molecular formula C7H6N4 B039279 2-(1H-pyrazol-3-yl)pyrazine CAS No. 111781-54-5

2-(1H-pyrazol-3-yl)pyrazine

Cat. No.: B039279
CAS No.: 111781-54-5
M. Wt: 146.15 g/mol
InChI Key: XBSVVLLAMHTBPS-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-3-yl)pyrazine is a high-purity heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery. This bifunctional compound features a pyrazine ring directly linked to a 1H-pyrazole moiety, creating a privileged structure that is highly effective in forming key hydrogen bond interactions with biological targets, particularly protein kinases. Its primary research value lies in its application as a core building block for the synthesis of novel small molecule inhibitors. Researchers utilize this compound to develop and optimize lead compounds targeting a range of kinases and other ATP-binding proteins, making it invaluable in oncology, inflammatory disease, and central nervous system (CNS) disorder research. The molecule's planar, nitrogen-rich architecture allows for efficient binding to the hinge region of kinase domains, facilitating the disruption of ATP-dependent phosphorylation signaling pathways. As a versatile synthetic intermediate, it enables extensive structure-activity relationship (SAR) exploration through functionalization at multiple positions on both heterocyclic rings. This product is provided for research purposes to support the development of targeted therapies and chemical probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-pyrazol-5-yl)pyrazine
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InChI

InChI=1S/C7H6N4/c1-2-10-11-6(1)7-5-8-3-4-9-7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSVVLLAMHTBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40578975
Record name 2-(1H-Pyrazol-5-yl)pyrazine
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Molecular Weight

146.15 g/mol
Source PubChem
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CAS No.

111781-54-5
Record name 2-(1H-Pyrazol-3-yl)pyrazine
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Record name 2-(1H-Pyrazol-5-yl)pyrazine
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Record name 2-(1H-pyrazol-3-yl)pyrazine
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Foundational & Exploratory

A Technical Guide to 2-(1H-Pyrazol-3-yl)pyrazine: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-(1H-pyrazol-3-yl)pyrazine, a heterocyclic compound of significant interest to the scientific and drug development communities. By merging two "privileged" nitrogen-containing scaffolds—pyrazine and pyrazole—this molecule represents a versatile building block for the synthesis of novel therapeutic agents. We will explore its fundamental properties, validated synthesis protocols, and its strategic importance in modern medicinal chemistry.

Part 1: Core Physicochemical Properties and Structural Significance

This compound, identified by CAS number 111781-54-5, is a bifunctional heterocyclic compound.[1][2][3] Its structure is notable for containing both a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms in a 1,4 arrangement, and a pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms.[4][5] This combination imparts unique electronic and steric properties, making it a valuable starting point for library synthesis in drug discovery programs.

The pyrazole moiety can act as both a hydrogen bond donor (at the N-1 position) and acceptor (at the N-2 position), while the pyrazine ring provides additional hydrogen bond acceptors.[6] This multi-point interaction capability is highly desirable for creating molecules that can bind with high affinity and specificity to biological targets such as protein kinases, receptors, and enzymes.[6][7]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₇H₆N₄[1][3][8][9]
Molecular Weight 146.15 g/mol [1][2][3][8]
CAS Number 111781-54-5[1][2][3]
Appearance Off-white crystalline powder[3]
Melting Point 155-157 °C[3]
Boiling Point (Predicted) 376.6 ± 27.0 °C[3]
Density (Predicted) 1.296 ± 0.06 g/cm³[3]
pKa (Predicted) 10.52 ± 0.10[3]

Part 2: Synthesis and Characterization

The synthesis of pyrazole rings is a well-established area of organic chemistry, most commonly achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. This approach provides a reliable and high-yielding pathway to the target molecule.

Principle of Synthesis

The most direct synthesis of this compound involves the cyclocondensation reaction between a pyrazine-substituted β-dicarbonyl precursor and hydrazine hydrate. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. Ethanol is an ideal solvent as it readily dissolves the reactants and the hydrazine hydrate, facilitating a homogenous reaction environment. The reaction is typically performed at elevated temperatures to ensure a sufficient reaction rate.[10]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation start1 Pyrazin-2-yl Methyl Ketone product1 1-(Pyrazin-2-yl)butane-1,3-dione (β-Diketone Precursor) start1->product1 Claisen Condensation start2 Ethyl Acetate start2->product1 reagent1 Sodium Ethoxide (NaOEt) reagent1->product1 product2 This compound product1->product2 Reflux reagent2 Hydrazine Hydrate (N₂H₄·H₂O) in Ethanol reagent2->product2

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for pyrazole synthesis.[10][11] Researchers should adapt it based on laboratory conditions and safety assessments.

Objective: To synthesize this compound from 1-(pyrazin-2-yl)butane-1,3-dione.

Materials:

  • 1-(Pyrazin-2-yl)butane-1,3-dione (1 equivalent)

  • Hydrazine hydrate (1.1 equivalents)

  • Ethanol (200 proof)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Standard glassware for work-up and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of 1-(pyrazin-2-yl)butane-1,3-dione in 20 mL of ethanol. Stir the mixture until the solid is fully dissolved.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The addition of hydrazine is a critical step; it initiates the nucleophilic attack that drives the cyclization.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to 60-70 °C. Maintain this temperature with stirring for 1-2 hours. The elevated temperature provides the necessary activation energy for the dehydration and aromatization steps.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes) to observe the disappearance of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. This step concentrates the product.

  • Purification: The resulting crude solid is purified by recrystallization from a minimal amount of hot ethanol or an ethanol/water mixture. The pure product should precipitate as off-white crystals upon cooling.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product, this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to verify the molecular weight of 146.15 g/mol .

Part 3: Significance in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a "privileged scaffold." This term describes molecular frameworks that are capable of binding to multiple, diverse biological targets, often leading to compounds with therapeutic potential.[7][12] Both pyrazole and pyrazine rings are cornerstones of numerous FDA-approved drugs, demonstrating their metabolic stability and favorable pharmacological properties.[7][13]

Derivatives of pyrazole are found in drugs for a vast range of conditions, including cancer (e.g., kinase inhibitors like Ruxolitinib) and inflammation (e.g., Celecoxib).[7] Similarly, pyrazine-containing drugs are essential medicines, including the anti-tuberculosis agent Pyrazinamide and the anti-cancer drug Bortezomib.[13][14]

By providing this pre-built core, this compound allows medicinal chemists to rapidly generate libraries of novel compounds through functionalization at various positions on the two rings.

Caption: this compound as a scaffold for library development.

Strategic Advantages for Drug Development:

  • Vectorial Diversity: The scaffold provides multiple, spatially distinct vectors for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties (ADME).

  • Proven Pharmacophores: It combines two heterocycles with a long history of clinical success, reducing the risk associated with entirely novel scaffolds.[15][16]

  • Synthetic Tractability: The core is accessible through robust and scalable chemical reactions, facilitating the production of analogues for structure-activity relationship (SAR) studies.[11]

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for innovation in drug discovery. Its defined molecular weight of 146.15 g/mol and formula C₇H₆N₄ belie a complex and highly valuable structural architecture.[1][3] By providing a robust, pre-validated scaffold that merges the favorable properties of both pyrazole and pyrazine heterocycles, it enables researchers and drug development professionals to accelerate the discovery of next-generation therapeutics for a wide range of human diseases.

References

An In-Depth Technical Guide to the Thermal Stability and Degradation of 2-(1H-pyrazol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive literature and database search, we have determined that specific experimental data on the thermal stability and degradation pathways of 2-(1H-pyrazol-3-yl)pyrazine is not publicly available at this time. The synthesis of this and similar compounds has been documented, but detailed thermal analysis, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and identification of degradation products under various stress conditions, remains to be published.

Therefore, while we cannot provide a specific in-depth guide on the titular compound, we present this whitepaper as a comprehensive methodological framework. This guide outlines the established principles and experimental protocols that our senior application scientists would employ to characterize the thermal stability and degradation profile of a novel nitrogen-containing heterocyclic compound such as this compound. We trust this guide will serve as a valuable resource for your own internal investigations.

Whitepaper: A Methodological Approach to Characterizing the Thermal Stability and Degradation of Novel Nitrogen-Containing Heterocyclic Compounds

Introduction: The Imperative of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. For nitrogen-rich heterocyclic compounds like pyrazole and pyrazine derivatives, which are privileged structures in medicinal chemistry, understanding their behavior under thermal stress is paramount.[1][2] Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and changes in physicochemical properties, all of which can compromise the viability of a drug candidate.

This guide provides a comprehensive overview of the theoretical and practical aspects of conducting forced degradation studies with a focus on thermal stress. We will detail the key analytical techniques, experimental workflows, and data interpretation strategies necessary to build a robust understanding of a compound's thermal liability.

Foundational Analytical Techniques for Thermal Analysis

A multi-faceted analytical approach is essential to fully characterize the thermal properties of a compound. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is indispensable for determining the onset temperature of decomposition, identifying the number of decomposition steps, and quantifying mass loss at each stage.

  • Expertise in Experimental Design: The choice of heating rate and atmosphere (inert, e.g., N₂, or oxidative, e.g., air) is critical. A slower heating rate can provide better resolution of distinct degradation events. An oxidative atmosphere may reveal susceptibility to oxidation at elevated temperatures, which is a common degradation pathway for many organic molecules.[3]

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to detect thermal events such as melting, crystallization, and glass transitions, providing insights into the physical stability of the compound.[5]

  • Causality in Interpretation: An endothermic peak in a DSC thermogram typically corresponds to a phase transition, such as melting. An exothermic event, particularly if accompanied by mass loss in a corresponding TGA experiment, is a strong indicator of decomposition.[3]

A Validated Workflow for Assessing Thermal Stability

A systematic and self-validating experimental workflow is crucial for obtaining reliable and reproducible data. The following protocol outlines a best-practice approach.

Step-by-Step Experimental Protocol: TGA-DSC Analysis
  • Sample Preparation: Accurately weigh 3-5 mg of the test compound into a clean, tared TGA/DSC pan. Ensure the sample is evenly distributed at the bottom of the pan.

  • Instrument Calibration: Calibrate the TGA and DSC instruments according to the manufacturer's specifications using certified reference materials.

  • TGA Method Parameters:

    • Temperature Program: Ramp from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 600 °C) at a heating rate of 10 °C/min.

    • Atmosphere: Purge with high-purity nitrogen at a flow rate of 50 mL/min.

  • DSC Method Parameters:

    • Temperature Program: Ramp from ambient temperature to a temperature that encompasses the melting point and initial decomposition (as determined by TGA) at a heating rate of 10 °C/min.

    • Atmosphere: Purge with high-purity nitrogen at a flow rate of 50 mL/min.

  • Data Analysis:

    • TGA: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the derivative of the TGA curve (DTG).

    • DSC: Determine the melting point (Tm) from the peak of the endothermic event. Correlate any exothermic events with mass loss observed in the TGA data.

Diagram of the TGA-DSC Experimental Workflow

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation prep1 Accurately weigh 3-5 mg of sample prep2 Place in TGA/DSC pan prep1->prep2 tga TGA Analysis (e.g., 30-600°C @ 10°C/min in N₂) prep2->tga dsc DSC Analysis (e.g., 30-400°C @ 10°C/min in N₂) prep2->dsc tga_data Determine T-onset and T-max tga->tga_data dsc_data Determine T-melt and identify exotherms dsc->dsc_data correlation Correlate thermal events tga_data->correlation dsc_data->correlation

Caption: Workflow for TGA-DSC analysis.

Elucidating Degradation Pathways: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify potential degradation products and establish the intrinsic stability of a molecule.[6]

Thermal Stress Testing Protocol
  • Solid-State Stress:

    • Place a known quantity of the compound in a controlled temperature and humidity chamber (e.g., 80°C/75% RH) for a defined period (e.g., 7 days).

    • At specified time points, withdraw samples for analysis.

  • Solution-State Stress:

    • Prepare solutions of the compound in relevant aqueous buffers (acidic, neutral, and basic) and organic solvents.

    • Expose the solutions to elevated temperatures (e.g., 60°C).

    • Withdraw aliquots at various time intervals.

  • Analytical Monitoring:

    • Analyze the stressed samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[7]

    • The HPLC method must be validated to demonstrate its ability to separate the parent compound from all significant degradation products.

Diagram of the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome solid_stress Solid State (Heat, Humidity) hplc Stability-Indicating HPLC-UV/MS solid_stress->hplc solution_stress Solution State (Acid, Base, Neutral @ Heat) solution_stress->hplc degradation_profile Identify Degradation Products hplc->degradation_profile pathway_elucidation Propose Degradation Pathways degradation_profile->pathway_elucidation

Caption: Workflow for forced degradation studies.

Hypothetical Degradation Pathways for Pyrazolyl-Pyrazines

While specific data for this compound is unavailable, we can hypothesize potential degradation pathways based on the known chemistry of pyrazole and pyrazine rings.

  • Oxidative Degradation: The pyrazine ring, being electron-deficient, can be susceptible to oxidation, potentially leading to N-oxide formation or ring opening.[6]

  • Hydrolytic Degradation: Although generally stable, under harsh acidic or basic conditions, cleavage of the bond between the pyrazole and pyrazine rings could occur.

  • Thermal Rearrangement: At elevated temperatures, intramolecular rearrangements or fragmentation of the heterocyclic rings are possible.[4]

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Thermal Analysis Data

ParameterValueMethod
Melting Point (Tm)To be determinedDSC
Onset of Decomposition (Tonset)To be determinedTGA
Temperature of Max Decomposition Rate (Tmax)To be determinedDTG

Table 2: Hypothetical Forced Degradation Summary

Stress Condition% DegradationNumber of Degradants
80°C/75% RH (solid, 7 days)To be determinedTo be determined
0.1 M HCl (60°C, 24h)To be determinedTo be determined
Water (60°C, 24h)To be determinedTo be determined
0.1 M NaOH (60°C, 24h)To be determinedTo be determined

Conclusion and Future Directions

A thorough understanding of the thermal stability and degradation of this compound is essential for its potential development as a pharmaceutical agent. The methodologies outlined in this guide provide a robust framework for generating the necessary data to assess its stability profile, identify potential liabilities, and inform formulation and storage strategies. Future work should focus on conducting these experimental studies to fill the current knowledge gap and fully characterize this promising molecule.

References

1H and 13C NMR spectral data for 2-(1H-pyrazol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(1H-pyrazol-3-yl)pyrazine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document outlines a robust experimental protocol for data acquisition, offers a detailed interpretation of the predicted spectral features, and explains the underlying principles of chemical shifts and spin-spin coupling as they apply to this specific molecular architecture. The guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation and characterization of novel chemical entities.

Introduction: The Role of NMR in Characterizing Heterocyclic Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique for determining the structure of organic molecules.[1][2] For novel compounds such as this compound, which incorporates both pyrazine and pyrazole moieties, NMR provides crucial, high-resolution information about the molecular framework. It allows for the precise mapping of proton and carbon environments, confirming connectivity and stereochemistry, which is fundamental in the fields of drug discovery and materials science.[3]

This guide offers a detailed examination of the expected ¹H and ¹³C NMR spectra of this compound. By grounding the analysis in established spectroscopic principles and providing a field-proven experimental workflow, this document serves as a practical resource for the unambiguous characterization of this compound and its analogues.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a clear and consistent atom numbering system. The structure of this compound is shown below, with numbering that will be used throughout this guide for the assignment of NMR signals.

Caption: Molecular structure of this compound with IUPAC numbering.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulous experimental protocol. The following steps represent a self-validating system for the analysis of compounds like this compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the high-purity sample for ¹³C NMR (1-2 mg is often sufficient for ¹H NMR) and record the mass.[4]

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves many polar heterocyclic compounds and its residual proton and carbon signals are well-documented (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).[2][5] Chloroform-d (CDCl₃) is another common alternative. The use of deuterated solvents is critical to avoid overwhelming the spectrum with solvent signals and to provide a deuterium signal for the instrument's lock system.[4][6]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[6]

  • Transfer: Gently vortex the vial to ensure complete dissolution. Once the solution is clear and free of particulates, transfer it into a clean, dry 5 mm NMR tube using a Pasteur pipette.[6][7]

Instrument Setup and Calibration
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[8]

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming of the magnetic field to maximize its homogeneity, which is essential for achieving sharp, symmetrical peaks.[7]

  • Calibration: Reference the chemical shift scale. The standard is Tetramethylsilane (TMS) at 0.00 ppm. However, it is more common to use the residual signal of the deuterated solvent as a secondary internal standard.[7][9]

Data Acquisition Parameters

For ¹H NMR Spectroscopy:

  • Pulse Program: A standard 30° or 90° single-pulse experiment (e.g., Bruker's 'zg30').[5]

  • Spectral Width: ~16 ppm, centered around 8 ppm.

  • Acquisition Time: 2–4 seconds.

  • Relaxation Delay: 2–5 seconds to allow for full magnetization recovery.

  • Number of Scans: 16–64 scans, depending on sample concentration.

For ¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled pulse experiment (e.g., Bruker's 'zgpg30') to simplify the spectrum to singlets.[5]

  • Spectral Width: ~220 ppm, centered around 110 ppm.

  • Acquisition Time: 1–2 seconds.

  • Relaxation Delay: 2–5 seconds.

  • Number of Scans: 1024–4096 scans, necessary due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[5]

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat spectral baseline.

  • Integration: For ¹H NMR, integrate the signals. The area under each peak is directly proportional to the number of protons it represents.[10][11]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire 1H & 13C FID (Set Parameters) lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum (Solvent Peak) phase->calibrate integrate Integrate (1H) & Assign Peaks calibrate->integrate

Caption: Standardized workflow for NMR spectral analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information based on chemical shift, integration, and signal multiplicity (splitting pattern).[10][12] The electron-withdrawing nature of the nitrogen atoms in both the pyrazine and pyrazole rings will cause the attached protons to be "deshielded," shifting their signals downfield to a higher ppm value, typically in the aromatic region (> 6.5 ppm).[5][12]

Predicted ¹H NMR Data and Signal Assignments

The following is a detailed interpretation of the expected signals for this compound.

  • Pyrazine Protons (H3, H5, H6): The pyrazine ring contains three protons. H5 and H6 are adjacent to one nitrogen, while H3 is situated between two nitrogens. This difference in electronic environment makes them non-equivalent.

    • H3: This proton is expected to be the most downfield signal due to the inductive effect of the adjacent C-N bond and the nearby pyrazole substituent. It will likely appear as a doublet.

    • H5 & H6: These protons will also be in the aromatic region, likely between 8.5 and 9.0 ppm.[13][14] They will couple to each other, appearing as doublets.

  • Pyrazole Protons (H4', H5'): The pyrazole ring has two protons.

    • H4' and H5': These protons are on adjacent carbons and will split each other into doublets. Their chemical shifts are influenced by the electronic environment of the pyrazole ring itself.[15][16]

  • Pyrazole NH Proton: The N-H proton signal is typically a broad singlet due to rapid chemical exchange and quadrupolar relaxation from the adjacent nitrogen. Its chemical shift is highly dependent on solvent, concentration, and temperature, but in DMSO-d₆ it is often observed at a very downfield position (> 12 ppm).

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H3 ~9.1 - 9.3 d 1H
H5 ~8.7 - 8.9 d 1H
H6 ~8.6 - 8.8 dd 1H
H5' (Pyrazole) ~7.8 - 8.0 d 1H
H4' (Pyrazole) ~6.8 - 7.0 d 1H

| N1'-H (Pyrazole) | > 12.0 | br s | 1H |

Note: d = doublet, dd = doublet of doublets, br s = broad singlet. Coupling constants (J) are expected to be in the range of 2-5 Hz for aromatic protons.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Carbons bonded to electronegative atoms like nitrogen are deshielded and appear at higher chemical shifts (downfield).[5]

Predicted ¹³C NMR Data and Signal Assignments
  • Pyrazine Carbons (C2, C3, C5, C6): The pyrazine ring has four distinct carbon signals. C2, being attached to the pyrazole ring and adjacent to N1, is expected to be significantly downfield. The other carbons (C3, C5, C6) will also resonate in the aromatic region, with their precise shifts determined by their proximity to the nitrogen atoms.[13]

  • Pyrazole Carbons (C3', C4', C5'): The pyrazole ring will show three carbon signals. The substituent-bearing carbon, C3', will be a quaternary carbon and may exhibit a weaker signal intensity. C4' and C5' will appear in the typical range for pyrazole carbons.[17][18][19]

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (Pyrazine) ~152 - 155
C3' (Pyrazole) ~150 - 153
C5 (Pyrazine) ~145 - 148
C3 (Pyrazine) ~143 - 146
C6 (Pyrazine) ~142 - 145
C5' (Pyrazole) ~130 - 133

| C4' (Pyrazole) | ~105 - 108 |

Conclusion

The structural characterization of this compound is definitively achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The predicted spectra, based on established principles of heterocyclic chemistry, reveal a distinct set of signals corresponding to the unique proton and carbon environments within the molecule. The downfield chemical shifts observed in the ¹H spectrum for the pyrazine protons are characteristic of nitrogen-containing aromatic systems. The ¹³C spectrum complements this data by confirming the carbon framework. This comprehensive guide provides the necessary experimental protocols and interpretive framework for researchers to confidently acquire and analyze the NMR data for this compound, ensuring scientific integrity and accelerating research and development efforts.

References

infrared (IR) spectroscopy of 2-(1H-pyrazol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(1H-pyrazol-3-yl)pyrazine

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the vibrational characteristics of this molecule for structural elucidation, quality control, and reaction monitoring. We will explore the theoretical basis for its IR spectrum, provide a validated experimental protocol for data acquisition, and offer a detailed guide to spectral interpretation.

Introduction: The Significance of this compound

This compound is a bicyclic aromatic heterocycle composed of a pyrazole ring linked to a pyrazine ring. The constituent rings, pyrazole and pyrazine, are prevalent scaffolds in numerous biologically active compounds and functional materials[1][2]. The unique arrangement of nitrogen atoms in this molecule imparts specific electronic and hydrogen-bonding properties, making it a valuable building block in the design of novel pharmaceuticals and ligands for coordination chemistry.

Infrared (IR) spectroscopy is an indispensable analytical technique for the characterization of such molecules. It provides a unique "fingerprint" based on the vibrational modes of the molecule's functional groups and overall structure. By analyzing the IR spectrum, one can confirm the identity of the compound, assess its purity, and gain insights into its molecular structure and bonding.

Molecular Structure and Fundamental Vibrational Modes

The chemical structure of this compound, with the molecular formula C₇H₆N₄, is the primary determinant of its IR spectrum[3][4]. Each bond and functional group within the molecule vibrates at a characteristic frequency.

Caption: Chemical structure of this compound.

The key vibrational modes can be categorized as follows:

  • Stretching Vibrations: These involve changes in the inter-atomic distance along the bond axis.

    • N-H stretching (pyrazole ring)

    • Aromatic C-H stretching (both rings)

    • C=N and C=C ring stretching (both rings)

    • N-N stretching (pyrazole ring)

  • Bending Vibrations (Deformations): These involve changes in the angle between two bonds.

    • N-H in-plane and out-of-plane bending

    • C-H in-plane and out-of-plane bending

    • Ring deformation modes (breathing, puckering)

Predicted IR Spectral Features

Wavenumber Range (cm⁻¹) Vibrational Mode Expected Intensity Notes
3200 - 3500N-H stretching (pyrazole)Medium, BroadThe broadness is due to intermolecular hydrogen bonding. In dilute solutions, this band becomes sharper.
3000 - 3100Aromatic C-H stretchingMedium to WeakMultiple weak bands are expected from both the pyrazole and pyrazine rings[8].
1550 - 1620C=N and C=C stretching (ring)Strong to MediumThese are characteristic aromatic ring stretching vibrations. The pyrazine and pyrazole rings will have overlapping absorptions in this region[8].
1400 - 1500Ring stretching / deformationMediumComplex series of bands resulting from the coupled vibrations of the heterocyclic rings.
1250 - 1350C-N stretchingMediumIn-plane C-H bending vibrations can also appear in this region.
1000 - 1200Ring breathing / C-H in-plane bendingMedium to WeakThese modes involve the symmetric expansion and contraction of the rings.
750 - 900C-H out-of-plane bendingStrongThe position of these strong bands is diagnostic of the substitution pattern on the aromatic rings.
600 - 700Ring deformation (out-of-plane)Medium to Weak

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This section provides a robust, self-validating protocol for obtaining a Fourier-Transform Infrared (FT-IR) spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is ideal for small sample quantities and rapid analysis.

cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing start Start instrument_check Instrument Purge & Background Scan start->instrument_check sample_prep Place Small Amount of Solid Sample on ATR Crystal instrument_check->sample_prep apply_pressure Apply Consistent Pressure sample_prep->apply_pressure collect_spectrum Collect Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) apply_pressure->collect_spectrum process_data Perform ATR Correction & Baseline Correction collect_spectrum->process_data analyze Analyze Spectrum & Identify Peaks process_data->analyze end End analyze->end

Caption: Experimental workflow for FT-IR analysis using ATR.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been purging with dry air or nitrogen for at least 30 minutes. This minimizes interference from atmospheric water and carbon dioxide.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Collection (Self-Validation):

    • With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment is stored and automatically subtracted from the sample spectrum.

    • Causality: This step is critical for data integrity. Failure to acquire a clean background will result in atmospheric and instrumental artifacts appearing in the final spectrum, leading to misinterpretation.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid this compound sample onto the center of the ATR crystal.

    • Engage the pressure arm to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a strong, high-quality signal.

  • Spectrum Acquisition:

    • Set the acquisition parameters. Recommended settings for a high-quality spectrum are:

      • Scans: 32 (improves signal-to-noise ratio)

      • Resolution: 4 cm⁻¹ (sufficient for most mid-IR applications)

      • Range: 4000 - 400 cm⁻¹

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • After acquisition, the instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

    • Apply an ATR correction algorithm if available. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool to identify the precise wavenumbers of the absorption bands.

  • Cleaning:

    • Thoroughly clean the ATR crystal and pressure arm tip with a suitable solvent to prevent cross-contamination.

Spectral Interpretation and Applications

Interpreting the acquired spectrum involves correlating the observed absorption bands with the predicted vibrational modes from Section 3.

  • Identity Confirmation: The primary application is to confirm the identity of a synthesized batch of this compound. The "fingerprint region" (below 1500 cm⁻¹) is particularly useful for this, as the complex pattern of bands is unique to the molecule.

  • Purity Assessment: The absence of unexpected peaks is a strong indicator of purity. For example, the presence of a broad band around 3300 cm⁻¹ could indicate residual water, while a sharp peak around 1700 cm⁻¹ might suggest a carbonyl-containing impurity.

  • Reaction Monitoring: In drug development and chemical synthesis, IR spectroscopy can be used to monitor the progress of reactions involving this compound. For instance, if the N-H group of the pyrazole is alkylated, the disappearance of the N-H stretching band (around 3200-3500 cm⁻¹) would be a clear indicator of reaction completion.

  • Hydrogen Bonding Analysis: The position and shape of the N-H stretching band can provide valuable information about intermolecular and intramolecular hydrogen bonding, which is crucial for understanding the solid-state structure and solubility of the compound.

Conclusion

The infrared spectrum of this compound is rich with information derived from the vibrational characteristics of its constituent pyrazole and pyrazine rings. A thorough understanding of its spectral features, combined with a robust experimental protocol, empowers researchers to confidently identify the molecule, assess its purity, and monitor its chemical transformations. As a rapid, non-destructive, and highly sensitive technique, FT-IR spectroscopy is an essential tool in the arsenal of scientists working with this important heterocyclic compound.

References

Unlocking the Electronic Landscape of Pyrazolylpyrazine Compounds: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Pyrazole and Pyrazine Moieties

In the landscape of medicinal chemistry and materials science, the strategic combination of distinct heterocyclic scaffolds is a powerful approach to developing novel molecules with tailored electronic properties. Pyrazolylpyrazine compounds, which integrate the electron-rich pyrazole ring with the electron-deficient pyrazine ring, represent a class of molecules with significant potential. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions.[1] Conversely, the pyrazine ring influences a molecule's metabolic stability, solubility, and overall electronic characteristics.[1] This guide provides an in-depth exploration of the electronic properties of pyrazolylpyrazine compounds, offering a technical resource for researchers engaged in drug development and the design of advanced functional materials.

Theoretical Framework: Unveiling Electronic Structure with Density Functional Theory (DFT)

Understanding the electronic properties of pyrazolylpyrazine compounds at a molecular level is paramount for predicting their behavior and guiding rational design. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have emerged as indispensable computational tools for these investigations.[2][3][4][5] These methods allow for the calculation of key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to a molecule's reactivity and photophysical behavior.

A foundational study on 2-bromo-5-(1H-pyrazol-1-yl)pyrazine (Compound I ) and 2,5-di(1H-pyrazol-1-yl)pyrazine (Compound II ) provides critical insights into the electronic landscape of this class of compounds. TD-DFT calculations have elucidated the nature of their electronic transitions. For both compounds, the lower energy absorptions are primarily characterized as πpyrazine→πpyrazine transitions. Notably, for the brominated analog I , an additional intraligand charge transfer (ILCT) transition from the pyrazole ring to the pyrazine ring (πpyrazol→πpyrazine) is observed.

Diagram: Conceptual Representation of Molecular Orbitals in Pyrazolylpyrazines

G cluster_1 Electronic Transitions HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO LUMO->HOMO Emission Photon Emission (Fluorescence) Excitation Photon Absorption (hν)

Caption: Frontier molecular orbital transitions in pyrazolylpyrazine compounds.

Experimental Characterization of Electronic Properties

The theoretical insights gained from computational studies are complemented and validated by experimental techniques that probe the electronic behavior of pyrazolylpyrazine compounds. The primary methods employed are UV-Vis absorption spectroscopy, fluorescence spectroscopy, and cyclic voltammetry.

Photophysical Properties: Absorption and Emission Behavior

The photophysical properties of pyrazolylpyrazine compounds are a direct consequence of their electronic structure. These properties are typically investigated in various solvents to understand the influence of the local environment on electronic transitions.

For instance, Compounds I and II exhibit two primary absorption bands in the UV-Vis region, with molar extinction coefficients (ε) on the order of 10⁴ M⁻¹cm⁻¹. Upon excitation, both compounds display fluorescence. Compound II shows a single emission band, while Compound I exhibits two distinct emission bands in the 350-450 nm range. The emission of these compounds is largely unaffected by solvent polarity or the presence of oxygen. The fluorescence decay of Compound II follows a mono-exponential pattern, whereas Compound I displays a bi-exponential decay, which is hypothesized to originate from both πpyrazine→πpyrazine and πpyrazol→πpyrazine transitions.

CompoundKey Photophysical Parameters (in Acetonitrile)
2-bromo-5-(1H-pyrazol-1-yl)pyrazine (I) Absorption (λmax): ~260 nm, ~315 nm
Emission (λem): ~360 nm, ~640 nm (in a Rhenium complex)[6]
2,5-di(1H-pyrazol-1-yl)pyrazine (II) Absorption (λmax): Two bands in the UV-Vis region
Emission (λem): One band in the 350-450 nm region

Note: Detailed quantitative data for the free ligands is limited in the provided search results. The emission data for Compound I is from a study of its Rhenium complex, which introduces Metal-to-Ligand Charge Transfer (MLCT) transitions.[6]

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

The following is a generalized protocol for the characterization of the photophysical properties of pyrazolylpyrazine compounds.

1. Sample Preparation:

  • Prepare a stock solution of the pyrazolylpyrazine compound in a high-purity solvent (e.g., spectroscopic grade acetonitrile or dichloromethane).
  • Create a series of dilutions to determine the optimal concentration for absorption and fluorescence measurements, ensuring absorbance values are within the linear range of the spectrophotometer (typically < 1.0).

2. UV-Vis Absorption Spectroscopy: [7][8]

  • Use a dual-beam UV-Vis spectrophotometer.
  • Record a baseline spectrum with the solvent-filled cuvette.
  • Measure the absorption spectrum of the sample solution across the desired wavelength range (e.g., 200-800 nm).
  • Identify the wavelength of maximum absorption (λmax).

3. Fluorescence Spectroscopy: [7][9][10]

  • Use a spectrofluorometer.
  • Excite the sample at its λmax determined from the UV-Vis spectrum.
  • Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the near-infrared region.
  • To determine the fluorescence quantum yield (ΦF), a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under identical experimental conditions. The quantum yield of the sample is then calculated using the comparative method.

Diagram: Experimental Workflow for Photophysical Characterization

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis A Synthesized Pyrazolylpyrazine Compound B Prepare Stock Solution (e.g., Acetonitrile) A->B C Serial Dilutions B->C D UV-Vis Spectroscopy C->D Measure Absorbance E Fluorescence Spectroscopy C->E Measure Emission F Determine λmax (Absorption) D->F G Determine λem (Emission) E->G H Calculate Quantum Yield (ΦF) G->H

Caption: Workflow for determining the photophysical properties of pyrazolylpyrazine compounds.

Electrochemical Properties: Probing Redox Behavior

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the reduction and oxidation processes of pyrazolylpyrazine compounds.[11][12][13][14][15] By measuring the potentials at which these redox events occur, one can estimate the HOMO and LUMO energy levels of the molecule.

For example, in a rhenium complex of Compound I , an irreversible oxidation was observed at an anodic peak potential (Ep,a) of +1.067 V, and two irreversible reductions were seen at cathodic peak potentials (Ep,c) of -1.445 V and -1.675 V.[6] DFT calculations supported the assignment of the oxidation as a metal-centered process, while the first reduction was determined to be ligand-centered.[6]

Experimental Protocol: Cyclic Voltammetry

1. Solution Preparation:

  • Dissolve the pyrazolylpyrazine compound in an appropriate solvent (e.g., anhydrous acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
  • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

2. Electrochemical Measurement:

  • Employ a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).
  • Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected redox events.
  • Add a standard reference compound with a known redox potential (e.g., ferrocene/ferrocenium couple) for internal calibration.

3. Data Analysis:

  • Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the voltammogram.
  • Estimate the HOMO and LUMO energy levels using the following empirical equations:
  • EHOMO = -[Eox - Eref + 4.8] eV
  • ELUMO = -[Ered - Eref + 4.8] eV (where Eref is the potential of the reference compound versus the vacuum level, typically ~4.8 eV for the Fc/Fc⁺ couple).

Conclusion and Future Directions

Pyrazolylpyrazine compounds exhibit a rich and tunable electronic landscape governed by the interplay between the electron-donating pyrazole and electron-accepting pyrazine rings. The strategic introduction of substituents on either ring provides a powerful means to modulate their HOMO/LUMO energy levels, and consequently, their photophysical and electrochemical properties. This technical guide has outlined the key theoretical and experimental methodologies for elucidating these properties. Future research in this area will likely focus on expanding the library of pyrazolylpyrazine derivatives and exploring their applications in areas such as organic light-emitting diodes (OLEDs), chemosensors, and targeted therapeutics. The foundational understanding of their electronic properties detailed herein will be critical for the rational design of next-generation materials and pharmaceuticals.

References

Tautomeric Landscapes of 3-(pyrazin-2-yl)-1H-pyrazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Chameleon in the Ring - Why Tautomerism Matters in Medicinal Chemistry

In the intricate world of drug design, the seemingly subtle phenomenon of tautomerism can be a formidable challenge or a powerful tool. These constitutional isomers, existing in dynamic equilibrium, can profoundly influence a molecule's physicochemical properties, receptor binding affinity, metabolic stability, and ultimately, its therapeutic efficacy.[1][2][3] The N-heterocyclic scaffold of 3-(pyrazin-2-yl)-1H-pyrazole, a privileged core in medicinal chemistry, presents a fascinating case study in prototropic tautomerism.[1][4] Understanding and controlling the tautomeric landscape of this molecule is not merely an academic exercise; it is a critical step in the rational design of novel therapeutics. This guide provides an in-depth exploration of the tautomerism of 3-(pyrazin-2-yl)-1H-pyrazole, offering a roadmap for researchers to characterize, quantify, and ultimately leverage this phenomenon in their drug discovery endeavors.

The Tautomeric Possibilities of 3-(pyrazin-2-yl)-1H-pyrazole

Prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[5] For an unsymmetrically substituted pyrazole such as 3-(pyrazin-2-yl)-1H-pyrazole, this results in two distinct tautomeric forms: 3-(pyrazin-2-yl)-1H-pyrazole (Tautomer A) and 5-(pyrazin-2-yl)-1H-pyrazole (Tautomer B) .

The equilibrium between these two forms is dictated by their relative thermodynamic stabilities, which are in turn influenced by a delicate interplay of electronic effects of the substituent, steric hindrance, and the surrounding microenvironment (e.g., solvent polarity, pH).[6][7][8] The electron-withdrawing nature of the pyrazinyl ring is expected to play a significant role in modulating the electron density of the pyrazole core, thereby influencing the position of the tautomeric equilibrium.[9]

Deciphering the Dominant Tautomer: A Multi-pronged Approach

A conclusive determination of the predominant tautomeric form requires a synergistic combination of experimental and computational techniques. Each method provides a unique piece of the puzzle, and their collective interpretation provides a robust and self-validating understanding of the system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Solution State

NMR spectroscopy is an indispensable tool for studying tautomerism in solution.[4][10] The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the electronic environment, which differs significantly between the two tautomers.

  • Sample Preparation: Prepare solutions of 3-(pyrazin-2-yl)-1H-pyrazole in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD) at a concentration of approximately 10 mg/mL. The use of multiple solvents is crucial as the tautomeric equilibrium can be solvent-dependent.[6][11]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at ambient temperature. For N-unsubstituted pyrazoles at room temperature, a rapid proton exchange between the two nitrogen atoms often leads to time-averaged signals, resulting in broad peaks for the pyrazole ring carbons C3 and C5.[4]

  • Low-Temperature NMR: To slow down the proton exchange and resolve the signals for individual tautomers, acquire spectra at lower temperatures (e.g., down to -60 °C in a suitable solvent like CD₂Cl₂).[12]

  • ¹⁵N NMR Spectroscopy: If isotopically labeled material is available or through natural abundance ¹⁵N NMR, the chemical shifts of the pyrazole nitrogen atoms can provide unambiguous evidence for the proton's location. The "pyrrole-like" nitrogen (N-H) and the "pyridine-like" nitrogen (=N-) exhibit distinct chemical shifts.[11]

  • NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can be employed to establish through-space proximity between the pyrazole N-H proton and protons on the pyrazinyl ring, which will differ for the two tautomers.[13]

Causality Behind Experimental Choices: The choice of multiple solvents allows for the assessment of environmental effects on the tautomeric equilibrium. Low-temperature NMR is essential to overcome the challenge of rapid proton exchange, a common phenomenon in N-unsubstituted pyrazoles that can mask the presence of distinct tautomers.[12] ¹⁵N NMR provides direct insight into the electronic state of the nitrogen atoms, offering a more definitive assignment of the tautomeric form.[11]

X-ray Crystallography: The Solid-State Snapshot

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[14][15] This technique can definitively identify the position of the proton on the pyrazole ring, revealing the preferred tautomer in the crystalline form.

  • Crystal Growth: Grow suitable single crystals of 3-(pyrazin-2-yl)-1H-pyrazole by slow evaporation from an appropriate solvent or solvent mixture.

  • Data Collection and Structure Refinement: Mount a selected crystal on a diffractometer and collect diffraction data. Solve and refine the crystal structure to locate all atoms, including the hydrogen atom on the pyrazole nitrogen.[15][16]

Trustworthiness of the Protocol: An X-ray crystal structure provides a high-resolution, three-dimensional representation of the molecule, offering incontrovertible evidence of the tautomeric form present in the solid state.[14] It's important to note that the solid-state structure may not always reflect the predominant tautomer in solution.

Computational Chemistry: Predicting Tautomeric Stability

Density Functional Theory (DFT) calculations are a powerful predictive tool for assessing the relative stabilities of tautomers.[6][7][17] By calculating the Gibbs free energy of each tautomer, we can predict the equilibrium constant and the relative population of each species in the gas phase and in solution (using implicit or explicit solvent models).

  • Geometry Optimization: Perform full geometry optimizations of both tautomers (Tautomer A and Tautomer B) in the gas phase using a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).[8]

  • Frequency Calculations: Perform vibrational frequency calculations at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).

  • Solvation Effects: To model the influence of the solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) for the solvents used in the NMR experiments.[6]

  • Relative Energy Calculation: Calculate the relative Gibbs free energies (ΔG) of the two tautomers in the gas phase and in each solvent. The relative population of each tautomer can be estimated using the Boltzmann distribution.

Authoritative Grounding: The choice of DFT functional and basis set should be guided by literature precedents for similar heterocyclic systems to ensure the reliability of the computational predictions.[8][9] Comparing the calculated relative energies with the experimental observations from NMR provides a cross-validation of the results.

Data Presentation and Visualization

Table 1: Predicted Relative Stabilities of 3-(pyrazin-2-yl)-1H-pyrazole Tautomers
TautomerGas Phase ΔG (kcal/mol)ΔG in CDCl₃ (kcal/mol)ΔG in DMSO (kcal/mol)
Tautomer A 0.00 (Reference)0.00 (Reference)0.00 (Reference)
Tautomer B Calculated ValueCalculated ValueCalculated Value

Note: The table will be populated with the results from the DFT calculations.

Diagrams and Workflows

Experimental_Workflow Synthesis Synthesis of 3-(pyrazin-2-yl)-1H-pyrazole NMR NMR Synthesis->NMR Xray Xray Synthesis->Xray DFT DFT Synthesis->DFT Characterization Tautomer Characterization and Equilibrium Determination NMR->Characterization Xray->Characterization Energy Energy Energy->Characterization

Conclusion and Future Perspectives

The tautomeric behavior of 3-(pyrazin-2-yl)-1H-pyrazole is a critical parameter that will undoubtedly influence its biological activity and drug-like properties. The integrated approach outlined in this guide, combining high-resolution NMR spectroscopy, definitive X-ray crystallography, and predictive DFT calculations, provides a robust framework for a comprehensive understanding of its tautomeric landscape. The insights gained from these studies will empower medicinal chemists to make informed decisions in the design and optimization of novel drug candidates based on this promising scaffold. Future work could explore the impact of substituents on the pyrazinyl ring on the tautomeric equilibrium, further expanding our understanding and control over this fascinating molecular chameleon.

References

Introduction: The Scientific Imperative for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Single-Crystal X-ray Structure of 2-(1H-pyrazol-3-yl)pyrazine: A Methodological and Structural Analysis

The confluence of pyrazole and pyrazine rings within a single molecular framework, as seen in this compound, presents a compelling case for detailed structural investigation. Both pyrazole and pyrazine moieties are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in a wide array of therapeutic agents due to their versatile biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The spatial arrangement of these two heterocyclic systems, their conformational preferences, and the non-covalent interactions they engage in are critical determinants of their physicochemical properties and, consequently, their efficacy in drug-target binding.[6]

This technical guide provides a comprehensive overview of the methodologies involved in determining the single-crystal X-ray structure of this compound. While a definitive published structure for this specific molecule is not yet available in open crystallographic databases, this document will serve as a robust framework for its eventual characterization. We will delve into the synthesis, crystallization, and X-ray diffraction analysis, and further provide a predictive analysis of its structural features based on known crystallographic data of analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the structural characterization of novel chemical entities.

Part 1: Synthesis and Crystallization: From Powder to Priceless Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

A plausible synthetic route to this compound involves the condensation of a pyrazine-containing precursor with a suitable three-carbon building block to form the pyrazole ring. A general, robust protocol is outlined below.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of the Chalcone Intermediate. To a solution of 2-acetylpyrazine in ethanol, add an equimolar amount of a suitable aldehyde (e.g., N,N-dimethylformamide dimethyl acetal) and a catalytic amount of a base such as sodium hydroxide.

  • Step 2: Cyclization with Hydrazine. The resulting chalcone is then reacted with hydrazine hydrate in a suitable solvent like ethanol or acetic acid. The mixture is refluxed for several hours to facilitate the cyclization and formation of the pyrazole ring.

  • Step 3: Work-up and Purification. Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization of the synthesized compound should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding to crystallization.

Growing Single Crystals

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques should be explored to find the optimal conditions.

Experimental Protocol: Crystallization

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents like dichloromethane/hexane) is prepared in a vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound in a good solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a poor solvent in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in temperature reduces the solubility of the compound, leading to the formation of crystals.

Part 2: Single-Crystal X-ray Diffraction Analysis: Unveiling the Atomic Architecture

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.

Data Collection

A single crystal of appropriate size and quality is mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection process involves irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern.

Experimental Protocol: Data Collection

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop.

  • Data Collection: The mounted crystal is placed on the diffractometer, and the data is collected at a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A modern CCD or CMOS detector is used to collect the diffraction data over a range of crystal orientations.

  • Data Processing: The collected raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.[7]

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms in the unit cell. Software such as SHELXS is commonly used for this purpose.[8]

  • Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method against the experimental diffraction data. This is typically done using software like SHELXL.[8] Hydrogen atoms are usually located from the difference Fourier map and refined isotropically.

Part 3: Hypothetical Structural Analysis and Discussion

Based on the known structures of related pyrazole and pyrazine derivatives, we can predict the key structural features of this compound.

Molecular Geometry

The molecule is expected to be largely planar, with some potential for slight torsion between the pyrazole and pyrazine rings. The bond lengths and angles within the heterocyclic rings are anticipated to be consistent with those of other aromatic systems.

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P2₁2₁2₁
a (Å) 10 - 15
b (Å) 5 - 10
c (Å) 15 - 20
β (°) (for monoclinic) 90 - 110
V (ų) 1000 - 1500
Z 4

Table 1: Hypothetical Crystallographic Data for this compound.

Bond Expected Length (Å) Angle Expected Value (°)
N1-N2 (pyrazole)1.34 - 1.38C-N-N (pyrazole)104 - 108
C-C (pyrazine)1.38 - 1.40C-N-C (pyrazine)115 - 118
C-N (pyrazine)1.32 - 1.35

Table 2: Expected Bond Lengths and Angles for this compound.

Supramolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds and π-π stacking interactions. The pyrazole N-H group is a potent hydrogen bond donor, while the nitrogen atoms of both the pyrazole and pyrazine rings can act as hydrogen bond acceptors.[9][10][11]

Hydrogen Bonding: The N-H of the pyrazole ring is likely to form a hydrogen bond with a nitrogen atom of a neighboring pyrazine or pyrazole ring, leading to the formation of chains or dimers.

π-π Stacking: The aromatic pyrazole and pyrazine rings can participate in π-π stacking interactions, further stabilizing the crystal structure.[8] These interactions would likely involve offset or parallel-displaced arrangements of the rings.

G cluster_0 Molecule A cluster_1 Molecule B A_pyrazole Pyrazole Ring (A) A_pyrazine Pyrazine Ring (A) A_pyrazole->A_pyrazine C-C bond B_pyrazine Pyrazine Ring (B) A_pyrazole->B_pyrazine N-H...N Hydrogen Bond A_pyrazine->B_pyrazine π-π Stacking B_pyrazole Pyrazole Ring (B) B_pyrazole->B_pyrazine C-C bond

Caption: Predicted intermolecular interactions in the crystal structure.

Conclusion: The Path Forward

The determination of the single-crystal X-ray structure of this compound is a critical step in understanding its solid-state properties and its potential for applications in drug development and materials science. This guide has provided a comprehensive roadmap for achieving this goal, from synthesis and crystallization to the final structural analysis. The insights gained from the crystal structure will be invaluable for rational drug design, polymorphism studies, and the development of new functional materials based on this promising heterocyclic scaffold.

References

Methodological & Application

Application Note & Protocol: A Robust, Two-Step Synthesis of 2-(1H-pyrazol-3-yl)pyrazine from Hydrazine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 2-(1H-pyrazol-3-yl)pyrazine, a key heterocyclic scaffold in medicinal chemistry and drug development. The described methodology circumvents the challenges associated with direct functionalization by employing a robust, two-step sequence starting from commercially available 2-acetylpyrazine. The core of the synthesis involves the formation of a highly reactive enaminone intermediate, 3-(dimethylamino)-1-(pyrazin-2-yl)propen-1-one, followed by a regioselective cyclocondensation reaction with hydrazine hydrate. This guide offers in-depth mechanistic insights, step-by-step experimental procedures, and critical process parameters designed for reproducibility and scalability in a research setting.

Introduction & Scientific Rationale

The pyrazole ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs due to its ability to act as a versatile hydrogen bond donor and acceptor.[1][2] When fused with a pyrazine moiety, the resulting this compound structure presents a unique bicyclic heteroaromatic system with significant potential for engaging with biological targets. The synthesis of such substituted pyrazoles is most reliably achieved through the cyclocondensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydrazine—a classic transformation known as the Knorr pyrazole synthesis.[3][4][5][6]

Directly creating the required 1,3-dicarbonyl precursor from 2-acetylpyrazine can be inefficient. Therefore, this protocol utilizes a more elegant and efficient strategy: the conversion of the starting ketone into an enaminone intermediate. Enaminones serve as highly effective "masked" 1,3-dicarbonyls.[5] The reaction of 2-acetylpyrazine with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) generates a stable, easy-to-handle enaminone. This intermediate then undergoes a clean and high-yielding cyclization with hydrazine, where the dimethylamino group acts as an excellent leaving group, driving the reaction to completion.[7] This approach offers superior control over regioselectivity compared to methods using asymmetrical diketones.[8][9]

Overall Synthetic Workflow

The synthesis is performed in two distinct experimental stages, as illustrated in the workflow diagram below. The initial step involves the formation of the enaminone intermediate from 2-acetylpyrazine. The second step is the core cyclocondensation reaction with hydrazine to yield the final product.

SynthesisWorkflow Start 2-Acetylpyrazine Intermediate Intermediate: 3-(dimethylamino)-1-(pyrazin-2-yl)propen-1-one Start->Intermediate Step 1: Enaminone Formation (Reflux) Reagent1 DMF-DMA Toluene Reagent1->Intermediate Product Final Product: This compound Intermediate->Product Step 2: Cyclocondensation (Heat) Reagent2 Hydrazine Hydrate Ethanol Reagent2->Product

Figure 1: Two-step synthetic workflow for this compound.

Detailed Experimental Protocols

4.1 Safety Precautions:

  • Hydrazine Hydrate: Acutely toxic, a suspected carcinogen, and corrosive. Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.

  • DMF-DMA: Flammable and a moisture-sensitive reagent. Handle under an inert atmosphere where possible.

  • Toluene & Ethanol: Flammable solvents. Ensure all heating is performed using a heating mantle and condenser in a well-ventilated fume hood, away from open flames or sparks.

4.2 Protocol 1: Synthesis of 3-(dimethylamino)-1-(pyrazin-2-yl)propen-1-one (Intermediate)

This protocol details the formation of the key enaminone intermediate. The reaction proceeds by nucleophilic attack of the enolized ketone onto the activated dimethylformamide acetal, followed by elimination of methanol.

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-acetylpyrazine (5.0 g, 40.9 mmol, 1.0 equiv.).

  • Add 40 mL of anhydrous toluene to the flask to dissolve the starting material.

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (6.5 mL, 49.1 mmol, 1.2 equiv.) to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The formation of a new, more polar spot corresponding to the enaminone should be observed.

  • Once the reaction is complete (disappearance of the starting 2-acetylpyrazine spot), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue, a dark oil or solid, is the enaminone intermediate. This crude product is often of sufficient purity for direct use in the next step. If necessary, it can be purified by column chromatography on silica gel.

4.3 Protocol 2: Synthesis of this compound

This protocol describes the cyclocondensation of the enaminone intermediate with hydrazine hydrate to form the final pyrazole product. The reaction is typically rapid and high-yielding. A similar procedure for a pyridine-based analogue resulted in a 97.3% yield.[10]

Step-by-Step Procedure:

  • Transfer the crude 3-(dimethylamino)-1-(pyrazin-2-yl)propen-1-one (approx. 40.9 mmol, 1.0 equiv.) from Protocol 1 into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 50 mL of ethanol to the flask.

  • Carefully add hydrazine hydrate (~64% solution, 4.0 mL, 81.8 mmol, 2.0 equiv.) to the flask. Caution: The reaction may be exothermic.

  • Heat the reaction mixture to 60-70 °C and maintain for 1-2 hours.

  • Monitor the reaction by TLC until the intermediate spot has been completely consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • The resulting residue is the crude this compound.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield an off-white or pale yellow solid.[11]

Summary of Reaction Parameters

For clarity and reproducibility, the key quantitative data for this synthetic protocol are summarized below.

ParameterStep 1: Enaminone FormationStep 2: Cyclocondensation
Key Reagent N,N-Dimethylformamide dimethyl acetalHydrazine Hydrate (~64%)
Equivalents 1.2 equiv.2.0 equiv.
Solvent TolueneEthanol
Temperature Reflux (~110 °C)60-70 °C
Reaction Time 4 - 6 hours1 - 2 hours
Typical Yield >90% (crude)85 - 97% (after purification)

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the pyrazine and pyrazole protons. Based on analogous structures, one would expect signals in the aromatic region (δ 7.0-9.0 ppm) and a broad singlet for the pyrazole N-H proton.[10]

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments in the heterocyclic system.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight of 147.0665.[12]

References

2-(1H-pyrazol-3-yl)pyrazine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Versatility of Pyrazole-Based Ligands

In the vast landscape of coordination chemistry, N-heterocyclic compounds are indispensable building blocks for creating complex molecular architectures. Among these, pyrazole and its derivatives have long been celebrated for their versatile coordination capabilities.[1][2][3] The pyrazole moiety can act as a neutral monodentate ligand, a bridging unit, or, when functionalized, a powerful multidentate chelate.[3] This flexibility allows for the construction of a wide array of metal complexes, from simple mononuclear species to intricate supramolecular assemblies like metal-organic frameworks and coordination polymers.[2] These complexes are not mere chemical curiosities; they are at the forefront of applications in catalysis, materials science, and medicine.[1][4][5]

This guide focuses on a particularly effective and versatile ligand: 2-(1H-pyrazol-3-yl)pyrazine , hereafter abbreviated as 3-pz-pz . This molecule uniquely combines the electron-rich pyrazole ring with the electron-deficient pyrazine ring, creating a bidentate N,N'-chelating ligand with a fascinating electronic profile. Its primary application, and the main focus of this guide, is in the synthesis of iron(II) complexes that exhibit the phenomenon of spin-crossover (SCO). These SCO materials are a class of molecular switches that can alternate between two different electronic spin states in response to external stimuli like temperature, pressure, or light, making them highly promising for applications in data storage, sensing, and display technologies.[6][7]

This document serves as a comprehensive technical guide, providing not only the "how" but also the "why" behind the synthesis of the 3-pz-pz ligand and its subsequent use in the creation and characterization of a functional spin-crossover complex.

Part 1: Synthesis of the Ligand - this compound

The synthesis of the 3-pz-pz ligand is a foundational step. The protocol described here is based on the classical cyclization reaction to form a pyrazole ring, a robust and high-yielding method.[8][9]

Underlying Principle: Pyrazole Ring Formation

The core of this synthesis is the reaction between a 1,3-dicarbonyl equivalent and hydrazine. Hydrazine hydrate acts as a dinucleophilic reagent, attacking the electrophilic carbonyl carbons of the precursor. The subsequent intramolecular condensation and dehydration result in the formation of the stable, aromatic pyrazole ring. This method is a cornerstone of heterocyclic chemistry due to its reliability and efficiency.[10]

Experimental Workflow: Ligand Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 3-(dimethylamino)-1- (pyrazin-2-yl)prop-2-en-1-one react Combine & Reflux (e.g., 60-80°C, 1-2h) start1->react start2 Hydrazine Hydrate start2->react start3 Ethanol (Solvent) start3->react workup1 Cool to Room Temp. react->workup1 workup2 Remove Solvent (Rotary Evaporation) workup1->workup2 workup3 Purify Solid (e.g., Recrystallization or Column Chromatography) workup2->workup3 product This compound (3-pz-pz) workup3->product

Caption: Workflow for the synthesis of the 3-pz-pz ligand.

Detailed Protocol: Synthesis of this compound
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the starting precursor, 3-(dimethylamino)-1-(pyrazin-2-yl)prop-2-en-1-one (1.0 equivalent), in absolute ethanol.

  • Initiation of Reaction: To this stirring solution, add hydrazine hydrate (approximately 2.0-3.0 equivalents) dropwise. Causality Note: An excess of hydrazine hydrate is used to ensure the complete consumption of the starting material and drive the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator. This will typically yield a crude solid or oil.

  • Purification: Purify the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often sufficient to yield the pure this compound as a solid. Column chromatography can be used for higher purity if needed.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Coordination Chemistry of 3-pz-pz

The 3-pz-pz ligand is an excellent bidentate chelator for a variety of transition metal ions. It coordinates through the nitrogen atom of the pyrazine ring and the deprotonated nitrogen atom of the pyrazole ring, forming a stable five-membered chelate ring.

cluster_ligand 3-pz-pz Ligand cluster_metal Metal Center cluster_complex Coordination Complex L This compound C [M(3-pz-pz)₂(X)₂] Octahedral Complex L->C Bidentate N,N'-Coordination M Mⁿ⁺ (e.g., Fe²⁺, Cu²⁺, Ru²⁺) M->C Forms Chelate Ring

Caption: Coordination mode of the 3-pz-pz ligand with a metal center.

This coordination geometry is particularly well-suited for forming stable, pseudo-octahedral complexes with a general formula of [M(3-pz-pz)₂X₂], where X represents an anionic monodentate ligand (e.g., NCS⁻, NCSe⁻, N₃⁻) or a solvent molecule. The electronic properties of the resulting complex, especially the ligand field strength, are a delicate interplay between the chelating 3-pz-pz and the ancillary 'X' ligands.

Part 3: Application in Spin-Crossover (SCO) Materials

The most prominent application of 3-pz-pz is in the field of spin-crossover (SCO) materials.[11] An iron(II) ion (d⁶ configuration) in an octahedral ligand field can exist in two different spin states: a high-spin (HS) state (S=2) and a low-spin (LS) state (S=0). When the energy difference between these states (the ligand field splitting energy, Δo) is comparable to the electron spin-pairing energy (P), a transition between the two states can be induced by external stimuli.

Mechanism: The High-Spin <=> Low-Spin Transition

HS High-Spin (HS) State S=2 t₂g⁴ e_g² LS Low-Spin (LS) State S=0 t₂g⁶ e_g⁰ HS->LS Cooling / High Pressure (Paramagnetic -> Diamagnetic) LS->HS Heating / Light Irradiation

Caption: Electronic configuration changes during an Fe(II) spin-crossover event.

The ligand field provided by two 3-pz-pz ligands positions the Fe(II) ion directly at this electronic crossroads. The choice of the ancillary ligands (X) is therefore critical to fine-tune the complex to exhibit SCO near accessible temperatures. The thiocyanate ion (NCS⁻) is a classic choice for this purpose.

Experimental Workflow: Synthesis of an SCO Complex

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start1 3-pz-pz Ligand (2 equiv.) react Combine & Stir (Room Temp, Inert Atmosphere) start1->react start2 Iron(II) Salt (e.g., Fe(BF₄)₂·6H₂O) (1 equiv.) start2->react start3 Ancillary Ligand Salt (e.g., KSCN or NH₄SCN) (2 equiv.) start3->react start4 Solvent (e.g., Methanol) start4->react workup1 Precipitation Occurs react->workup1 workup2 Filter the Solid workup1->workup2 workup3 Wash with Solvent (e.g., Methanol, Diethyl Ether) workup2->workup3 workup4 Dry under Vacuum workup3->workup4 product [Fe(3-pz-pz)₂(NCS)₂] workup4->product

Caption: Workflow for the synthesis of the [Fe(3-pz-pz)₂(NCS)₂] SCO complex.

Detailed Protocol: Synthesis of [Fe(3-pz-pz)₂(NCS)₂]

This protocol should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the Fe(II) center.

  • Ligand Solution: In a Schlenk flask, dissolve this compound (2 equivalents, e.g., 2 mmol) in a minimal amount of deoxygenated methanol.

  • Iron(II) Solution: In a separate Schlenk flask, dissolve an iron(II) salt such as Fe(BF₄)₂·6H₂O (1 equivalent, e.g., 1 mmol) in deoxygenated methanol.

  • Complex Formation: Slowly add the iron(II) solution to the stirring ligand solution at room temperature. A color change should be observed, indicating the formation of the [Fe(3-pz-pz)₂]²⁺ complex.

  • Ancillary Ligand Addition: In a third flask, dissolve potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) (2 equivalents, e.g., 2 mmol) in deoxygenated methanol. Add this solution dropwise to the reaction mixture.

  • Precipitation and Isolation: Upon addition of the thiocyanate solution, a microcrystalline solid of the neutral complex [Fe(3-pz-pz)₂(NCS)₂] should precipitate. Continue stirring for 1-2 hours to ensure complete precipitation.

  • Washing and Drying: Collect the solid product by filtration using a cannula or in a glovebox. Wash the precipitate sequentially with small portions of cold, deoxygenated methanol and then diethyl ether to remove any unreacted starting materials. Dry the product under vacuum.

  • Characterization: The product can be characterized by elemental analysis, IR spectroscopy (to confirm the N-bound NCS⁻ ligand), and, most importantly, variable-temperature magnetic susceptibility measurements to confirm its SCO behavior.

Part 4: Characterization of Spin-Crossover Properties

The definitive proof of SCO behavior comes from measuring the magnetic properties of the complex as a function of temperature. This is typically done using a Superconducting Quantum Interference Device (SQUID) magnetometer.

Protocol: Variable-Temperature Magnetic Susceptibility Measurement
  • Sample Preparation: A carefully weighed sample (typically 5-15 mg) of the dried [Fe(3-pz-pz)₂(NCS)₂] complex is loaded into a gelatin capsule or a similar sample holder.

  • Instrument Setup: The sample is placed in the SQUID magnetometer. The measurement is usually performed under a static magnetic field (e.g., 1000-5000 Oe).

  • Measurement Cycle: The magnetic moment of the sample is measured while the temperature is cycled. A typical cycle would be:

    • Cooling Mode: Cool the sample from a high temperature (e.g., 300 K, where it is expected to be in the HS state) down to a low temperature (e.g., 50 K, where it should be in the LS state) at a controlled rate (e.g., 2-5 K/min).

    • Heating Mode: Heat the sample from the low temperature back up to the high temperature at the same rate.

  • Data Analysis: The raw magnetic moment data is converted to molar magnetic susceptibility (χₘ). This is often presented as a plot of χₘT versus Temperature (T).

    • In the HS state (S=2), χₘT is expected to be around 3.0 cm³ K mol⁻¹.

    • In the LS state (S=0), χₘT should approach 0 cm³ K mol⁻¹.

    • The transition temperature (T₁/₂) is defined as the temperature at which the χₘT value is halfway between the HS and LS plateaus.

    • A difference between the T₁/₂ in the cooling and heating modes is known as thermal hysteresis , which is a key feature for memory applications.[7][12]

Representative Data

The following table summarizes typical magnetic data that might be obtained for an SCO complex like [Fe(3-pz-pz)₂(NCS)₂]. Actual values can vary based on synthesis conditions, crystallinity, and solvation.

ParameterDescriptionTypical Value
χₘT @ 300 K Magnetic susceptibility product at 300 K~3.15 cm³ K mol⁻¹
χₘT @ 50 K Magnetic susceptibility product at 50 K~0.10 cm³ K mol⁻¹
T₁/₂ (cooling) Transition temperature upon cooling~250 K
T₁/₂ (heating) Transition temperature upon heating~256 K
ΔT (Hysteresis) Width of the thermal hysteresis loop (T₁/₂(↑) - T₁/₂(↓))~6 K

Conclusion and Outlook

This compound stands out as a highly effective and accessible ligand for the development of functional molecular materials. Its straightforward synthesis and robust coordination properties make it an ideal platform for exploring the fascinating phenomenon of spin-crossover. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and characterize iron(II) SCO complexes, opening the door to further investigations into molecular switching and bistable materials. Beyond SCO, the unique electronic nature of 3-pz-pz suggests potential in other areas, such as the development of novel catalysts, luminescent materials, or metallodrugs, making it a ligand of continuing interest in the field of coordination chemistry.

References

Application Notes & Protocols for the Synthesis of Metal Complexes with 2-(1H-pyrazol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The following guide provides a comprehensive overview and detailed protocols for the synthesis of metal complexes incorporating the versatile chelating ligand, 2-(1H-pyrazol-3-yl)pyrazine. This document is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, reflecting field-proven insights for successful synthesis and characterization.

Introduction: The Significance of this compound in Coordination Chemistry

The ligand this compound (HL) is a fascinating heterocyclic compound that has garnered significant interest in the field of coordination chemistry. Its structure, featuring a pyrazole and a pyrazine ring, presents multiple nitrogen donor atoms, allowing for diverse coordination modes with a wide array of metal ions.[1][2] This versatility makes it a valuable building block for the construction of mononuclear, binuclear, and polynuclear metal complexes with tunable electronic, magnetic, and photoluminescent properties.[3][4] The resulting metal complexes have shown potential applications in catalysis, materials science, and, notably, in the development of novel therapeutic agents due to the biological activity associated with pyrazole and pyrazine moieties.[5][6][7][8]

The proton-responsive nature of the pyrazole NH group adds another layer of complexity and utility, enabling the formation of both neutral and deprotonated (pyrazolato) complexes, which can influence the resulting structure and reactivity.[2] Understanding the synthesis and coordination behavior of this ligand is therefore crucial for the rational design of new metal-based compounds with desired functionalities.

Synthetic Strategies: A Mechanistic Perspective

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt, solvent, reaction temperature, and stoichiometry are critical parameters that dictate the final product's structure and purity.

Choice of Metal Precursor

Metal halides (e.g., chlorides, bromides), nitrates, acetates, and perchlorates are commonly employed as starting materials. The counter-ion can play a significant role in the coordination sphere of the final complex. For instance, weakly coordinating anions like nitrate or perchlorate are more likely to be displaced by the ligand or solvent molecules, leading to cationic complexes. In contrast, halides may directly coordinate to the metal center, resulting in neutral complexes.[9]

Solvent Selection

The choice of solvent is crucial for dissolving both the ligand and the metal salt, as well as for facilitating the reaction and promoting crystallization. Alcohols such as methanol and ethanol are frequently used due to their polarity and ability to dissolve a wide range of reactants.[9] In some cases, a mixture of solvents may be necessary to achieve the desired solubility and crystal growth. For hydrothermal or solvothermal syntheses, water or other high-boiling point solvents are utilized to enable reactions at elevated temperatures and pressures, which can lead to the formation of unique crystalline structures.[1]

Control of Stoichiometry and Reaction Conditions

The molar ratio of metal to ligand is a key determinant of the resulting complex's nuclearity and coordination geometry. A 1:1 or 1:2 metal-to-ligand ratio is common for the formation of mononuclear complexes.[10] However, by carefully tuning the stoichiometry and other reaction conditions, it is possible to construct more complex structures like molecular grids.[1] Temperature and reaction time also influence the reaction kinetics and the thermodynamic stability of the final product.

Detailed Experimental Protocol: Synthesis of a Generic [M(L)₂X₂] Complex

This protocol provides a general procedure for the synthesis of a mononuclear metal(II) complex with this compound, where 'M' is a divalent transition metal (e.g., Co(II), Ni(II), Cu(II), Zn(II)), 'L' is the deprotonated 2-(1H-pyrazol-3-yl)pyrazinate ligand, and 'X' is a coordinating anion or solvent molecule.

Materials and Equipment
  • Reagents:

    • This compound (HL)

    • Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Cu(OAc)₂·H₂O, ZnCl₂)

    • Methanol (reagent grade)

    • Diethyl ether (reagent grade)

    • Triethylamine (optional, as a base for deprotonation)

  • Equipment:

    • Schlenk flask or round-bottom flask with a condenser

    • Magnetic stirrer with heating plate

    • Glass funnel and filter paper

    • Beakers and graduated cylinders

    • Rotary evaporator (optional)

    • pH meter or pH paper (optional)

Synthetic Procedure
  • Ligand Dissolution: In a 50 mL Schlenk flask, dissolve this compound (e.g., 0.2 mmol, 29.2 mg) in 10 mL of methanol with gentle stirring. Rationale: Methanol is a good solvent for the ligand and is compatible with most common metal salts.

  • Metal Salt Dissolution: In a separate beaker, dissolve the metal(II) salt (e.g., 0.1 mmol) in a minimum amount of methanol (e.g., 5 mL). Rationale: Preparing a concentrated solution of the metal salt allows for controlled addition and helps to maintain a desirable overall reaction concentration.

  • Reaction Mixture: Slowly add the methanolic solution of the metal salt to the stirring solution of the ligand at room temperature. Rationale: Slow addition can help to control the reaction rate and may lead to the formation of higher quality crystals.

  • pH Adjustment (Optional): If deprotonation of the pyrazole ring is desired to form a neutral complex with the pyrazolato form of the ligand, a weak base such as triethylamine (1-2 equivalents) can be added dropwise to the reaction mixture. Monitor the pH to be slightly basic (pH 8-9). Rationale: The pyrazole NH is weakly acidic and the addition of a base facilitates its deprotonation, allowing it to act as an anionic ligand.

  • Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C for methanol) for 2-4 hours. Rationale: Heating provides the necessary activation energy for the reaction to proceed to completion and can promote the formation of the thermodynamically favored product.

  • Crystallization: After reflux, allow the reaction mixture to cool slowly to room temperature. A precipitate may form upon cooling. If no precipitate forms, the volume of the solvent can be reduced using a rotary evaporator or by slow evaporation in a fume hood. Storing the solution at a lower temperature (e.g., 4 °C) can also induce crystallization. Rationale: Slow cooling and evaporation encourage the growth of well-defined single crystals suitable for X-ray diffraction analysis.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying. Rationale: Washing with a cold solvent minimizes the loss of the product due to dissolution, while the diethyl ether wash helps to remove residual methanol and dries the product quickly due to its high volatility.

  • Drying: Dry the isolated complex under vacuum for several hours to remove all traces of solvent.

Characterization

The synthesized complex should be characterized using a variety of spectroscopic and analytical techniques to confirm its identity and purity.

  • FT-IR Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyrazole and pyrazine rings.[7]

  • ¹H and ¹³C NMR Spectroscopy (for diamagnetic complexes, e.g., Zn(II)): To elucidate the structure of the complex in solution.

  • Mass Spectrometry: To determine the molecular weight of the complex.

  • Elemental Analysis: To confirm the empirical formula of the complex.[9]

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex in the solid state.[1][3]

  • UV-Vis Spectroscopy: To study the electronic properties of the complex.

  • Magnetic Susceptibility Measurements (for paramagnetic complexes, e.g., Co(II), Ni(II), Cu(II)): To determine the magnetic moment and infer the electronic configuration and geometry of the metal center.[10]

Visualization of Key Concepts

Chemical Structures

Caption: Chemical structure of the ligand this compound.

General Coordination Scheme

Coordination cluster_L1 Ligand 1 cluster_L2 Ligand 2 M M N1 N M->N1 N2 N M->N2 N3 N M->N3 N4 N M->N4 X1 X M->X1 X2 X M->X2 N1->N2 Pyrazolyl-Pyrazine N3->N4 Pyrazolyl-Pyrazine Workflow start Start dissolve_ligand Dissolve Ligand (HL) in Methanol start->dissolve_ligand dissolve_metal Dissolve Metal Salt in Methanol start->dissolve_metal mix Mix Solutions dissolve_ligand->mix dissolve_metal->mix reflux Reflux (2-4h) mix->reflux cool Cool to RT reflux->cool crystallize Crystallize cool->crystallize filter Filter and Wash crystallize->filter dry Dry under Vacuum filter->dry characterize Characterize Product dry->characterize end End characterize->end

References

application of 2-(1H-pyrazol-3-yl)pyrazine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-(1H-pyrazol-3-yl)pyrazine in Medicinal Chemistry

Introduction: A Privileged Scaffold for Targeted Therapies

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores often leads to novel molecular scaffolds with superior efficacy and target specificity. The this compound moiety is a prime example of such a synergistic construction. It elegantly fuses two nitrogen-containing heterocyclic rings, pyrazole and pyrazine, both of which are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.[1][2][3]

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile component found in numerous FDA-approved drugs.[2][4] It can act as a robust anchor, participating in crucial hydrogen bonding interactions with protein targets. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, is also a key feature in many pharmaceuticals, valued for its metabolic stability and its ability to modulate physicochemical properties such as solubility and cell permeability.[3][5][6]

The conjugation of these two rings creates a unique scaffold that is particularly well-suited for the development of protein kinase inhibitors.[7][8] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[9] The this compound core can effectively mimic the adenine region of ATP, allowing it to bind to the kinase ATP-binding site and disrupt its function. This guide provides a detailed overview of the synthesis, biological evaluation, and application of this promising scaffold for researchers in drug development.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound derivatives can be approached through several reliable routes. A common and effective strategy involves the condensation of a pyrazine-containing precursor with a hydrazine derivative to construct the pyrazole ring. This method allows for modularity, enabling the introduction of diverse substituents on both the pyrazine and pyrazole rings to explore the structure-activity relationship (SAR).

Below is a general workflow illustrating the creation of a focused library of these compounds for screening.

G cluster_0 Synthesis Phase cluster_1 Screening & Optimization A Start: Halogenated Pyrazine Precursor B Step 1: Introduce Ketoethyl Group (e.g., Claisen Condensation) A->B C Step 2: Cyclization with Hydrazine (Forms Pyrazole Ring) B->C D Step 3: Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) C->D E Primary Screening (Biochemical Kinase Assay) D->E Focused Library F Hit Confirmation & IC50 Determination E->F G Secondary Screening (Cell-based Assays) F->G H Lead Optimization (SAR-guided Synthesis) G->H H->D Iterative Refinement

Caption: A typical workflow for the synthesis and screening of a this compound library.

Protocol 1: Synthesis of a Substituted this compound Derivative

This protocol details a representative synthesis using a Vilsmeier-Haack reaction to form a key intermediate, which is then cyclized.[10] This approach is valuable for generating pyrazoles with specific substitution patterns.

Objective: To synthesize 1-(substituted)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde.

Materials:

  • Substituted acetophenone hydrazone

  • Vilsmeier-Haack reagent (prepared in situ from phosphorus oxychloride and N,N-dimethylformamide)

  • Sodium bicarbonate solution

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

  • Standard glassware for extraction and filtration

Procedure:

  • Reagent Preparation: Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 1.0 eq) to ice-cold N,N-dimethylformamide (DMF, 3-4 volumes) with stirring. Allow the mixture to stir in the ice bath for 15-20 minutes.

  • Reaction Initiation: To the prepared Vilsmeier-Haack reagent, add the starting pyrazin-2-yl acetophenone hydrazone (1.0 eq).

  • Cyclization: Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The causality here is that the Vilsmeier reagent acts as both an electrophile and a dehydrating agent to facilitate the cyclization and formylation in one pot.[10]

  • Work-up: After the reaction is complete, cool the flask in an ice bath and carefully pour the mixture into crushed ice.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). This step is crucial to precipitate the organic product.

  • Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure pyrazole derivative.[10]

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Medicinal Chemistry: Targeting Protein Kinases

The this compound scaffold has emerged as a highly effective hinge-binding motif for ATP-competitive kinase inhibitors.[7][11][12] The arrangement of nitrogen atoms in the fused-ring system allows it to form two or three key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.

Caption: Hydrogen bonding between the pyrazolopyrazine scaffold and the kinase hinge backbone.

Case Study: Inhibitors of ALK5 and LRRK2

Research has demonstrated the utility of this scaffold in developing potent inhibitors for specific kinases implicated in disease.

  • ALK5 Inhibitors: A series of 2-(1H-pyrazol-1-yl)pyridines (a closely related scaffold) were developed as inhibitors of the ALK5 kinase (TGFβ receptor I kinase).[12] ALK5 is a key mediator in signaling pathways that lead to fibrosis. The lead compound, PF-03671148, demonstrated a dose-dependent reduction in fibrotic gene expression in human fibroblasts and in a rat wound repair model, highlighting its potential for preventing dermal scarring.[12]

  • LRRK2 Inhibitors: Truncating a more complex indazole scaffold to a 1H-pyrazole core led to the discovery of potent and selective inhibitors of the G2019S mutant of LRRK2 kinase.[11] Mutations in LRRK2 are a significant genetic risk factor for Parkinson's disease. This work showcases how the pyrazole-heterocycle combination can be fine-tuned to achieve selectivity for mutant forms of a kinase.[11]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core has yielded critical insights into the features required for potent kinase inhibition. The following table summarizes representative SAR data for a series of ALK5 inhibitors based on a related pyrazolylpyridine scaffold.[12]

Compound IDR¹ on PyrazoleR² on PyridineALK5 IC₅₀ (nM)
1 HH1500
2 MethylH300
3 EthylH120
4 IsopropylH45
5 Isopropyl4-Methyl25
PF-03671148 Isopropyl4-(2-hydroxypropan-2-yl)15

Data synthesized from Bioorg. Med. Chem. Lett. 2012, 22(10), 3392-7.[12]

Key Takeaways:

  • Pyrazole Substitution (R¹): Introducing small, lipophilic alkyl groups at the R¹ position of the pyrazole significantly improves potency. An isopropyl group (Compound 4) provides a substantial increase in activity compared to hydrogen (Compound 1), likely by occupying a hydrophobic pocket in the ATP-binding site.

  • Pyridine/Pyrazine Substitution (R²): Further decoration of the second heterocyclic ring at the R² position can enhance potency and modulate physicochemical properties. Adding a polar group capable of hydrogen bonding, such as in PF-03671148, leads to a highly potent compound.[12]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

To evaluate the inhibitory potential of newly synthesized compounds, a robust and high-throughput biochemical assay is essential. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Principle: The assay is a two-step process. First, the kinase reaction occurs, where the kinase phosphorylates a substrate, converting ATP to ADP. An ADP-Glo™ Reagent is then added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the amount of ADP produced.

Materials:

  • Purified target kinase

  • Kinase-specific substrate and buffer

  • ATP solution

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared. Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor or no enzyme (100% inhibition).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, its specific substrate, and the required cofactors in the appropriate kinase buffer.

    • Initiate the reaction by adding ATP to the master mix and immediately dispensing the complete reaction solution (e.g., 5 µL) into the wells containing the pre-spotted compounds.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time is optimized to ensure the reaction is in the linear range.

  • ATP Depletion: Add the ADP-Glo™ Reagent (e.g., 5 µL) to all wells to stop the kinase reaction and consume the unused ATP. Incubate for 40 minutes at room temperature. This step is critical to reduce background signal from the initial ATP.

  • Signal Generation: Add the Kinase Detection Reagent (e.g., 10 µL) to all wells. This reagent converts the ADP generated by the kinase into a luminescent signal. Incubate for 30 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Directions

The this compound scaffold represents a validated and highly promising starting point for the design of targeted therapeutics, particularly protein kinase inhibitors. Its modular synthesis allows for extensive chemical exploration, while its inherent ability to form key interactions in ATP-binding sites provides a strong foundation for achieving high potency. Future work in this area will likely focus on developing inhibitors with improved kinase selectivity to minimize off-target effects, enhancing pharmacokinetic properties for better in vivo efficacy, and exploring applications beyond oncology, such as in inflammatory and neurodegenerative diseases.[11][13] As our understanding of cellular signaling pathways deepens, scaffolds like this will remain invaluable tools for the development of next-generation precision medicines.

References

Application Notes and Protocols: Biological Activity Screening of 2-(1H-Pyrazol-3-yl)pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Team], Senior Application Scientist

Introduction

The 2-(1H-pyrazol-3-yl)pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. Its unique arrangement of nitrogen atoms allows for a three-dimensional presentation of substituents that can engage in specific hydrogen bonds, hydrophobic, and electrostatic interactions within protein active sites. Notably, derivatives of this core have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer, inflammation, and fibrosis.

This guide provides a comprehensive framework for the biological activity screening of novel this compound derivatives. It is designed for researchers in drug discovery and chemical biology, offering a strategic workflow from initial broad-based screening to more focused cellular and mechanistic studies. The protocols and strategies outlined herein are grounded in established biochemical and cell-based assay principles, providing a robust starting point for identifying and characterizing new bioactive molecules.

Strategic Screening Cascade

A tiered or cascaded screening approach is the most efficient method for identifying and validating hits from a compound library. This strategy minimizes resource expenditure by using high-throughput, less complex assays to initially screen large numbers of compounds, followed by more detailed, lower-throughput assays for a smaller number of prioritized "hits."

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Selectivity cluster_2 Tier 3: Cellular Activity cluster_3 Tier 4: Mechanistic Studies Primary High-Throughput Biochemical Assay (e.g., Kinase Panel Screen) DoseResponse IC50 Determination on Primary Target(s) Primary->DoseResponse Selectivity Selectivity Profiling (Against Related Kinases) DoseResponse->Selectivity CellViability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Selectivity->CellViability TargetEngagement Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) CellViability->TargetEngagement Pathway Downstream Pathway Modulation (e.g., Western Blot for p-STAT3) TargetEngagement->Pathway

Caption: A typical screening cascade for novel kinase inhibitors.

Known Biological Targets and Rationale for Screening

Research has consistently identified protein kinases as primary targets for the this compound scaffold. The pyrazole and pyrazine rings can act as effective hinge-binding motifs, a critical interaction for ATP-competitive kinase inhibition.

Janus Kinases (JAKs)

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways that regulate immunity and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in autoimmune diseases and myeloproliferative neoplasms. The this compound core has been successfully exploited to develop potent JAK inhibitors. Therefore, screening against a panel of JAK isoforms is a primary recommendation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation Gene Gene Transcription Nucleus->Gene 5. Regulation Inhibitor This compound Derivative Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

Rho-associated Coiled-coil Kinases (ROCKs)

ROCK1 and ROCK2 are key regulators of the actin cytoskeleton and are involved in processes like cell adhesion, motility, and contraction. Their inhibition has therapeutic potential in cardiovascular diseases, fibrosis, and cancer metastasis. The pyrazolylpyrazine scaffold can be adapted to target the ATP-binding site of ROCKs.

Experimental Protocols

The following protocols are representative examples for screening this compound derivatives.

Protocol 3.1: Primary Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

Principle: This is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases, leading to a lower luminescent signal. This assay is highly sensitive and suitable for high-throughput screening (HTS).

Materials:

  • Kinase: Recombinant human JAK2 (e.g., from Promega, Carna Biosciences).

  • Substrate: A suitable peptide substrate for JAK2 (e.g., Ulight-JAK-1tide from PerkinElmer).

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Test Compounds: this compound derivatives dissolved in 100% DMSO.

  • Positive Control: A known JAK2 inhibitor (e.g., Ruxolitinib).

  • Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega, V9101).

  • Assay Plates: White, opaque, 384-well microplates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive control in DMSO. A typical starting concentration is 10 mM. Then, create intermediate dilutions in the assay buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of compound solution (or DMSO for negative control) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mix (containing JAK2 and peptide substrate in assay buffer).

    • Pre-incubate for 15 minutes at room temperature to allow compound binding to the kinase.

  • Initiate Kinase Reaction:

    • Add 5 µL of a 2X ATP solution (at the Kₘ concentration for the specific kinase lot) to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detect ADP Production:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.2: Cellular Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • Cell Line: A cell line dependent on JAK2 signaling for proliferation (e.g., HEL 92.1.7, a human erythroleukemia cell line with a constitutively active JAK2 V617F mutation).

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: Dissolved in DMSO.

  • MTT Reagent: 5 mg/mL solution in PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Assay Plates: Clear, flat-bottom, 96-well plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells (final DMSO concentration should be <0.5%). Include wells with DMSO only (vehicle control) and wells with no cells (background).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value using non-linear regression.

Data Summary and Hit Prioritization

Screening data should be organized to facilitate the comparison of compound potency and selectivity.

Table 1: Hypothetical Screening Data for a Series of this compound Derivatives

Compound IDJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)Selectivity (JAK1/JAK2)HEL Cell GI₅₀ (nM)
PYPZ-001 150103501525
PYPZ-002 2520801.2545
PYPZ-003 >1000850>1000N/A>10000
Ruxolitinib 3.32.84281.185.5

Hit Prioritization Criteria:

  • Potency: Prioritize compounds with low nanomolar IC₅₀ values against the primary target (e.g., JAK2 < 50 nM).

  • Selectivity: Depending on the therapeutic goal, prioritize compounds with selectivity for a specific isoform (e.g., PYPZ-001 for JAK2 over JAK1) or those with a desired multi-kinase profile.

  • Cellular Activity: Potency in biochemical assays should translate to cellular activity. A strong correlation between IC₅₀ and GI₅₀ values is a positive indicator.

  • Structure-Activity Relationship (SAR): Analyze how small changes in the chemical structure affect activity to guide the next round of synthesis and optimization.

Introduction: The Rationale for Investigating 2-(1H-pyrazol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical Evaluation of 2-(1H-pyrazol-3-yl)pyrazine as a Potential Kinase Inhibitor

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] This has made them one of the most critical classes of drug targets in modern medicine. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, with a significant number of these drugs containing nitrogen-based heterocyclic scaffolds.[3]

The this compound scaffold represents a compelling starting point for kinase inhibitor discovery. It is a "privileged" structure, combining two distinct heterocyclic rings—pyrazole and pyrazine—both of which are prevalent in a multitude of FDA-approved and investigational kinase inhibitors.[3][4] The pyrazole ring is a versatile pharmacophore known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[2][4] Similarly, the pyrazine ring is a common feature in many potent kinase inhibitors, contributing to binding affinity and favorable physicochemical properties.[3][5]

This application note provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to conduct a thorough preclinical evaluation of this compound. The protocols herein are designed not merely as a series of steps, but as a logical, self-validating workflow to systematically characterize the compound's biochemical potency, cellular activity, and target engagement.

Part 1: Compound Profile and Physicochemical Properties

A foundational understanding of the test article is paramount before commencing biological assays. The properties of this compound dictate its handling, solubility, and potential for cell permeability.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 111781-54-5[6]

  • Molecular Formula: C₇H₆N₄

  • Molecular Weight: 146.15 g/mol

Table 1: Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Discovery
Molecular Weight 146.15 g/mol Well within the range for "Rule of Five" compliance, suggesting good potential for oral bioavailability.
logP ~0.8 Indicates a favorable balance between solubility and permeability.[7]
Hydrogen Bond Donors 1 (from pyrazole -NH) Crucial for forming interactions with the kinase hinge region.[8]
Hydrogen Bond Acceptors 3 (2 from pyrazine, 1 from pyrazole) Provides multiple points for specific interactions within the ATP-binding site.[8]

| Aqueous Solubility | Soluble[9] | Good solubility in aqueous buffers is essential for reliable biochemical assay performance. |

Part 2: Kinase Target Hypothesis and Assay Strategy

The structure of this compound strongly suggests it will function as an ATP-competitive inhibitor. The pyrazole and pyrazine nitrogens are positioned to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP.[3]

Many kinase families have been successfully targeted by compounds containing these scaffolds, including:

  • Cyclin-Dependent Kinases (CDKs) [10][11]

  • Janus Kinases (JAKs) [3][12]

  • Aurora Kinases [2][12]

  • Pim Kinases [13]

  • Receptor Tyrosine Kinases (e.g., c-Met, VEGFR-2) [14]

IC50_Workflow start Start: Prepare Reagents reagents 1. Compound Serial Dilution 2. Kinase + Substrate Mix 3. ATP Solution start->reagents plate Dispense Compound, Kinase/Substrate Mix to 384-well plate reagents->plate initiate Initiate Reaction: Add ATP Incubate at RT plate->initiate stop Stop Reaction: Add ADP-Glo™ Reagent initiate->stop convert Convert ADP to ATP: Add Kinase Detection Reagent Incubate at RT stop->convert read Read Luminescence on Plate Reader convert->read analyze Analyze Data: Plot % Inhibition vs. [Compound] Calculate IC50 (4PL curve fit) read->analyze JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2_a JAK2 (Active) Receptor->JAK2_a Activates STAT3_i STAT3 JAK2_a->STAT3_i Phosphorylates JAK2_i JAK2 (Inactive) Inhibitor This compound Inhibitor->JAK2_a INHIBITS pSTAT3 p-STAT3 STAT3_i->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

References

The Rising Star in Materials Science: Application Notes for 2-(1H-pyrazol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

The field of materials science is in a perpetual quest for novel molecular building blocks that can unlock new functionalities and efficiencies in devices such as organic light-emitting diodes (OLEDs), sensors, and catalytic systems. In this context, nitrogen-rich heterocyclic compounds have garnered significant attention due to their versatile coordination chemistry and unique electronic properties. Among these, 2-(1H-pyrazol-3-yl)pyrazine is emerging as a particularly promising ligand. Its unique combination of a pyrazole ring, with its proton-responsive nature, and a pyrazine moiety, known for its favorable charge transfer characteristics, makes it a compelling candidate for the development of advanced functional materials.[1][2]

This technical guide provides an in-depth exploration of the synthesis, characterization, and application of this compound in the realm of materials science. We will delve into detailed protocols for its use in creating luminescent metal complexes and discuss its potential in the fabrication of next-generation optoelectronic devices. While direct literature on this compound is still growing, this guide will leverage established principles from closely related pyrazolyl-pyridine and pyrazine-based systems to provide a robust framework for researchers.

Part 1: Synthesis of the Ligand: this compound

The synthesis of this compound can be achieved through a multi-step process, with the key final step involving the cyclization of a suitable precursor with hydrazine. The following protocol is adapted from established methods for analogous compounds.[3][4]

Protocol 1: Synthesis of this compound

Materials:

  • 1-(Pyrazin-2-yl)ethanone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Ethanol

  • Toluene

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Synthesis of the enaminone intermediate:

    • In a round-bottom flask, dissolve 1-(pyrazin-2-yl)ethanone (1 equivalent) in toluene.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude enaminone product. This intermediate can be used in the next step without further purification.

  • Cyclization to form this compound:

    • Dissolve the crude enaminone in ethanol.

    • Add hydrazine hydrate (1.5 equivalents) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the ethanol under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Application in Luminescent Metal Complexes

The true potential of this compound is realized when it is employed as a ligand in the formation of metal complexes. Its bidentate N,N-coordination pocket is ideal for chelating a variety of transition metals, leading to the formation of stable and often highly luminescent materials.[5][6] Copper(I) and Indium(III) complexes, in particular, have shown promise for applications in OLEDs due to their potential for high photoluminescence quantum yields (PLQYs).[5][7]

Protocol 2: Synthesis of a Luminescent Copper(I) Complex

This protocol describes the synthesis of a representative cationic Cu(I) complex using this compound and a phosphine co-ligand. The choice of phosphine is crucial as it significantly influences the photophysical properties of the final complex.[5]

Materials:

  • This compound (pzpzH)

  • [Cu(CH₃CN)₄]BF₄

  • Bis(diphenylphosphino)benzene (dppbz) or other suitable phosphine ligand

  • Dichloromethane (DCM)

  • Diethyl ether

  • Schlenk line and inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) and [Cu(CH₃CN)₄]BF₄ (1 equivalent) in degassed dichloromethane.

  • Stir the solution at room temperature for 1 hour.

  • In a separate Schlenk flask, dissolve the phosphine ligand (e.g., dppbz, 1 equivalent) in degassed dichloromethane.

  • Add the phosphine solution to the reaction mixture dropwise.

  • Stir the resulting solution at room temperature for an additional 2-4 hours.

  • The product can be precipitated by the slow addition of diethyl ether.

  • Filter the resulting solid, wash with diethyl ether, and dry under vacuum.

  • Single crystals suitable for X-ray diffraction can often be grown by slow vapor diffusion of diethyl ether into a concentrated dichloromethane solution of the complex.

Workflow for Luminescent Copper(I) Complex Synthesis

G cluster_ligand Ligand Preparation cluster_metal_precursor Metal Precursor cluster_synthesis Complexation Reaction cluster_purification Isolation and Purification pzpzH This compound (pzpzH) reaction Stir in degassed DCM under inert atmosphere pzpzH->reaction phosphine Phosphine Ligand (e.g., dppbz) phosphine->reaction cu_prec [Cu(CH₃CN)₄]BF₄ cu_prec->reaction precipitation Precipitation with Diethyl Ether reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying final_product Luminescent Cu(I) Complex drying->final_product

Caption: Synthesis workflow for a luminescent Cu(I) complex.

Part 3: Characterization and Expected Properties

The synthesized metal complexes should be thoroughly characterized to understand their structure and photophysical properties.

Structural Characterization:

  • Single-Crystal X-ray Diffraction: Provides definitive structural information, including bond lengths, bond angles, and coordination geometry.

  • NMR Spectroscopy (¹H, ¹³C, ³¹P): Confirms the coordination of the ligands to the metal center.

  • FTIR Spectroscopy: Shows characteristic vibrational bands of the coordinated ligands.

Photophysical Characterization:

  • UV-Vis Absorption Spectroscopy: Reveals the electronic transitions within the complex.

  • Photoluminescence (PL) Spectroscopy: Determines the emission wavelength, which is crucial for applications in OLEDs.

  • Photoluminescence Quantum Yield (PLQY) Measurement: Quantifies the efficiency of the emission process.

  • Time-Resolved Photoluminescence: Measures the lifetime of the excited state, providing insights into the nature of the emission (fluorescence vs. phosphorescence).

Expected Photophysical Properties

Based on analogous pyrazolyl-pyridine and pyrazine-based metal complexes, materials derived from this compound are expected to exhibit interesting luminescent properties.

PropertyExpected Range/CharacteristicsSignificance
Absorption (λabs) 250-400 nmCorresponds to ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) transitions.
Emission (λem) 450-650 nm (blue to red)The emission color can be tuned by the choice of metal, ancillary ligands, and substituents on the pzpzH ligand.[8]
PLQY 1-80%Highly dependent on the rigidity of the complex and the nature of the ancillary ligands.[5]
Excited State Lifetime (τ) ns to µs rangeLonger lifetimes (µs) are indicative of phosphorescence, which is desirable for achieving high internal quantum efficiencies in OLEDs.[5]

Part 4: Potential Applications and Future Outlook

The unique electronic structure of this compound makes it a versatile building block for a range of applications in materials science.

Organic Light-Emitting Diodes (OLEDs)

The tunable emission colors and potential for high PLQYs make metal complexes of this compound prime candidates for use as emitters in OLEDs. The pyrazine moiety can facilitate electron transport, potentially leading to more balanced charge injection and recombination within the device, which is crucial for high efficiency.[2]

Metal-Organic Frameworks (MOFs)

The pyrazole and pyrazine nitrogen atoms can act as coordination sites for the construction of MOFs.[9][10][11][12] These materials could find applications in gas storage and separation, catalysis, and chemical sensing. The uncoordinated nitrogen atom on the pyrazine ring could be post-synthetically modified or act as a basic site for catalytic reactions.

Catalysis

Protic pyrazole ligands have been shown to be effective in homogeneous catalysis, where the N-H proton can participate in substrate activation.[1] Metal complexes of this compound could be explored as catalysts for a variety of organic transformations.[13]

Conclusion

This compound stands as a promising and versatile ligand for the development of advanced functional materials. Its straightforward synthesis and rich coordination chemistry open up a vast design space for creating novel luminescent complexes, MOFs, and catalysts. While further research is needed to fully elucidate the properties of materials derived from this specific ligand, the foundational knowledge from related systems provides a clear and exciting path forward. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to explore the full potential of this exciting molecular building block.

References

Application Notes and Protocols for the Functionalization of the Pyrazole Ring in 2-(1H-pyrazol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(1H-pyrazol-3-yl)pyrazine in Modern Drug Discovery

The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development.[1][2][3] This assertion is rooted in the unique electronic properties and three-dimensional architecture conferred by the linkage of an electron-rich pyrazole ring to an electron-deficient pyrazine ring. This arrangement provides a versatile template for the design of molecules with a wide spectrum of biological activities, including but not limited to kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][4] The functionalization of the pyrazole ring, in particular, offers a powerful strategy for modulating the pharmacological profile of these compounds, enabling the fine-tuning of properties such as target affinity, selectivity, and pharmacokinetic parameters.

The pyrazole moiety presents several sites amenable to chemical modification: the two nitrogen atoms (N1 and N2) and the carbon atoms at the C4 and C5 positions. The presence of the pyrazine substituent at the C3 position significantly influences the reactivity of these sites. The electron-withdrawing nature of the pyrazine ring is anticipated to increase the acidity of the N-H proton, impacting N-alkylation and N-arylation reactions.[5] Furthermore, it modulates the electron density of the pyrazole ring, thereby influencing the regioselectivity of electrophilic substitution and directing metal-catalyzed C-H functionalization reactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of the pyrazole ring in this compound. The protocols detailed herein are grounded in established synthetic methodologies and are accompanied by expert insights into the underlying chemical principles, empowering researchers to rationally design and synthesize novel derivatives with desired therapeutic potential.

I. N-Alkylation of the Pyrazole Ring: Regioselective Synthesis of N1 and N2 Isomers

The N-alkylation of unsymmetrical pyrazoles often yields a mixture of regioisomers, a challenge that can be addressed by carefully selecting the reaction conditions.[6][7][8] In the case of this compound, the electronic influence of the C3-pyrazine substituent plays a crucial role in directing the alkylation. The electron-withdrawing pyrazine ring is expected to favor the formation of the N1-alkylated isomer under basic conditions due to steric hindrance around the N2 position.

Protocol 1: Regioselective N1-Alkylation under Basic Conditions

This protocol describes a general procedure for the preferential N1-alkylation of this compound using an alkyl halide in the presence of a mild base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in DMF or CH₃CN, add K₂CO₃ (1.5 eq.) or Cs₂CO₃ (1.2 eq.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated product.

Causality Behind Experimental Choices:

  • Base: K₂CO₃ and Cs₂CO₃ are effective bases for deprotonating the pyrazole N-H. Cs₂CO₃ is often more effective for less reactive alkyl halides due to its higher solubility and the "caesium effect".

  • Solvent: DMF and acetonitrile are polar aprotic solvents that facilitate the Sₙ2 reaction by solvating the cation of the base, leaving the anion more reactive.

  • Regioselectivity: The pyrazine group at C3 sterically hinders the N2 position, leading to a preference for alkylation at the less hindered N1 position.

N_Alkylation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Start This compound Reaction Reaction Start->Reaction Deprotonation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (DMF or CH₃CN) Solvent->Reaction Temperature RT to 80°C Temperature->Reaction N1_Product N1-alkylated pyrazole (Major) N2_Product N2-alkylated pyrazole (Minor) Reaction->N1_Product Reaction->N2_Product

Caption: N1-Alkylation Workflow.

II. Electrophilic Halogenation of the Pyrazole Ring: Synthesis of 4-Halo Derivatives

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich carbon.[9] The presence of the electron-withdrawing pyrazine group at C3 is expected to deactivate the pyrazole ring towards electrophilic attack, but the C4 position should remain the most favorable site for substitution. N-halosuccinimides (NBS and NIS) are convenient and selective reagents for the bromination and iodination of pyrazoles.[10][11][12][13]

Protocol 2: Bromination at the C4-Position using N-Bromosuccinimide (NBS)

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in acetonitrile or DCM.

  • Add N-Bromosuccinimide (1.05 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ solution to quench any remaining NBS, followed by saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(4-bromo-1H-pyrazol-3-yl)pyrazine.

Protocol 3: Iodination at the C4-Position using N-Iodosuccinimide (NIS)

This protocol is analogous to the bromination procedure, with NIS being substituted for NBS.[14][15][16][17]

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Follow the procedure for bromination (Protocol 2), substituting NBS with NIS (1.05 eq.).

  • The reaction with NIS may require slightly longer reaction times or gentle heating (e.g., 40 °C) to proceed to completion.

Trustworthiness of the Protocol:

The regioselectivity of halogenation at the C4 position of the pyrazole ring is a well-established and predictable reaction. The use of N-halosuccinimides provides a mild and selective method, minimizing the formation of side products. The workup procedure effectively removes any unreacted halogenating agent and byproducts.

III. Palladium-Catalyzed Direct C-H Arylation: Forging C-C Bonds at the C5-Position

Direct C-H activation has emerged as a powerful tool for the efficient construction of C-C bonds, avoiding the need for pre-functionalized starting materials.[18][19][20] For pyrazoles, the C5-position can be selectively functionalized through palladium-catalyzed C-H arylation, often directed by a suitable protecting group on the pyrazole nitrogen.

Protocol 4: Direct C5-Arylation of N-Protected this compound

This protocol outlines a general procedure for the direct arylation of an N-protected 2-(pyrazol-3-yl)pyrazine with an aryl halide. An N-protecting group, such as a pivaloyl (Piv) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, is often necessary to facilitate the C-H activation step and control regioselectivity.

Materials:

  • N-protected this compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Pivalic acid (PivOH) as an additive

  • 1,4-Dioxane or Toluene

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add the N-protected this compound (1.0 eq.), aryl halide (1.2 eq.), Pd(OAc)₂ (5-10 mol%), PPh₃ (10-20 mol%), K₂CO₃ (2.0 eq.), and PivOH (30 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane or toluene via syringe.

  • Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • If necessary, deprotect the pyrazole nitrogen using appropriate conditions (e.g., TBAF for SEM group, NaOH for Piv group) to obtain the C5-arylated this compound.

CH_Arylation cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products Start N-Protected 2-(pyrazol-3-yl)pyrazine Reaction Reaction Start->Reaction ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction Catalyst Pd(OAc)₂ / Ligand Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Additive PivOH Additive->Reaction ArylatedProduct C5-Arylated Product Deprotection Deprotection ArylatedProduct->Deprotection FinalProduct Final C5-Arylated Pyrazole Deprotection->FinalProduct Reaction->ArylatedProduct

Caption: Direct C-H Arylation Workflow.

IV. Suzuki-Miyaura Cross-Coupling: A Versatile Method for C4-Arylation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a halide and an organoboron reagent.[5][21][22][23] Following the halogenation of the pyrazole ring at the C4 position (Protocols 2 and 3), the resulting 4-halo-2-(1H-pyrazol-3-yl)pyrazine can serve as an excellent substrate for Suzuki-Miyaura coupling to introduce a wide range of aryl and heteroaryl substituents.

Protocol 5: Suzuki-Miyaura Coupling of 2-(4-Bromo-1H-pyrazol-3-yl)pyrazine

Materials:

  • 2-(4-Bromo-1H-pyrazol-3-yl)pyrazine

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a Schlenk flask, combine 2-(4-bromo-1H-pyrazol-3-yl)pyrazine (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 2-(4-aryl-1H-pyrazol-3-yl)pyrazine.

Data Presentation: Comparison of Functionalization Strategies

Functionalization TypePositionReagents & ConditionsKey AdvantagesPotential Challenges
N-Alkylation N1 (major), N2 (minor)Alkyl halide, K₂CO₃ or Cs₂CO₃, DMF or CH₃CNHigh yields, good regioselectivity for N1.Formation of N2 isomer, requires purification.
Bromination C4NBS, CH₃CN or DCM, room temperatureExcellent regioselectivity, mild conditions, high yields.Deactivation by the pyrazine ring might slow the reaction.
Iodination C4NIS, CH₃CN or DCM, room temp. to 40°CIntroduces a more reactive handle for cross-coupling.NIS is more expensive than NBS.
Direct C-H Arylation C5Pd(OAc)₂, ligand, base, additive, high temp.Atom economical, avoids pre-functionalization.Requires N-protection/deprotection, catalyst optimization.
Suzuki-Miyaura Coupling C4Pd catalyst, base, boronic acid/ester, heatHigh functional group tolerance, broad scope.Requires prior halogenation of the pyrazole ring.

Conclusion and Future Perspectives

The functionalization of the pyrazole ring in this compound provides a rich platform for the generation of diverse chemical entities with significant potential in drug discovery. The protocols outlined in these application notes offer robust and reproducible methods for N-alkylation, halogenation, direct C-H arylation, and Suzuki-Miyaura cross-coupling. A thorough understanding of the electronic and steric influences of the C3-pyrazine substituent is paramount for achieving the desired regioselectivity and optimizing reaction outcomes.

Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems for C-H functionalization, expanding the scope of accessible derivatives. Furthermore, the exploration of late-stage functionalization strategies on complex drug-like molecules containing the this compound core will undoubtedly accelerate the discovery of new therapeutic agents.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Halogenated Pyrazolylpyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolylpyrazine Scaffold

The fusion of pyrazole and pyrazine rings creates the pyrazolylpyrazine scaffold, a privileged heterocyclic system of significant interest to researchers in medicinal chemistry and materials science. This framework is a cornerstone in the design of novel bioactive molecules, particularly as kinase inhibitors in oncology and immunology research. The strategic functionalization of this core, especially through the formation of carbon-carbon bonds, is paramount for tuning its pharmacological and photophysical properties.

Among the arsenal of modern synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its remarkable reliability, mild reaction conditions, and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which forges a C-C bond between an organohalide and an organoboron compound, is an indispensable tool for the late-stage functionalization of complex molecules and the construction of biaryl and hetero-biaryl systems integral to drug discovery programs.[1][3]

This guide provides a comprehensive overview and detailed protocols for the successful application of Suzuki coupling reactions to halogenated pyrazolylpyrazines. It is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but also the underlying scientific rationale, troubleshooting advice, and optimization strategies to empower the user to adapt and apply these methods to their specific synthetic challenges.

Theoretical Framework: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][2][4] Understanding this mechanism is crucial for rationalizing reaction conditions and troubleshooting unforeseen outcomes.

The three key steps are:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the halogenated pyrazolylpyrazine. This is often the rate-determining step of the reaction.[4] The reactivity of the halide follows the general trend: I > Br > Cl.[5] However, the electron-deficient nature of the pyrazine ring can activate even less reactive C-Cl bonds, making chlorides viable substrates with modern, highly active catalyst systems.[6]

  • Transmetalation: In this step, the organic moiety from the organoboron species (e.g., an aryl group from an arylboronic acid) is transferred to the palladium(II) center. This process requires the activation of the organoboron compound by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium.[7][8]

  • Reductive Elimination: The final step involves the two organic partners coupled on the palladium center forming a new carbon-carbon bond and being expelled from the coordination sphere. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2][4]

Below is a visualization of this fundamental process.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Coupled Product) RedElim->Product ArylHalide Ar¹-X (Pyrazolylpyrazine-Halide) ArylHalide->OxAdd BoronicAcid Ar²-B(OR)₂ + Base BoronicAcid->Transmetalation Suzuki_Workflow A 1. Reagent Addition (Substrate, Boronic Acid, Base, Catalyst) B 2. Establish Inert Atmosphere (3x Evacuate/Backfill with Ar/N₂) A->B C 3. Add Degassed Solvent (e.g., MeCN/H₂O 9:1) B->C D 4. Heat Reaction (80-100 °C with stirring) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F Reaction Complete? E->F F->D No G 6. Cool & Quench (Dilute with EtOAc & H₂O) F->G Yes H 7. Extraction (Separate layers, extract aqueous phase) G->H I 8. Dry & Concentrate (Dry with Na₂SO₄, concentrate in vacuo) H->I J 9. Purification (Silica Gel Chromatography) I->J K Pure Product (Characterization) J->K

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(1H-Pyrazol-3-yl)pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 2-(1H-pyrazol-3-yl)pyrazine (CAS 111781-54-5)[1][2]. Our goal is to provide a comprehensive resource that moves beyond simple protocols, offering in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic principles and field-proven experience. This document will help you navigate common challenges, optimize your reaction conditions, and achieve higher yields and purity.

Section 1: Synthesis Strategy Overview

The synthesis of this compound is most commonly achieved through a cyclocondensation reaction. This classic and robust method involves the reaction of a 1,3-dielectrophile precursor with a hydrazine source. The most direct precursor is a pyrazine-containing β-dicarbonyl compound or a more reactive equivalent, such as an enaminone.

The general workflow for this synthesis is outlined below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Purification start Pyrazine Starting Material (e.g., 2-acetylpyrazine) intermediate Pyrazinyl-1,3-dicarbonyl Equivalent (e.g., enaminone) start->intermediate Claisen Condensation or equivalent reaction Cyclocondensation Reaction (Knorr Pyrazole Synthesis) intermediate->reaction hydrazine Hydrazine Hydrate hydrazine->reaction crude Crude Product reaction->crude purified Pure this compound crude->purified Column Chromatography &/or Recrystallization

Caption: General workflow for this compound synthesis.

The key transformation is the formation of the pyrazole ring. The Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydrazine, is a foundational method in heterocyclic chemistry and highly applicable here.[3]

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low or I'm getting no product. What are the common causes and how can I improve it?

Low yields in heterocyclic synthesis are a common problem that can stem from various factors.[4] A systematic approach is the most effective way to troubleshoot.

Possible Cause 1: Suboptimal Reaction Conditions The cyclocondensation reaction is sensitive to temperature and reaction time.

  • Causality: The initial condensation of hydrazine with one carbonyl is typically fast. However, the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring requires sufficient thermal energy. If the temperature is too low, the reaction may stall at the hydrazone intermediate. Conversely, excessively high temperatures can lead to the degradation of starting materials, intermediates, or the final product, often resulting in tar formation.[5]

  • Solution:

    • Temperature Screening: Begin with a moderate temperature (e.g., 60-80 °C in ethanol, similar to analogous syntheses) and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

    • Gradual Increase: If the reaction is sluggish, incrementally increase the temperature by 10-15 °C. Refluxing in a higher-boiling solvent like n-butanol may be necessary.

    • Time Study: Run the reaction for a longer duration (e.g., 12-24 hours) at a moderate temperature to ensure it has gone to completion without causing degradation.

Possible Cause 2: Purity and Reactivity of Starting Materials

  • Causality:

    • Hydrazine Hydrate: This reagent can degrade over time through oxidation. Using old or improperly stored hydrazine hydrate will result in a lower effective concentration of the nucleophile, leading to incomplete conversion.

    • Pyrazinyl Precursor: The 1,3-dicarbonyl or enaminone precursor must be of high purity. Impurities can inhibit the reaction or lead to a complex mixture of side products.[7] Enaminones are generally more reactive than their dicarbonyl counterparts and can lead to cleaner reactions under milder conditions.[8][9]

  • Solution:

    • Use Fresh Hydrazine: Use freshly opened or recently purchased hydrazine hydrate.

    • Verify Precursor Purity: Confirm the purity of your pyrazinyl precursor by NMR or LC-MS before starting the reaction. If necessary, purify it by column chromatography or recrystallization.

Possible Cause 3: Inefficient Work-up and Product Loss

  • Causality: The target molecule, containing four nitrogen atoms, can exhibit moderate polarity and aqueous solubility, especially in acidic or basic conditions due to salt formation. Product may be lost to the aqueous phase during extraction.

  • Solution:

    • Neutralize Carefully: Before extraction, carefully neutralize the reaction mixture to a pH of ~7-8 to ensure the product is in its free-base form.

    • Use Appropriate Solvent: Use a moderately polar organic solvent for extraction, such as ethyl acetate or dichloromethane.

    • Perform Multiple Extractions: Perform at least 3-5 extractions of the aqueous layer to maximize the recovery of your product.[10]

G start Low or No Yield Observed q1 Are Starting Materials (SMs) Pure? start->q1 q2 Is Reaction Complete (by TLC/LC-MS)? q1->q2 Yes sol1 Purify SMs. Use fresh hydrazine. q1->sol1 No q3 Is Product Visible in Crude Mixture? q2->q3 Yes sol2 Optimize Temp/Time. Consider stronger base/catalyst. q2->sol2 No (SMs remain) sol3 Optimize Work-up. Adjust pH, use different solvent, multiple extractions. q3->sol3 No (Product Lost) sol4 Re-evaluate synthetic route. Consider alternative precursor. q3->sol4 No (Tar/Decomposition)

Caption: Decision tree for troubleshooting low reaction yield.

Q2: I've isolated a product, but my spectroscopic data (NMR/LC-MS) shows significant impurities. What are they and how do I prevent them?

Impurity profiling is critical for developing a robust purification strategy.

Possible Impurity 1: Regioisomer Formation

  • Causality: If an unsymmetrical 1,3-dicarbonyl precursor is used (e.g., 1-(pyrazin-2-yl)butane-1,3-dione), hydrazine can attack either carbonyl group, leading to a mixture of two constitutional isomers: 2-(5-methyl-1H-pyrazol-3-yl)pyrazine and 2-(3-methyl-1H-pyrazol-5-yl)pyrazine. The regioselectivity is often difficult to control and depends on the electronic and steric differences between the two carbonyls.[8]

  • Prevention & Solution:

    • Symmetrical Precursor: The most effective prevention is to use a symmetrical precursor where regioisomerism is not possible.

    • Chromatographic Separation: If isomers are formed, they often have slightly different polarities and can be separated by careful column chromatography.

    • Characterization: Use 2D NMR techniques like HMBC and NOESY to definitively assign the structure of the desired isomer.

Possible Impurity 2: Incompletely Cyclized Intermediates

  • Causality: As mentioned in Q1, insufficient heat or reaction time can leave unreacted hydrazone or enamine-hydrazone intermediates in the crude product.

  • Prevention: Ensure the reaction goes to completion by monitoring with TLC until the starting material and any intermediate spots have been fully consumed. Adding a catalytic amount of acid (e.g., acetic acid) can sometimes facilitate the final dehydration step.[11]

Q3: My crude product is difficult to purify. What are the best practices?

Purification of N-heterocycles can be challenging due to their polarity and potential for interaction with silica gel.[12]

Problem Underlying Cause Recommended Solution
Streaking on TLC/Column The basic nitrogen atoms of the pyrazole/pyrazine rings are interacting strongly with the acidic silica gel surface.Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent system to neutralize the silica surface and improve peak shape.[12]
Product "Oiling Out" during Recrystallization The chosen solvent system is too good a solvent, or the product is melting at the boiling point of the solvent before dissolving.Use a solvent pair system. Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., ethanol, ethyl acetate) and slowly add a "poor" hot solvent (e.g., hexanes, water) until turbidity persists. Allow to cool slowly.[12]
Product Degradation on Silica Gel The compound is unstable on acidic silica.Use deactivated or neutral silica gel. Alternatively, consider a different purification method such as recrystallization or preparative HPLC.[12]
Co-elution with Impurities The polarity of the product and a key impurity are too similar.Try a different solvent system for chromatography (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol) to alter the selectivity. If that fails, chemical purification by forming a salt may be an option.[13]
Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound? The most direct and widely applicable method is the cyclocondensation of a pyrazinyl-β-enaminone with hydrazine hydrate.[3][8] This approach often offers better reactivity and regioselectivity compared to using the corresponding 1,3-dicarbonyl compound. A common precursor would be 3-(dimethylamino)-1-(pyrazin-2-yl)prop-2-en-1-one, which can be synthesized from 2-acetylpyrazine.

Q2: What are the critical parameters to control during the cyclocondensation step? The three most critical parameters are:

  • Temperature: Controls the rate of reaction versus the rate of degradation.

  • Purity of Reactants: Ensures a clean reaction profile and minimizes side product formation.[4]

  • Exclusion of Air (for some precursors): While many cyclocondensations are robust, sensitive precursors or intermediates could be susceptible to oxidation, leading to colored impurities. Running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice.

Q3: How can I spectroscopically confirm that I have formed the desired this compound?

  • ¹H NMR: Look for the characteristic signals of the pyrazine and pyrazole rings. You should see distinct doublets for the adjacent protons on the pyrazole ring and the characteristic pattern for the three protons on the pyrazine ring. The NH proton of the pyrazole is often a broad singlet.

  • ¹³C NMR: The number of signals should correspond to the 7 carbons in the structure.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₇H₆N₄ (Exact Mass: 146.06).[14]

  • 2D NMR (HMBC): To confirm connectivity, look for correlations between the pyrazine protons and the pyrazole carbons, and vice-versa.

Q4: What are the key safety precautions when working with hydrazine hydrate? Hydrazine hydrate is a toxic, corrosive, and potentially explosive substance. Always handle it with extreme caution.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Always work in a well-ventilated chemical fume hood.

  • Handling: Avoid contact with skin and eyes. Do not breathe the vapors.

  • Quenching: Never add oxidizing agents to hydrazine. Unreacted hydrazine can be carefully quenched by adding a large excess of water and then treating with a dilute solution of sodium hypochlorite (bleach).

Section 4: Detailed Experimental Protocols
Protocol 4.1: Synthesis of this compound via Enaminone Intermediate

This protocol is based on established methods for pyrazole synthesis from enaminones.[3][8][15]

Step A: Synthesis of 3-(dimethylamino)-1-(pyrazin-2-yl)prop-2-en-1-one

  • To a solution of 2-acetylpyrazine (1.0 eq) in toluene (approx. 0.5 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring the reaction by TLC until the 2-acetylpyrazine is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude enaminone is often a solid and can be used directly in the next step or purified by recrystallization from an ethanol/hexane mixture.

Step B: Cyclocondensation to form this compound

  • Dissolve the crude enaminone from Step A (1.0 eq) in ethanol (approx. 0.3 M).

  • Add hydrazine hydrate (2.0 - 3.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 1-3 hours.[6] Monitor the disappearance of the enaminone by TLC.

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Protocol 4.2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of methanol or dichloromethane and then adding the silica. Remove the solvent completely.

  • Column Packing: Pack a silica gel column using a gradient eluent system, starting with a non-polar mixture and gradually increasing polarity. A common system is ethyl acetate in hexanes (e.g., starting at 20% EtOAc and gradually increasing to 80% EtOAc).

  • Loading and Elution: Dry load the adsorbed crude product onto the top of the packed column. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

References

Technical Support Center: Optimizing the Synthesis of 3-(Pyrazin-2-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Pyrazin-2-yl)-1H-pyrazole is a valuable heterocyclic compound, serving as a critical building block in medicinal chemistry and materials science due to its presence in numerous biologically active molecules.[1][2] Achieving a high yield of this scaffold is paramount for the efficiency and economic viability of research and development projects. This guide provides a comprehensive technical support resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 3-(pyrazin-2-yl)-1H-pyrazole. Drawing upon established chemical principles and field-proven insights, this document aims to be a self-validating system for improving your experimental outcomes.

The most common and direct route to this and similar pyrazole structures is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][3][4] In this case, the key precursors are 1-(pyrazin-2-yl)ethanone and a suitable formylating agent to generate the 1,3-dicarbonyl intermediate, followed by reaction with hydrazine.

General Reaction Scheme

The synthesis typically proceeds via a two-step, one-pot reaction involving the formation of a 1,3-dicarbonyl equivalent from 2-acetylpyrazine, which then undergoes cyclization with hydrazine.

Reaction_Scheme acetylpyrazine 2-Acetylpyrazine dicarbonyl 1-(Pyrazin-2-yl)-3-(dimethylamino) prop-2-en-1-one (Enaminone Intermediate) acetylpyrazine->dicarbonyl Step 1: Condensation formyl_agent Formylating Agent (e.g., DMF-DMA) formyl_agent->dicarbonyl hydrazine Hydrazine Hydrate product 3-(Pyrazin-2-yl)-1H-pyrazole hydrazine->product dicarbonyl->product Step 2: Cyclization/ Condensation

Caption: General synthetic route for 3-(pyrazin-2-yl)-1H-pyrazole.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low (<30%). What are the primary factors to investigate?

A1: Low yield is a multifaceted problem. A systematic approach is crucial.

  • Incomplete Formation of the 1,3-Dicarbonyl Intermediate: The initial condensation (Step 1) is critical. If this step is inefficient, the final yield will inherently be low.

    • Causality: The reaction of 2-acetylpyrazine with a formylating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) requires elevated temperatures to drive off the methanol byproduct. Insufficient heating can lead to an equilibrium that favors the starting materials.

    • Solution: Ensure the reaction temperature for Step 1 is maintained, typically between 100-120 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the 2-acetylpyrazine spot has been completely consumed before adding hydrazine.

  • Suboptimal Cyclization Conditions (Step 2): The cyclization with hydrazine is sensitive to pH and temperature.

    • Causality: The reaction is often catalyzed by acid (e.g., acetic acid).[5] The acid protonates the carbonyl, making it more electrophilic for the nucleophilic attack by hydrazine. However, excessively strong acidic conditions can protonate the hydrazine, reducing its nucleophilicity.

    • Solution: Add a catalytic amount of glacial acetic acid with the hydrazine hydrate. A typical solvent is ethanol or a similar protic solvent, which can facilitate proton transfer. Refluxing is generally required to ensure the reaction goes to completion.[5]

  • Side Reactions: The formation of regioisomers or other byproducts can significantly reduce the yield of the desired product.

    • Causality: While the reaction of the intermediate with hydrazine should theoretically only give one product, side reactions involving the pyrazine ring or polymerization can occur under harsh conditions.

    • Solution: Avoid unnecessarily high temperatures or prolonged reaction times. Once TLC indicates the formation of the product is complete, proceed with the workup.

  • Purification Losses: The product can be lost during extraction and purification steps.

    • Causality: 3-(Pyrazin-2-yl)-1H-pyrazole has polar N-H groups, making it somewhat water-soluble. During aqueous workup, a portion of the product may remain in the aqueous layer.

    • Solution: When performing a liquid-liquid extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive more of the product into the organic layer. Back-extract the aqueous layer multiple times (e.g., 3x with ethyl acetate or dichloromethane) to maximize recovery.

Q2: My TLC plate shows multiple spots after the reaction. What are these impurities?

A2: The identity of the spots can be deduced from the reaction pathway.

  • Unreacted Starting Material: A spot corresponding to 2-acetylpyrazine indicates incomplete initial condensation.

  • Enaminone Intermediate: The 1-(pyrazin-2-yl)-3-(dimethylamino)prop-2-en-1-one intermediate will appear as a distinct spot. If this is present in large amounts after the addition of hydrazine and reflux, it indicates a problem with the cyclization step.

  • Regioisomer: While not expected with hydrazine itself, if a substituted hydrazine were used, the formation of two regioisomers (e.g., 3-substituted and 5-substituted pyrazoles) would be possible.[6][7] With unsubstituted hydrazine, this is not a concern.

  • Polymerization/Degradation Products: Dark-colored, streaky spots at the baseline of the TLC plate often indicate degradation or polymerization, which can be caused by excessive heat or reaction time.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm TLC Analysis: Is 2-acetylpyrazine fully consumed in Step 1? start->check_sm optimize_step1 Optimize Step 1: - Increase temperature (100-120°C) - Increase reaction time - Check DMF-DMA quality check_sm->optimize_step1 No check_intermediate TLC Analysis: Is enaminone intermediate present after Step 2? check_sm->check_intermediate Yes optimize_step1->check_sm optimize_step2 Optimize Step 2: - Add catalytic acetic acid - Ensure adequate reflux - Check hydrazine quality check_intermediate->optimize_step2 Yes check_purification Review Purification: Are there significant losses? check_intermediate->check_purification No optimize_step2->check_intermediate optimize_purification Optimize Purification: - Use brine in workup - Back-extract aqueous layer - Optimize chromatography check_purification->optimize_purification Yes success Improved Yield and Purity check_purification->success No optimize_purification->success

Caption: A workflow for troubleshooting low yield and purity issues.

Q3: The product is difficult to purify by column chromatography. What can I do?

A3: Purification challenges with pyrazole derivatives often stem from their polarity and ability to chelate to the silica gel.

  • Tailing on Silica Gel:

    • Causality: The two adjacent nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to significant tailing and poor separation.

    • Solution 1 (Solvent System Modification): Add a small amount of a basic modifier to your eluent. For example, adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol to a dichloromethane/methanol solvent system can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.

    • Solution 2 (Alternative Stationary Phase): Consider using a different stationary phase, such as neutral or basic alumina, which may have more favorable interactions with your compound.

  • Alternative Purification Method (Acid-Base Extraction):

    • Causality: The pyrazole ring is weakly basic and can be protonated by a strong acid. This allows for separation from non-basic impurities.

    • Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with an aqueous acid solution (e.g., 1 M HCl). The protonated pyrazole salt will move to the aqueous layer, leaving non-basic impurities in the organic layer. Separate the layers, then basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to pH > 8. This will deprotonate your product, causing it to precipitate or allowing it to be extracted back into an organic solvent.[8]

Frequently Asked Questions (FAQs)

Q: Can I use a different method to synthesize this compound?

A: Yes, alternative methods exist, although the 1,3-dicarbonyl route is most common. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for synthesizing pyrazole scaffolds, often leading to significantly reduced reaction times, higher yields, and better selectivity compared to conventional heating.[1][9][10] The focused heating provided by microwaves can efficiently drive the condensation and cyclization steps.[11]

Q: How critical is the quality of the hydrazine hydrate?

A: It is very critical. Hydrazine hydrate can decompose over time, especially if not stored properly. Use a fresh bottle or a recently opened one that has been stored under an inert atmosphere. The presence of impurities can lead to side reactions and a lower yield.

Q: What is the expected yield for this reaction?

A: With an optimized protocol, yields can vary significantly based on scale and purification method. However, literature precedents for similar pyrazole syntheses suggest that yields in the range of 60-85% are achievable.[10][12]

Experimental Protocols

Optimized Protocol for 3-(Pyrazin-2-yl)-1H-pyrazole

This protocol is a synthesized recommendation based on common practices for pyrazole synthesis.[2][4][13]

  • Step 1: Formation of the Enaminone Intermediate

    • To a solution of 2-acetylpyrazine (1.0 eq) in anhydrous toluene (5 mL per mmol of acetylpyrazine), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

    • Heat the mixture to 110 °C and stir for 2-4 hours, or until TLC analysis (e.g., 50% ethyl acetate in hexanes) shows complete consumption of the 2-acetylpyrazine.

    • Cool the reaction mixture to room temperature.

  • Step 2: Cyclization to Form the Pyrazole

    • Dilute the cooled mixture with ethanol (5 mL per mmol of the initial acetylpyrazine).

    • Add hydrazine hydrate (1.5 eq) followed by glacial acetic acid (0.1 eq).

    • Heat the reaction to reflux (approx. 80-90 °C) and stir for 3-6 hours. Monitor the disappearance of the enaminone intermediate by TLC.

  • Workup and Purification

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 80% ethyl acetate in hexanes, potentially with 0.5% triethylamine to reduce tailing).

    • Combine the fractions containing the pure product and concentrate to afford 3-(pyrazin-2-yl)-1H-pyrazole as a solid.

Data Presentation: Comparison of Reaction Conditions

The following table illustrates how changing key parameters can affect the outcome. The data is representative and serves as a guideline for optimization.

EntrySolvent (Step 2)Catalyst (Step 2)Time (Step 2, h)Temperature (°C)Isolated Yield (%)
1EthanolNone68045%
2EthanolAcetic Acid (cat.)48078%
3TolueneAcetic Acid (cat.)811065% (more byproducts)
4DioxaneNone1210050%
5Ethanol (MW)Acetic Acid (cat.)0.2512085%

References

purification of 2-(1H-pyrazol-3-yl)pyrazine by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Chromatography Purification of 2-(1H-pyrazol-3-yl)pyrazine

Welcome to the technical support center for the chromatographic purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the isolation and purification of this and structurally similar nitrogen-containing heterocyclic compounds. The following content is structured in a question-and-answer format to directly address common issues, providing not only solutions but also the underlying scientific principles to empower your method development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound by chromatography?

A1: The main difficulties arise from the compound's chemical nature. This compound possesses multiple nitrogen atoms, which can act as hydrogen bond acceptors and weak bases.[1] Specifically, the pyrazine ring contains two pyridine-type nitrogens, which are weakly basic. The pyrazole ring has one pyridine-type nitrogen and one non-basic, pyrrole-type nitrogen.[1] This structure leads to several common chromatographic problems:

  • Poor Peak Shape (Tailing): The basic nitrogen atoms can interact strongly with acidic silanol groups present on the surface of silica-based stationary phases (both normal and reversed-phase), causing peak tailing.[2][3]

  • Variable Retention: The compound's polarity and potential for ionization make its retention sensitive to the mobile phase composition, particularly pH and solvent choice.

  • Co-elution with Polar Impurities: Synthesis byproducts may have similar polarities, making separation challenging.

Q2: Which chromatography mode is better suited for this compound: Normal-Phase or Reversed-Phase?

A2: The choice depends on the scale of purification and the nature of the impurities.

  • Normal-Phase Chromatography (NPC): Often used for flash purification of organic reaction mixtures.[4][5] A typical system would involve a silica gel stationary phase with a non-polar mobile phase like hexane or heptane, modified with a more polar solvent such as ethyl acetate.[4][6] NPC can be effective for separating the target compound from less polar impurities.[7][8]

  • Reversed-Phase Chromatography (RPC): This is the workhorse for high-resolution analytical HPLC and preparative purification of moderately polar compounds.[9][10] Given that this compound is a polar molecule, RPC on a C18 or similar column is highly suitable, especially for achieving high purity.[9][11] Hydrophilic Interaction Liquid Chromatography (HILIC) is another viable option for highly polar analytes.[12][13]

For initial crude purification, Normal-Phase Flash Chromatography is often a practical first step. For high-purity requirements (>98%), Reversed-Phase HPLC is generally superior.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Severe Peak Tailing in Reversed-Phase HPLC

You observe a USP tailing factor significantly greater than 1.2, leading to poor resolution and inaccurate quantification.[14]

Root Cause Analysis: This is the most common issue for basic compounds like this compound. The primary cause is secondary ionic interactions between the protonated (positively charged) analyte and deprotonated (negatively charged) residual silanol groups (Si-O⁻) on the silica backbone of the stationary phase.[2][3][15] These strong, non-ideal interactions delay the elution of a fraction of the analyte molecules, creating a "tail."

Solutions:

  • Mobile Phase Modification (Ion Suppression/Competition):

    • Low pH: Add an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase to achieve a pH of 2.5-3.5. At this pH, the silanol groups are protonated (Si-OH) and thus neutral, minimizing ionic interactions.[15][16] Simultaneously, the basic nitrogens on your compound will be protonated, but the primary cause of tailing is suppressed.

    • Competitive Base: Add a small amount (0.1-0.5%) of a basic additive like triethylamine (TEA) or diethylamine (DEA).[2] These amines are stronger bases and will preferentially interact with the active silanol sites, effectively masking them from your analyte. Note that TEA can suppress ionization in mass spectrometry.[17]

  • Column Technology Selection:

    • End-Capped Columns: Use a column that has been "end-capped," a process where residual silanols are chemically bonded with a small silylating agent. This reduces the number of available sites for secondary interactions.[3]

    • Hybrid or Polar-Embedded Columns: Modern columns with organo-silica hybrid particles or phases with polar-embedded groups offer enhanced shielding of silanols and are designed for better peak shape with basic compounds.[3][14]

Workflow: Troubleshooting Peak Tailing Here is a decision tree to guide your troubleshooting process for peak tailing.

G start Peak Tailing Observed (Tf > 1.2) check_pH Is Mobile Phase pH Controlled? start->check_pH add_acid Add 0.1% FA or TFA (Target pH 2.5-3.5) check_pH->add_acid No check_column Using a Modern, End-Capped C18 Column? check_pH->check_column Yes result_good Peak Shape Improved add_acid->result_good add_base Add 0.1% TEA to Mobile Phase check_column->add_base Yes switch_column Switch to Polar-Embedded or Hybrid Particle Column check_column->switch_column No add_base->result_good switch_column->result_good

Caption: A decision tree for resolving peak tailing issues.

Problem 2: Low or No Retention in Reversed-Phase HPLC

Your compound elutes at or very near the solvent front (void volume), indicating no interaction with the stationary phase.

Root Cause Analysis: this compound is a polar compound. If the mobile phase is too strong (i.e., has too high a percentage of organic solvent like acetonitrile or methanol), the compound will remain in the mobile phase and not retain on the non-polar stationary phase.

Solutions:

  • Decrease Mobile Phase Strength: Start with a much higher percentage of the aqueous phase. A good starting point for method development is 95% Water / 5% Acetonitrile (both with 0.1% FA). Run a gradient to 95% Acetonitrile to determine the approximate elution percentage.

  • Switch to a More Retentive Column:

    • If using a standard C18, consider a column specifically designed for polar analytes, which may offer different selectivity.[12]

    • Consider HILIC: For very polar compounds, HILIC is an excellent alternative.[12][13] In HILIC, the stationary phase is polar (e.g., bare silica, diol), and the mobile phase is highly organic. Water is the strong, eluting solvent. This provides excellent retention for polar molecules that are poorly retained in RPC.

Problem 3: Poor Separation from a Key Impurity in Normal-Phase Flash Chromatography

You are using a standard Hexane/Ethyl Acetate gradient on a silica column, but a closely related impurity co-elutes with your product.

Root Cause Analysis: The selectivity of the chosen solvent system is insufficient to resolve the two compounds. The similar functional groups on the product and impurity result in very close affinities for the silica stationary phase.

Solutions:

  • Optimize the Mobile Phase:

    • Change Solvent Selectivity: Instead of ethyl acetate, try a different polar modifier. For example, using a gradient with dichloromethane (DCM) or adding a small percentage of methanol or isopropanol can alter the interactions and improve separation.

    • Use a Ternary System: A mobile phase of Hexane/DCM/Methanol can provide fine-tuning of selectivity that is not possible with a binary system.

  • Change the Stationary Phase:

    • High Surface Area Silica: Using silica with a higher surface area can increase compound retention and loading capacity, potentially improving the separation of closely eluting compounds.[4]

    • Chemically Modified Silica: Consider using an amino (NH2) or cyano (CN) bonded phase.[6][18][19] These phases offer different selectivity compared to bare silica and can be very effective for separating nitrogen-containing heterocycles.

Protocols and Methodologies

Protocol 1: Generic Method for Reversed-Phase HPLC Purification

This protocol provides a starting point for purifying this compound on a preparative HPLC system.

1. System and Sample Preparation:

  • Column: C18, 5-10 µm particle size, ≥20 mm internal diameter.

  • Mobile Phase A: Deionized Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (FA).

  • Sample Preparation: Dissolve the crude compound in a minimal amount of Dimethyl Sulfoxide (DMSO) or a mixture of Water/Acetonitrile that is weaker than the initial mobile phase conditions. Filter the sample through a 0.45 µm syringe filter.

2. Chromatographic Method:

  • Flow Rate: Determined by column diameter (e.g., 20 mL/min for a 21.2 mm ID column).

  • Detection: UV detection at a relevant wavelength (e.g., 254 nm or 270 nm).[9]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% to 70% B (Linear gradient)

    • 15-17 min: 70% to 95% B (Wash)

    • 17-20 min: 95% to 5% B (Re-equilibration)

3. Fraction Collection & Analysis:

  • Collect fractions based on the UV chromatogram.

  • Analyze collected fractions by analytical HPLC or LC-MS to confirm purity.

  • Pool pure fractions, remove organic solvent via rotary evaporation, and lyophilize the remaining aqueous solution to obtain the pure compound as a formic acid salt.

Data Summary: Starting Conditions for Chromatography
ParameterNormal-Phase FlashReversed-Phase HPLC
Stationary Phase Silica Gel (60 Å)C18 (100-120 Å), End-capped
Mobile Phase A Hexane or HeptaneDeionized Water
Mobile Phase B Ethyl Acetate or DCM/MeOHAcetonitrile or Methanol
Modifier 1-2% TEA (optional, for tailing)0.1% Formic Acid or TFA
Typical Gradient 0-100% B over 10-15 CV5-95% B over 15-20 min
Primary Use Crude purification, large scaleHigh-resolution, high-purity

References

Technical Support Center: Managing Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the synthesis of substituted pyrazoles. Pyrazole derivatives are crucial scaffolds in pharmaceuticals and agrochemicals, making their efficient and selective synthesis a topic of paramount importance.[1][2][3]

This resource provides in-depth, field-proven insights in a question-and-answer format to address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is giving a mixture of regioisomers. What are the fundamental principles governing this outcome?

A1: This is the most common challenge in Knorr pyrazole synthesis and related methods.[1][4] The formation of two regioisomers arises because the initial nucleophilic attack by the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons of the dicarbonyl compound.[5] The reaction pathway that predominates is a delicate balance of several competing factors:

  • Electronic Effects: The inherent electrophilicity of the two carbonyl carbons is a primary determinant. Electron-withdrawing groups (EWGs) like -CF₃ or -CO₂Et on the dicarbonyl starting material significantly increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for the initial nucleophilic attack by the hydrazine.[1][5][6]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically obstruct the approach to one of the carbonyl groups.[1][5] The reaction will preferentially occur at the less sterically hindered carbonyl center.

  • Hydrazine Nucleophilicity: In a substituted hydrazine (R-NH-NH₂), the two nitrogen atoms have different nucleophilicities. For alkylhydrazines (e.g., methylhydrazine), the substituted nitrogen (R-NH) is typically more nucleophilic. For arylhydrazines (e.g., phenylhydrazine), the unsubstituted -NH₂ group is more nucleophilic because the lone pair on the substituted nitrogen is delocalized into the aromatic ring.[7]

  • Reaction Conditions (pH, Solvent, Temperature): These parameters can dramatically shift the equilibrium and kinetics of the reaction, often becoming the most critical factors to control.[4][5] For instance, acidic conditions can protonate one of the hydrazine nitrogens, altering the relative nucleophilicity and potentially reversing the regioselectivity compared to neutral or basic conditions.[5]

The final product ratio is a result of the interplay between the rate of attack at each carbonyl. The initial attack is typically the regiochemistry-determining step.

Q2: How can I strategically use solvents to control the formation of the desired regioisomer?

A2: Solvent choice is one of the most powerful and practical tools for controlling regioselectivity, particularly when dealing with highly activating substituents like trifluoromethyl groups.

Conventional solvents like ethanol often lead to poor regioselectivity, yielding mixtures that are difficult to separate.[6] However, fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , have proven to be exceptionally effective at directing the reaction towards a single isomer.[5][6]

The proposed mechanism for this enhanced selectivity involves the unique properties of these solvents.[6] TFE and HFIP are strong hydrogen bond donors but are non-nucleophilic. They activate the more electrophilic carbonyl group (e.g., the one adjacent to a -CF₃ group) through hydrogen bonding, making it even more susceptible to attack by the hydrazine.[6] Unlike ethanol, they do not compete with the hydrazine as nucleophiles, thus preventing the formation of hemiketal intermediates that can complicate the reaction pathway and lower selectivity.[6]

Data Summary: The Impact of Solvent on Regioselectivity

The following table summarizes experimental data showing the dramatic effect of fluorinated solvents on the reaction of various 1,3-diketones with methylhydrazine.

Entry1,3-Diketone Substituent (R)SolventRegioisomeric Ratio (A:B)Yield (%)Reference
1PhenylEtOH50:5085[6]
2PhenylTFE85:1590[6]
3PhenylHFIP>95:592[6]
42-FurylEtOH60:4088[6]
52-FurylHFIP>95:595[6]
64-ChlorophenylEtOH55:4587[6]
74-ChlorophenylHFIP>95:594[6]

Regioisomer A corresponds to the attack at the carbonyl adjacent to the trifluoromethyl group.

As the data clearly shows, switching from ethanol to HFIP can change the outcome from a non-selective mixture to an almost exclusive formation of a single regioisomer.[6]

Q3: I am getting a mixture of isomers. What is a logical troubleshooting workflow to optimize my reaction?

A3: When faced with poor regioselectivity, a systematic approach is crucial. The following workflow can help you diagnose the issue and identify optimal conditions.

G cluster_0 Troubleshooting Workflow for Regioselectivity cluster_1 Solvent Optimization cluster_2 pH/Catalyst Tuning start Poor Regioselectivity Observed (Mixture of Isomers) q1 Are strong electronic biases present? (e.g., -CF3 vs -Alkyl) start->q1 solv1 Switch to Fluorinated Alcohol (TFE or HFIP) q1->solv1  Yes   ph1 Add Catalytic Acid (e.g., HCl, p-TsOH) q1->ph1  No / Weak Bias   solv2 Run at Room Temperature solv1->solv2 solv3 Analyze Isomer Ratio solv2->solv3 q2 Is selectivity improved? solv3->q2 ph2 Add Catalytic Base (e.g., NaOAc, TEA) ph1->ph2 ph3 Compare Product Ratios ph2->ph3 ph3->q2 end Optimized Conditions Found: High Regioselectivity q2->end  Yes   reassess Re-evaluate Reactant Structure & Sterics. Consider alternative synthetic route. q2->reassess  No  

Caption: A troubleshooting workflow for improving regioselectivity.

Step-by-Step Troubleshooting Guide:

  • Analyze Your Substrates: First, assess the electronic and steric properties of your 1,3-dicarbonyl and hydrazine. If there is a strong electronic bias (e.g., a trifluoromethyl group vs. an alkyl group), solvent optimization is your most promising first step.[6]

  • Solvent Screening: If you are using a conventional solvent like ethanol or methanol, switch to a fluorinated alcohol like TFE or, preferably, HFIP.[5][6] These solvents often provide a dramatic increase in selectivity with minimal changes to the reaction setup.

  • pH and Catalyst Adjustment: If solvent screening is insufficient or your substrates lack a strong electronic bias, investigate the effect of pH. Run small-scale trials with a catalytic amount of acid (e.g., HCl, H₂SO₄, p-TsOH) and, separately, a base (e.g., NaOAc, TEA).[5] Acidic conditions can alter the hydrazine's nucleophilicity, sometimes reversing the selectivity seen under neutral conditions.

  • Temperature Control: The condensation reaction is often exothermic.[8] Lowering the reaction temperature can sometimes favor one kinetic pathway over another, enhancing selectivity. Ensure your temperature is well-controlled, especially during scale-up.

  • Re-evaluate Starting Materials: If the above steps fail, the inherent properties of your starting materials may simply not allow for high selectivity under these conditions. It may be necessary to consider an alternative synthetic strategy, such as a multi-step synthesis that builds the pyrazole ring with unambiguous regiochemistry.[9][10]

Q4: Can you provide a detailed protocol for a highly regioselective pyrazole synthesis using a fluorinated solvent?

A4: Certainly. The following protocol is adapted from a proven method for the synthesis of 3-trifluoromethyl-5-aryl pyrazoles, which demonstrates excellent regioselectivity.[6]

Protocol: Regioselective Synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole

Materials:

  • 1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (approx. 0.2 M concentration)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 equiv).

  • Solvent Addition: Add enough HFIP to the flask to achieve a concentration of approximately 0.2 M with respect to the dicarbonyl compound.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Begin stirring the solution at room temperature (20-25 °C). Slowly add methylhydrazine (1.1 equiv) to the reaction mixture dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically rapid and may be complete in less than 1 hour.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting dicarbonyl is fully consumed.

  • Workup: Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can typically be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole. The regioselectivity is expected to be >95:5 in favor of the desired isomer.[6]

Safety Precautions:

  • Methylhydrazine is toxic and volatile; handle it in a well-ventilated fume hood.

  • HFIP is corrosive; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Mechanistic Visualization

Understanding the reaction pathway is key to controlling it. The following diagram illustrates the competing pathways in the Knorr pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl.

G Start Unsymmetrical 1,3-Dicarbonyl + R'-NH-NH2 NucAttackA Nucleophilic Attack at C1 (e.g., less hindered/more electrophilic) Start->NucAttackA Pathway A (Favored) NucAttackB Nucleophilic Attack at C3 (e.g., more hindered/less electrophilic) Start->NucAttackB Pathway B (Disfavored) IntermediateA Hydrazone Intermediate A NucAttackA->IntermediateA CyclizationA Intramolecular Cyclization IntermediateA->CyclizationA ProductA Regioisomer A (Major Product) CyclizationA->ProductA IntermediateB Hydrazone Intermediate B NucAttackB->IntermediateB CyclizationB Intramolecular Cyclization IntermediateB->CyclizationB ProductB Regioisomer B (Minor Product) CyclizationB->ProductB

Caption: Competing pathways in the Knorr pyrazole synthesis.

This diagram shows that the initial nucleophilic attack of the hydrazine determines which of the two possible hydrazone intermediates is formed, ultimately leading to one of two possible regioisomeric pyrazole products.[1] Controlling reaction conditions aims to make "Pathway A" significantly faster and more favorable than "Pathway B".

References

stability issues of 2-(1H-pyrazol-3-yl)pyrazine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: 2-(1H-pyrazol-3-yl)pyrazine

A Guide for Researchers on Solution Stability and Handling

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Troubleshooting Guide: Common Solution Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing potential causes, corrective actions, and preventative strategies.

Q1: My freshly prepared solution of this compound has developed a yellow or brownish tint. What is happening?

Plausible Causes: The appearance of color in a previously colorless solution is often an indicator of chemical degradation. For heterocyclic aromatic compounds like this compound, this can be caused by:

  • Oxidation: The pyrazine ring system, like other aromatic heterocycles, can be susceptible to oxidation, especially when exposed to air (oxygen), trace metal ions, or light. This process can lead to the formation of N-oxides or hydroxylated species, which are often colored. Studies on similar aromatic heterocycles have shown that oxidation can proceed via pathways involving hydroxylation and ring cleavage, facilitated by reactive oxygen species[1][2].

  • Photodegradation: Exposure to UV or even ambient laboratory light can induce photochemical reactions in pyrazine derivatives, potentially leading to decomposition products[3].

Recommended Actions:

  • Discard the Solution: Once a color change is observed, the integrity of the solution is compromised. It is not recommended to use it for quantitative or sensitive biological experiments.

  • Confirm Degradation (Optional): To verify that the color change corresponds to degradation, you can analyze the solution using an appropriate analytical method. A comparison of the discolored solution's profile with that of a freshly prepared standard will likely show new peaks corresponding to degradation products. Common techniques for pyrazine analysis include UPLC-MS/MS or GC-MS[4][5][6].

Preventative Measures:

  • Use High-Purity Solvents: Purge solvents with an inert gas (nitrogen or argon) before use to remove dissolved oxygen.

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent light exposure.

  • Work Under Inert Atmosphere: When preparing stock solutions for long-term storage, do so in a glove box or under a stream of inert gas.

  • Add Antioxidants (Assay Dependent): If compatible with your experimental system, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene). This must be validated to ensure it does not interfere with your assay.

Q2: I've observed a precipitate forming in my buffered stock solution of this compound over time. What is the cause and how can I fix it?

Plausible Causes: Precipitation typically points to issues with solubility or a change in the chemical nature of the solute.

  • pH-Dependent Solubility: this compound has multiple nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution[7]. The neutral form of the molecule may have limited solubility in aqueous buffers. If the buffer pH is near the molecule's pKa, small shifts in pH (e.g., due to CO2 absorption from the air) can cause the compound to crash out of solution. The predicted pKa is around 10.5, suggesting the compound is weakly basic[8].

  • Solvent Evaporation: If the container is not sealed properly, solvent can evaporate over time, increasing the concentration of the compound beyond its solubility limit.

  • Formation of an Insoluble Salt: If your buffer contains counter-ions that can form an insoluble salt with the protonated form of your compound, precipitation may occur.

Recommended Actions:

  • Check Solution pH: Measure the pH of your stock solution. If it has drifted, this is a likely cause.

  • Gentle Re-solubilization: Try gently warming the solution (e.g., to 37°C) and vortexing to see if the precipitate redissolves. If it does, the issue is likely concentration-dependent.

  • Filtration (Use with Caution): While you can filter the solution to remove the precipitate, this will change the effective concentration of your stock. If you choose this route, you must re-quantify the concentration of the filtered solution via HPLC or UV-Vis spectroscopy.

Preventative Measures:

  • Optimize Buffer Composition: Prepare stock solutions in a well-buffered system. Consider creating a pH vs. solubility profile to determine the optimal pH range for your desired concentration.

  • Use Co-solvents: For high-concentration stock solutions, consider using a small percentage of an organic co-solvent like DMSO or ethanol before diluting into your aqueous buffer.

  • Ensure Proper Sealing: Use vials with high-quality, airtight caps (e.g., PTFE-lined) to prevent solvent evaporation. Store frozen where appropriate.

Q3: My experimental results are inconsistent, and I suspect the stability of my this compound solution is to blame. How can I verify this?

Plausible Causes: Inconsistent results are a classic sign of a reagent losing its potency due to gradual, non-visible degradation. The concentration of the active compound is likely decreasing over time, leading to diminished or variable effects in your assays.

Recommended Actions & Workflow: The most reliable way to investigate this is to perform a stability study. This involves preparing a fresh batch of your solution and comparing its performance and analytical profile to the suspect (aged) solution.

Troubleshooting Workflow: Investigating Solution Instability

G cluster_0 Phase 1: Observation & Initial Check cluster_1 Phase 2: Analytical & Functional Comparison cluster_2 Phase 3: Diagnosis & Action A Inconsistent Experimental Results B Check for visual signs (Color, Precipitate) A->B Suspect solution stability C Prepare Fresh Solution (Control Standard) B->C D Analyze Aged vs. Fresh (UPLC-MS/MS or HPLC-UV) C->D E Run Critical Experiment (Side-by-side comparison) C->E F Aged solution shows degradation peaks or lower concentration? D->F G Aged solution shows reduced activity in assay? E->G H Discard Aged Solution. Implement Preventative Measures. F->H Yes I Problem is likely elsewhere in the experiment. F->I No G->H Yes G->I No

Caption: Workflow for diagnosing instability in this compound solutions.

Step-by-Step Protocol for Verification:

  • Prepare a Fresh Standard: Synthesize or acquire a new lot of solid this compound and prepare a solution using the exact same protocol as the suspect solution. This is your "gold standard" control.

  • Analytical Comparison:

    • Use a quantitative analytical technique like UPLC-MS/MS, which is highly sensitive for pyrazine quantification[4][6].

    • Inject both the aged and the fresh solutions.

    • Compare: Look for a) a decrease in the peak area of the parent compound in the aged solution, and b) the appearance of new, smaller peaks that could be degradation products.

  • Functional Comparison:

    • Run your key experiment using both the aged and fresh solutions in parallel under identical conditions.

    • If the fresh solution yields the expected results while the aged solution shows a weaker or no effect, this provides strong functional evidence of degradation.

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for solid this compound?

Based on safety data for similar heterocyclic compounds, solid material should be stored under the following conditions[9]:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended. For long-term storage, consider storage at -20°C.

  • Atmosphere: Keep the container tightly closed to protect from moisture and air.

  • Light: Protect from light by using an amber glass bottle or storing it in a dark location.

What are the best practices for preparing and storing stock solutions?
ParameterRecommendationRationale
Solvent Choice Start with a high-purity, anhydrous organic solvent like DMSO or ethanol.Ensures complete dissolution and minimizes hydrolytic degradation.
Preparation Prepare small, single-use aliquots from the main stock.Avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.
Storage Temp. Store aliquots at -20°C or -80°C.Low temperatures slow down the rate of chemical reactions, including degradation.
Container Use amber glass or polypropylene vials with airtight seals.Protects from light and prevents solvent evaporation or contamination.
Inert Gas Overlay the solution with argon or nitrogen before sealing for long-term storage.Displaces oxygen, a key driver of oxidative degradation[1].
What analytical methods are suitable for routine quality control of my solutions?
  • For Purity & Degradation: High-Performance Liquid Chromatography (HPLC) with UV detection is often sufficient to track the appearance of new peaks over time. A more powerful method is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which provides higher sensitivity and specificity[4][5].

  • For Concentration: Quantitative HPLC-UV with a calibration curve is a standard method. Ensure you use a freshly prepared or certified reference standard.

Conceptual Diagram: Factors Influencing Solution Stability

G cluster_env Environmental Factors cluster_sol Solution Factors center This compound in Solution Degradation Degradation Products (Oxidized species, photoproducts) center->Degradation leads to Light Light / UV Light->center Temp High Temperature Temp->center Oxygen Oxygen (Air) Oxygen->center pH Suboptimal pH pH->center Solvent Reactive Solvent / Impurities Solvent->center Metals Trace Metals (Catalysts) Metals->center

Caption: Key factors that can negatively impact the stability of this compound in solution.

References

Technical Support Center: Troubleshooting Low Yields in Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed to provide in-depth troubleshooting strategies and address common questions to help you optimize your reaction yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

I. Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly tackle the most common issues leading to low yields in the Knorr pyrazole synthesis.

Question 1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

Low yields in the Knorr synthesis can typically be traced back to a few critical parameters: reactant quality, reaction conditions (pH, temperature, solvent), and the potential for side reactions.

A. Purity and Stoichiometry of Reactants

  • 1,3-Dicarbonyl Compound Integrity: The stability of your β-dicarbonyl starting material is crucial. Impurities or degradation can lead to unwanted side products.[1]

    • Recommendation: Verify the purity of your 1,3-dicarbonyl compound via NMR or GC-MS. If necessary, purify by distillation or recrystallization before use.[1]

  • Hydrazine Source and Handling: Hydrazine and its derivatives are highly reactive and can be toxic.[2][3] The choice between hydrazine hydrate and a salt like hydrazine sulfate can impact the reaction's pH and outcome.

    • Hydrazine Hydrate: A basic solution, convenient for direct use.[4][5] However, its concentration can vary, and it's a potent reducing agent.

    • Hydrazine Sulfate: An acidic salt that can be neutralized in situ to generate hydrazine. This can offer better control over the initial reaction pH.[5][6]

    • Recommendation: Use a fresh, high-purity source of hydrazine. If using hydrazine sulfate, ensure complete neutralization to hydrazine hydrate if a basic or neutral starting condition is desired.[5][7] Consider using a slight excess (1.1-1.5 equivalents) of hydrazine to drive the reaction to completion, especially if your dicarbonyl is prone to enolization.[3]

B. Critical Reaction Parameters

  • pH Control is Paramount: The Knorr synthesis is highly pH-dependent.[8][9] Acid catalysis is generally required to facilitate both the initial imine formation and the subsequent cyclization by protonating a ketone oxygen, which activates the carbonyl carbon for nucleophilic attack.[8]

    • Optimal pH Range: A weakly acidic environment (pH 3-6) is often optimal.[1][10]

    • Too Acidic (pH < 3): Can lead to the formation of furan byproducts or degradation of starting materials.[1]

    • Too Basic (pH > 7): The initial hydrazone may form, but the crucial cyclization step to the pyrazole can be inhibited.[8]

    • Recommendation: Use a catalytic amount of a weak acid like glacial acetic acid.[2][3] Monitor and adjust the pH of your reaction mixture. For reactions starting with hydrazine sulfate, the inherent acidity might be sufficient, but for hydrazine hydrate, the addition of an acid catalyst is necessary.

  • Solvent Selection: The choice of solvent can influence reactant solubility, reaction rate, and even regioselectivity.

    • Protic Solvents: Ethanol, propanol, and acetic acid are commonly used and generally give good results.[2][11]

    • Aprotic Dipolar Solvents: In some cases, these can provide better results than protic solvents, especially for aryl hydrazine hydrochlorides.[12]

    • Solvent-Free: For certain substrates, running the reaction neat (without solvent) under reflux can lead to high yields in a short time.[13]

    • Recommendation: Ethanol or acetic acid are excellent starting points. If solubility is an issue or you are using specific substituted hydrazines, consider exploring other solvent systems.

  • Temperature and Reaction Time:

    • Temperature: While heating is often necessary to drive the reaction, excessive temperatures can promote side reactions and decomposition, leading to discoloration (yellow/red) and impurities.[1][11] Moderate heating (e.g., 60-100°C) is typical.[1][2]

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2] Prolonged reaction times are not always beneficial and can lead to byproduct formation.[1]

    • Recommendation: Start with moderate heating and monitor the disappearance of the limiting reagent by TLC. Once the starting material is consumed, proceed with workup to avoid degradation of the product.[2]

Question 2: I am observing the formation of two different pyrazole regioisomers. How can I control the regioselectivity?

The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[9][12][14] The regioselectivity is influenced by the electronic and steric properties of the substituents on the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[9]

  • Mechanism of Isomer Formation: The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons of the dicarbonyl compound, leading to two possible pathways and final products.[15][16][17]

  • Strategies for Control:

    • Steric Hindrance: A bulkier substituent on the dicarbonyl will generally direct the initial attack of the less substituted nitrogen of the hydrazine to the less sterically hindered carbonyl group.

    • Electronic Effects: An electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

    • pH and Solvent: These parameters can influence which carbonyl group is more readily protonated and activated, thereby affecting the site of initial attack.[9]

    • Recommendation: If you require a single regioisomer, consider a dicarbonyl compound with significantly different steric or electronic environments at the two carbonyls. Systematic screening of solvents and pH may also be necessary to optimize for the desired isomer.

Question 3: My reaction mixture turns dark, and I have difficulty purifying the final product. What is causing this, and how can I improve the workup?

Discoloration and the formation of impurities are often due to the decomposition of the hydrazine starting material or side reactions.[11]

  • Causes of Impurities:

    • Hydrazine Decomposition: Hydrazines can be unstable, especially at elevated temperatures, leading to colored byproducts.[11]

    • Side Reactions: Besides regioisomer formation, other side reactions can occur, particularly under harsh conditions.

  • Improved Workup and Purification:

    • Precipitation: The Knorr synthesis often yields a solid product that can be precipitated by adding water to the reaction mixture.[2][3]

    • Filtration and Washing: Collect the crude product by filtration (e.g., using a Büchner funnel) and wash thoroughly with water to remove water-soluble impurities like excess hydrazine and acid catalyst.[2][3]

    • Recrystallization: If impurities persist, recrystallization from a suitable solvent (e.g., ethanol) is an effective purification method.[18] Be cautious not to use an excessive amount of solvent, as this can lead to lower recovery yields.[18]

    • Silica Gel Chromatography: For stubborn impurities or non-crystalline products, column chromatography is a reliable purification technique.[1][19] A silica plug filtration can be a quick way to remove baseline impurities.[11]

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis?

The reaction proceeds through a cyclocondensation mechanism.[12][14] It begins with the acid-catalyzed formation of an imine (or hydrazone) between one of the carbonyl groups of the 1,3-dicarbonyl compound and one of the nitrogen atoms of the hydrazine.[2][15] The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[15][16] This is followed by dehydration to form the stable, aromatic pyrazole ring.[2][20]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone/ Imine Intermediate Dicarbonyl->Hydrazone + Hydrazine - H2O Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole - H2O

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Q2: How does the choice between a β-diketone and a β-ketoester affect the reaction?

While both are 1,3-dicarbonyl compounds, their reactivity differs slightly, leading to different product types.

  • β-Diketone: Reacts with hydrazine to form a substituted pyrazole.

  • β-Ketoester: The ketone carbonyl is generally more reactive than the ester carbonyl. The reaction typically proceeds via initial hydrazone formation at the ketone, followed by intramolecular attack on the ester to form a pyrazolone , which is a keto-tautomer of a hydroxypyrazole.[2][21]

Q3: Can I run this reaction under microwave irradiation?

Yes, microwave-assisted synthesis has been successfully applied to the Knorr pyrazole synthesis and related reactions.[1][4] It can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.

III. Summary of Key Optimization Parameters

For quick reference, the table below summarizes the critical parameters and their typical ranges for optimizing the Knorr pyrazole synthesis.

ParameterRecommended Condition/RangeRationale & Potential Issues if Not Optimized
pH Weakly acidic (pH 3-6)[1][10]Too low: Furan formation, degradation.[1] Too high: Cyclization fails.[8]
Catalyst Catalytic weak acid (e.g., acetic acid)[2]Activates carbonyls for nucleophilic attack.[8][15]
Temperature Moderate heating (60-100 °C)[1][2]Too high: Decomposition, side reactions.[1][11] Too low: Slow or incomplete reaction.
Solvent Protic (Ethanol, Acetic Acid)[2][11]Good starting point for solubility and reactivity.
Reactant Ratio Slight excess of hydrazine (1.1-1.5 eq.)[3]Drives the reaction to completion.

IV. Troubleshooting Workflow

Use the following flowchart to systematically diagnose and resolve issues with low yields.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of 1,3-Dicarbonyl & Hydrazine Start->Check_Purity Purify Purify Starting Materials (Recrystallize/Distill) Check_Purity->Purify No Check_pH Is pH in Optimal Range (3-6)? Check_Purity->Check_pH Yes Purify->Check_pH Adjust_pH Adjust pH with Weak Acid/Base Check_pH->Adjust_pH No Check_Temp Is Temperature Optimized? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Optimize Temperature (e.g., 60-100°C) Check_Temp->Adjust_Temp No Check_Solvent Is Solvent Appropriate? Check_Temp->Check_Solvent Yes Adjust_Temp->Check_Solvent Change_Solvent Screen Alternative Solvents (e.g., Aprotic Dipolar) Check_Solvent->Change_Solvent No Monitor_TLC Monitor Reaction by TLC to Optimize Time Check_Solvent->Monitor_TLC Yes Change_Solvent->Monitor_TLC Success Yield Improved Monitor_TLC->Success

References

Technical Support Center: Analytical Method Development for 2-(1H-pyrazol-3-yl)pyrazine Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development and purity assessment of 2-(1H-pyrazol-3-yl)pyrazine (CAS: 111781-54-5). This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It provides in-depth, experience-based insights into creating a robust, reliable, and validation-ready analytical method for this specific active pharmaceutical ingredient (API). We will focus on the most common and powerful technique for this application: Stability-Indicating High-Performance Liquid Chromatography (HPLC) .

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers encounter when beginning method development for this compound.

Q1: What is the most suitable analytical technique for determining the purity of this compound?

A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard and most appropriate technique.[1][2] The aromatic pyrazole and pyrazine rings in the molecule contain chromophores that absorb UV light, allowing for sensitive detection. RP-HPLC provides the high resolving power necessary to separate the main compound from process-related impurities and degradation products.[3]

Q2: What are the likely impurities I should be looking for?

A2: Impurities can originate from two primary sources: the synthesis process and degradation.

  • Process-Related Impurities: These include unreacted starting materials, intermediates, reagents, and byproducts from side reactions.[2][3] A thorough understanding of the synthetic route is crucial for identifying these potential impurities.[4][5]

  • Degradation Products: These are formed when the API is exposed to stress conditions such as acid, base, light, heat, or oxidation.[6] A stability-indicating method must be able to separate the intact API from all significant degradation products formed during forced degradation studies.[2][7]

Q3: What defines a "stability-indicating method" (SIM) and why is it critical?

A3: A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the concentration of an API in the presence of its potential impurities and degradation products.[3][6] Its development is a regulatory requirement and is essential for determining the shelf-life and storage conditions of a drug substance. The core of developing a SIM is performing forced degradation studies to demonstrate specificity.[2]

Q4: Which regulatory guidelines should I follow for method validation?

A4: The primary guideline for analytical method validation is the International Council for Harmonisation (ICH) Q2(R1) "Validation of Analytical Procedures".[8] This guideline is recognized by major regulatory agencies, including the FDA and EMA.[9] It outlines the validation characteristics required for a given analytical procedure, such as accuracy, precision, specificity, linearity, range, and robustness.[10][11]

Section 2: The Method Development & Validation Workflow

Developing a robust analytical method is a systematic process. The goal is not just to get a result, but to create a method that is reliable and transferable.

Overall Workflow Diagram

MethodDevelopmentWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Analyte_Info 1. Understand Analyte (pKa, Solubility, UV λmax) Method_Screening 2. Initial Method Screening (Column, Mobile Phase) Analyte_Info->Method_Screening Input Forced_Degradation 3. Forced Degradation & Specificity Check Method_Screening->Forced_Degradation Initial Conditions Optimization 4. Method Optimization (Gradient, Flow Rate, Temp.) Forced_Degradation->Optimization Identify Degradants Optimization->Validation_Set Final Method Optimization->Validation_Set Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOQ LOD / LOQ Robustness Robustness

Caption: Logical workflow for analytical method development and validation.

Step 1: Understand the Analyte - this compound

Before any experiment, a thorough understanding of the molecule's physicochemical properties is essential to make informed decisions.[12]

  • Structure: C7H6N4, MW: 146.15 g/mol .[13] It possesses two heterocyclic rings, pyrazole and pyrazine.

  • Basicity: The nitrogen atoms in the rings make the molecule basic. This is a critical consideration, as basic compounds can interact with acidic silanol groups on the surface of silica-based HPLC columns, leading to poor peak shape (tailing).

  • Solubility: Determine solubility in common HPLC solvents (e.g., water, acetonitrile, methanol, buffers) to prepare stock solutions and avoid precipitation during analysis.

  • UV Spectrum: Run a UV scan of the compound in the mobile phase diluent to determine the wavelength of maximum absorbance (λmax). This ensures maximum sensitivity. Aromatic systems like this typically have strong absorbance in the 220-280 nm range.

Step 2: Initial HPLC Method Development

The goal here is to find a set of conditions that can retain the main peak and show initial separation from any visible impurities. Most stability-indicating methods for small molecules are based on gradient reversed-phase chromatography.[1]

ParameterStarting Recommendation & Rationale
Column C18, 150 x 4.6 mm, 3.5 or 5 µm. The C18 phase is a versatile, non-polar stationary phase suitable for retaining the aromatic this compound.
Mobile Phase A 0.1% Formic Acid or 10 mM Phosphate Buffer in Water (pH 3.0). The acidic pH suppresses the ionization of residual silanol groups on the column, which is crucial for achieving symmetrical peaks for a basic analyte like this.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile often provides better peak shapes and lower backpressure than methanol.
Gradient 5% to 95% B over 20-30 minutes. A broad gradient is used initially to elute all potential impurities, even highly retained ones.
Flow Rate 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C. Elevated temperatures can improve peak shape and reduce viscosity, but can also risk degrading the analyte. 30 °C is a stable starting point.
Detection UV Diode Array Detector (DAD) at the determined λmax (e.g., 254 nm) and a secondary wavelength (e.g., 220 nm) to ensure detection of all impurities.[14]
Injection Vol. 5-10 µL. This should be kept low initially to avoid column overloading, which can cause peak fronting.[15]
Step 3: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of developing a stability-indicating method.[3][6] The objective is to intentionally degrade the sample to produce potential degradation products and ensure the analytical method can separate them from the main peak.

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis 0.1 M HCl, room temp or heated (e.g., 60 °C) for several hours.To assess stability against acidic conditions.
Base Hydrolysis 0.1 M NaOH, room temp or heated (e.g., 60 °C) for several hours.To assess stability against alkaline conditions.
Oxidation 3% H₂O₂, room temp for several hours.To test susceptibility to oxidation.
Thermal Solid sample in an oven at 80-100 °C for 24-48 hours.To evaluate thermal stability.
Photolytic Solution/solid exposed to UV/Vis light (ICH Q1B conditions).To assess light sensitivity.

Key Action: After stressing, analyze the samples. Use a Diode Array Detector (DAD) to perform peak purity analysis on the main this compound peak in each stressed sample. A "pure" peak indicates that no degradants are co-eluting, confirming the method's specificity.

Step 4: Method Validation (as per ICH Q2(R1))

Once the method is optimized to separate the API from all known impurities and degradants, it must be formally validated.[8][9]

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999; baseline resolution between API and adjacent peaks.
Linearity To show that the method's response is directly proportional to the analyte concentration over a given range.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.For Assay: 80-120% of the test concentration. For Impurities: LOQ to 120% of the impurity specification.
Accuracy The closeness of the test results to the true value.% Recovery of 98.0% to 102.0% for the API.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (same day, analyst, instrument) and Intermediate Precision (different days, analysts, instruments).Relative Standard Deviation (RSD) ≤ 2.0% for API assay.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of ~10:1.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%).System suitability parameters (e.g., tailing factor, resolution) remain within limits.

Section 3: Troubleshooting Guide

Even with a robust method, issues can arise. This guide provides solutions to common problems in a direct Q&A format.

Troubleshooting Chromatographic Issues

TroubleshootingTree cluster_tailing Tailing Causes cluster_fronting Fronting Causes Start Abnormal Peak Shape? Tailing Peak Tailing (Asymmetry > 1.2) Start->Tailing Yes, Tailing Fronting Peak Fronting (Asymmetry < 0.8) Start->Fronting Yes, Fronting Tailing_Cause1 Secondary Interactions (Analyte with Silanols) Tailing->Tailing_Cause1 Check Tailing_Cause2 Column Contamination or Void Tailing->Tailing_Cause2 Check Tailing_Cause3 Extra-Column Volume Tailing->Tailing_Cause3 Check Fronting_Cause1 Column Overload Fronting->Fronting_Cause1 Check Fronting_Cause2 Solvent Mismatch Fronting->Fronting_Cause2 Check Sol_T1 Lower mobile phase pH (e.g., 2.5-3.0) to protonate silanols Tailing_Cause1->Sol_T1 Solution Sol_T2 Flush column with strong solvent. Replace guard or main column. Tailing_Cause2->Sol_T2 Solution Sol_T3 Use shorter, narrower ID tubing between column and detector. Tailing_Cause3->Sol_T3 Solution Sol_F1 Reduce injection volume or dilute the sample. Fronting_Cause1->Sol_F1 Solution Sol_F2 Dissolve sample in the initial mobile phase. Fronting_Cause2->Sol_F2 Solution

Caption: Decision tree for troubleshooting common HPLC peak shape problems.

Q: My peak for this compound is tailing. What are the likely causes and solutions?

A: Peak tailing is a common issue for basic compounds like this one.[16]

  • Cause 1: Secondary Silanol Interactions. The basic nitrogen atoms in your molecule can interact with acidic, un-capped silanol groups on the silica surface of the column.

    • Solution: Decrease the mobile phase pH to 2.5-3.0. This protonates the silanol groups, minimizing these unwanted interactions and resulting in a more symmetrical peak.[17]

  • Cause 2: Column Contamination or Degradation. Strongly retained compounds from previous injections can accumulate at the column head, or a void can form over time.

    • Solution: First, try flushing the column with a strong organic solvent (like 100% ACN). If this fails, replace the guard column. If the problem persists, the analytical column itself may need replacement.[16][17]

  • Cause 3: Extra-Column Volume. Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.[18]

    • Solution: Ensure you are using the shortest possible length of narrow internal diameter (ID) tubing (e.g., 0.005 inches) to connect the column to the detector.

Q: My main peak is fronting. What does this indicate?

A: Peak fronting is most often a sign of mass overload or solvent incompatibility.[15][18]

  • Cause 1: Mass Overload. You are injecting too much sample onto the column, saturating the stationary phase at the injection point.[15]

    • Solution: Reduce the injection volume or dilute your sample concentration by a factor of 5 or 10 and re-inject.[15]

  • Cause 2: Sample Solvent Mismatch. If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN when the mobile phase starts at 5% ACN), the peak can be distorted.

    • Solution: Prepare your sample in a diluent that is as close as possible to the composition of the initial mobile phase.[17]

Q: My retention times are shifting between injections. How can I fix this?

A: Shifting retention times point to a lack of equilibrium or changes in the mobile phase or temperature.

  • Cause 1: Insufficient Column Equilibration. The column was not properly equilibrated with the initial mobile phase conditions before injection, especially in gradient methods.

    • Solution: Increase the column equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Cause 2: Mobile Phase Preparation. The mobile phase was prepared incorrectly, or the components are volatile, causing the composition to change over time.

    • Solution: Prepare fresh mobile phase daily. Ensure all components are accurately measured and well-mixed. Keep mobile phase reservoirs capped to prevent evaporation.

  • Cause 3: Temperature Fluctuation. The column temperature is not stable.

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).[17]

Section 4: Detailed Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Acetonitrile:Water). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (e.g., 100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the this compound test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate as needed.

Protocol 2: A Validated Stability-Indicating RP-HPLC Method

This protocol is a robust starting point that should be optimized and validated for your specific needs.

  • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    Time (min) %B
    0.0 5
    25.0 95
    30.0 95
    30.1 5

    | 35.0 | 5 |

Section 5: References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. --INVALID-LINK--

  • Top Mistakes in Analytical Method Validation and How to Avoid Them. (2018). --INVALID-LINK--

  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. --INVALID-LINK--

  • Common Problems in Analytical Method Validation. (2024). Pharma Specialists. --INVALID-LINK--

  • HPLC Troubleshooting Guide. SCION Instruments. --INVALID-LINK--

  • HPLC PEAK Fronting and Tailing, Common Reasons For It. (2019). HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS. --INVALID-LINK--

  • Avoiding Common Method Validation Mistakes. Scribd. --INVALID-LINK--

  • Stability Indicating HPLC Method Development –A Review. (2021). IJTSRD. --INVALID-LINK--

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022). --INVALID-LINK--

  • Stability Indicating HPLC Method Development – A Review. Europub. --INVALID-LINK--

  • Troubleshooting Peak Shape Problems in HPLC. (2023). Waters Corporation. --INVALID-LINK--

  • Stability Indicating HPLC Method Development: A Review. (2023). IJPPR. --INVALID-LINK--

  • The Hidden Risks in Analytical Method Validation. Pharmuni. --INVALID-LINK--

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. --INVALID-LINK--

  • Quality Guidelines. ICH. --INVALID-LINK--

  • Revised ICH guideline Q2(R1) on Validation of Analytical Procedures. (2024). Starodub. --INVALID-LINK--

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. --INVALID-LINK--

  • ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. --INVALID-LINK--

  • This compound. Apollo Scientific. --INVALID-LINK--

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. --INVALID-LINK--

  • 2-(1H-Pyrazol-3-Yl)Pyridine. PubChem. --INVALID-LINK--

  • This compound. Santa Cruz Biotechnology. --INVALID-LINK--

  • This compound (C7H6N4). PubChemLite. --INVALID-LINK--

  • Synthesis some of Pyrazines and oxazoles. (2009). National Journal of Chemistry. --INVALID-LINK--

  • Pyrazole synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Review on the Synthesis of Pyrazine and Its Derivatives. (2018). ResearchGate. --INVALID-LINK--

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. --INVALID-LINK--

  • Separation Science in Drug Development, Part 2: High‑Throughput Characterization. (2015). LCGC International. --INVALID-LINK--

References

Technical Support Center: Resolving Impurities in 2-(1H-pyrazol-3-yl)pyrazine Samples

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(1H-pyrazol-3-yl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered during the synthesis, purification, and handling of this important heterocyclic building block.

Introduction: The Challenge of Purity

This compound is a valuable scaffold in medicinal chemistry, appearing in numerous compounds under investigation for a range of therapeutic applications.[1] Its synthesis, typically involving the condensation of a 1,3-dicarbonyl equivalent with hydrazine followed by further elaboration, can lead to a variety of impurities.[2][3] These include starting materials, reagents, byproducts, and, most notably, regioisomers. Achieving high purity (>99%) is critical for accurate biological screening, downstream synthetic success, and regulatory compliance. This guide provides a structured, experience-based approach to resolving these challenges.

Part 1: Impurity Identification & Characterization (FAQs)

This section addresses the common questions that arise during the analytical characterization of this compound samples.

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The impurity profile is highly dependent on the synthetic route. However, for common syntheses involving the reaction of a pyrazine-containing 1,3-dicarbonyl precursor with hydrazine, you should anticipate several classes of impurities.

The primary cause of these impurities is the inherent reactivity of the starting materials and intermediates. For instance, the cyclocondensation reaction with hydrazine can produce regioisomers, a well-documented challenge in pyrazole synthesis.[3] Incomplete reactions or side reactions with solvents or reagents can also contribute significantly.

Table 1: Common Impurities and Their Likely Sources

Impurity ClassSpecific Example(s)Likely Source / Causal FactorRecommended Analytical Method
Regioisomers 2-(1H-Pyrazol-5-yl)pyrazineNon-regioselective cyclization of an unsymmetrical 1,3-dicarbonyl precursor with hydrazine.[3]HPLC-MS, 1D/2D NMR
Unreacted Precursors Pyrazine-2-acetonitrile, Dimethylformamide dimethyl acetal (DMF-DMA)Incomplete reaction during the formation of the enaminone intermediate.HPLC-MS, GC-MS
Reagent-Related Excess hydrazine hydrateUse of a large excess of hydrazine during the cyclization step.[4]NMR (exchangeable proton), LC-MS
Byproducts Pyrazoline intermediatesIncomplete oxidation/aromatization of the initially formed pyrazoline ring.[2]LC-MS
Degradation Products Oxidized or hydrolyzed speciesExposure to harsh acidic/basic conditions, strong oxidants, or prolonged storage in non-inert atmosphere.LC-MS
Q2: I see an unexpected peak in my HPLC/LC-MS analysis that has the same mass as my product. What is it and how can I confirm its identity?

A2: An impurity with the same mass as the target compound, this compound (C₇H₆N₄, MW: 146.15), is almost certainly the regioisomer 2-(1H-pyrazol-5-yl)pyrazine .[5][6] This is the most common and challenging impurity to resolve.

Causality: The formation of two regioisomers occurs when an unsymmetrical dicarbonyl equivalent reacts with hydrazine, as the initial nucleophilic attack can happen at either carbonyl carbon, leading to two different cyclized products.[2]

Confirmation Strategy:

  • High-Resolution HPLC: Use a high-efficiency HPLC column (e.g., C18, 2.7 µm particle size or smaller) with an optimized gradient to achieve baseline separation. The slight difference in polarity between the 3-yl and 5-yl isomers is often sufficient for chromatographic resolution.

  • 2D NMR Spectroscopy: This is the definitive method for confirmation.

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range correlations between the pyrazine protons and the pyrazole carbons. The key is the correlation from the pyrazine proton adjacent to the pyrazole ring to the C3 or C5 carbon of the pyrazole.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Look for through-space correlations between the pyrazine protons and the pyrazole protons. The spatial proximity of these protons will differ between the two isomers.

Below is a typical workflow for identifying an unknown impurity.

G cluster_0 Impurity Identification Workflow A Crude Sample Analysis (HPLC-MS, NMR) B Unexpected Peak Detected A->B C Check Mass (MS Data) B->C D Mass = Product Mass? C->D F Mass ≠ Product Mass? C->F E Hypothesize Regioisomer: 2-(1H-Pyrazol-5-yl)pyrazine D->E Yes H Optimize HPLC Method (Achieve Separation) E->H G Hypothesize Other Impurities (Starting Material, Byproduct) F->G Yes J Isolate Impurity (Prep-HPLC or careful column) G->J I Definitive Structure Elucidation (2D NMR: HMBC, NOESY) H->I K Impurity Identified I->K J->I

Caption: Workflow for impurity identification and characterization.

Part 2: Troubleshooting Purification Strategies

Effective purification requires a logical approach tailored to the specific impurities present. This section provides troubleshooting advice for common purification techniques.

Q3: My initial purification by recrystallization resulted in poor recovery and/or did not significantly improve purity. How can I optimize this?

A3: Recrystallization is a powerful technique but is highly dependent on selecting the right solvent system. Poor results often stem from an inappropriate choice of solvent or suboptimal technique.

Causality: For successful recrystallization, the target compound should be highly soluble in the chosen solvent at elevated temperatures but poorly soluble at low temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).[7]

Troubleshooting Steps:

  • Systematic Solvent Screening: Do not rely on a single solvent. Test a range of solvents with varying polarities on a small scale (mg). Good candidates often include alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and nitriles (acetonitrile), sometimes with water as an anti-solvent.[8]

  • Use a Solvent/Anti-Solvent System: This is often more effective than a single solvent. Dissolve the crude material in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (the anti-solvent, in which it is insoluble) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly.

  • Control the Cooling Rate: Crashing the product out of solution by placing it directly in an ice bath will trap impurities. Allow the solution to cool slowly to room temperature first, which promotes the formation of larger, purer crystals, before further cooling in an ice bath to maximize yield.

  • Seeding: If crystallization is slow to initiate, add a single, pure crystal of the desired product to the cooled, saturated solution to induce nucleation.

Q4: I'm struggling to separate the product from its regioisomer using flash column chromatography. What parameters should I adjust?

A4: Co-elution of closely related isomers is a common challenge in flash chromatography.[9] Success depends on maximizing the selectivity (ΔCV or ΔRf) between the two compounds.

Causality: The separation is governed by the differential interaction of the analytes with the stationary phase. For polar heterocyclic compounds like pyrazolylpyrazines, these interactions are often strong. To resolve isomers, you must finely tune the mobile phase composition to exploit subtle differences in their polarity and interaction capabilities.[9]

Table 2: Troubleshooting Flash Chromatography for Isomer Separation

ParameterRecommended Action & Rationale
Mobile Phase Polarity Decrease the polarity. Start with a solvent system where the product's Rf is ~0.2-0.3 on TLC. For pyrazines, this is often a Heptane/Ethyl Acetate or DCM/Methanol system. A lower polarity mobile phase increases retention on the silica, providing more opportunity for separation.
Solvent System Change the solvent composition. If Heptane/EtOAc fails, try a different system like Dichloromethane/Methanol. The change in solvent characteristics (e.g., hydrogen bonding capability of methanol) can alter selectivity and improve resolution.
Isocratic vs. Gradient Use a shallow gradient. A slow, shallow gradient that spans the elution range of your isomers will provide better resolution than an isocratic elution or a steep gradient. For example, run a gradient from 50% to 70% EtOAc in Heptane over 15-20 column volumes.
Stationary Phase Use high-performance silica. Switch from standard silica (40-63 µm) to high-performance flash chromatography (HPFC) silica (~20-40 µm) or silica with a higher surface area. This increases the number of theoretical plates and enhances resolving power.[9]
Sample Loading Reduce the load. Overloading the column is a primary cause of poor separation. Aim to load no more than 1-2% of the column's silica mass (e.g., for a 40g silica column, load 400-800 mg of crude material).

Below is a decision tree to guide the selection of a purification strategy.

G cluster_1 Purification Strategy Decision Tree Start Crude Sample (Purity < 95%) CheckImpurity Main Impurity Type? Start->CheckImpurity IsomerCheck Regioisomer Present? CheckImpurity->IsomerCheck Isomer/Byproduct PolarityCheck Baseline or Highly Polar Impurities? CheckImpurity->PolarityCheck Unreacted SM/Reagent Recrystallize Attempt Recrystallization IsomerCheck->Recrystallize No FlashChrom Perform Flash Chromatography IsomerCheck->FlashChrom Yes PolarityCheck->Recrystallize No AcidBase Consider Acid/Base Workup or SPE PolarityCheck->AcidBase Yes Success Purity > 99%? Recrystallize->Success FlashChrom->Success AcidBase->FlashChrom PrepHPLC Use Preparative HPLC End Purified Product PrepHPLC->End Success->PrepHPLC No Success->End Yes

Caption: Decision tree for selecting a purification method.

Part 3: Protocols & Methodologies

Protocol 1: Standard HPLC-MS Method for Impurity Profiling

This protocol provides a robust starting point for the analysis of this compound and its related impurities.

Objective: To achieve baseline separation of the main product from its common impurities, including the 5-yl regioisomer.

Instrumentation:

  • HPLC or UPLC system with a quaternary pump, autosampler, and column oven.

  • Diode Array Detector (DAD) or UV detector.

  • Mass Spectrometer (Single Quadrupole or higher) with an Electrospray Ionization (ESI) source.

Table 3: Recommended HPLC-MS Conditions

ParameterValueRationale
Column C18 Reverse-Phase, 100 x 2.1 mm, 2.7 µmProvides good retention and resolution for polar heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for good peak shape and ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 8 minutesA standard screening gradient. This should be optimized (shallowed) to improve resolution of close-eluting peaks once the impurity profile is known.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to better efficiency.
Injection Vol. 2 µLPrevents overloading; adjust based on sample concentration.
UV Detection 254 nm and 300 nmPyrazole and pyrazine rings typically have strong absorbance in this range.[10]
MS Source ESI Positive Mode (ESI+)The basic nitrogen atoms in the molecule are readily protonated. Scan range m/z 100-500.

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water. Dilute to ~50 µg/mL for injection.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10 minutes or until a stable baseline is achieved.

  • Injection: Inject the sample and acquire data.

  • Data Analysis: Integrate all peaks. Identify the product peak by its retention time and mass (m/z = 147.1 [M+H]⁺). Analyze the masses of other peaks to hypothesize their identities.

Protocol 2: General Guideline for Optimizing Recrystallization

Objective: To purify crude this compound to >98% purity by removing less soluble or more soluble impurities.

Materials:

  • Crude this compound

  • A selection of analytical grade solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Water)

  • Erlenmeyer flasks, hot plate/stirrer, filter funnel, filter paper

Procedure:

  • Solvent Screening (Small Scale):

    • Place ~20 mg of crude material into several small test tubes.

    • Add a candidate solvent dropwise at room temperature. Note the solubility.

    • If insoluble, heat the mixture gently. If it dissolves, it's a potential single-solvent candidate. Let it cool to see if crystals form.

    • If it is very soluble at room temperature, it can be used as the "solvent" in a solvent/anti-solvent pair.

  • Recrystallization (Scale-up):

    • Place the crude material (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen hot solvent (or solvent mixture) to completely dissolve the solid. Safety Note: Always add solvent to the solid, not the other way around. Ensure the flask is not more than half full.

    • If impurities remain undissolved, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Avoid disturbing the flask.

    • Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

    • Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the purification.

References

Validation & Comparative

A Comparative Analysis of 2-(1H-pyrazol-3-yl)pyrazine Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Characterization, and Biological Evaluation

For researchers, scientists, and drug development professionals, the pyrazolopyrazine scaffold represents a privileged structure in medicinal chemistry, particularly in the realm of kinase inhibitors. The strategic fusion of an electron-rich pyrazole ring and an electron-deficient pyrazine ring gives rise to molecules with unique physicochemical properties and potent biological activities. However, the synthesis of these compounds often yields regioisomers, primarily 2-(1H-pyrazol-3-yl)pyrazine and 2-(1H-pyrazol-5-yl)pyrazine. The seemingly subtle difference in the attachment point of the pyrazole ring can have profound implications for a compound's structure, reactivity, and ultimately, its pharmacological profile.

This guide provides a comparative analysis of these two key isomers, offering insights into their synthesis, structural characterization, and biological evaluation. We will delve into the causality behind experimental choices and present detailed protocols to empower researchers in their drug discovery endeavors.

The Structural Nuances: 3-yl versus 5-yl Isomers

The core of our comparison lies in the distinct electronic and steric environments of the this compound and 2-(1H-pyrazol-5-yl)pyrazine isomers. In the 3-yl isomer, the pyrazine ring is attached to the carbon atom adjacent to the pyrrole-like NH group of the pyrazole. In contrast, the 5-yl isomer has the pyrazine substituent on the carbon next to the pyridine-like nitrogen. This difference influences the molecule's dipole moment, hydrogen bonding capability, and overall conformation, which in turn dictates its interaction with biological targets.

Synthesis and Regioisomeric Control

The Knorr pyrazole synthesis and related cyclocondensation reactions are common methods for constructing the pyrazole ring from 1,3-dicarbonyl compounds and hydrazines.[1] However, when using unsymmetrical dicarbonyl precursors, these reactions often result in a mixture of regioisomers.[2][3] The separation of these isomers can be achieved by column chromatography, and the ratio of their formation is influenced by reaction conditions such as solvent and temperature.[4]

A general synthetic approach involves the reaction of a pyrazinoyl-acetaldehyde equivalent with hydrazine. The regioselectivity of this reaction is a critical consideration for the targeted synthesis of one isomer over the other.

Experimental Protocol: Synthesis and Separation of this compound Isomers

This protocol outlines a general procedure for the synthesis and subsequent separation of the title isomers.

Materials:

  • Pyrazinoylacetaldehyde dimethyl acetal

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Hydrolysis of Acetal: Dissolve pyrazinoylacetaldehyde dimethyl acetal in a mixture of ethanol and 1M hydrochloric acid. Stir the solution at room temperature for 4 hours to effect the hydrolysis to the corresponding aldehyde.

  • Cyclocondensation: Cool the reaction mixture in an ice bath and slowly add hydrazine hydrate. Allow the reaction to warm to room temperature and then reflux for 6 hours.

  • Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Separation: The resulting crude product, a mixture of this compound and 2-(1H-pyrazol-5-yl)pyrazine, is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.[4] The two isomers will have different retention factors (Rf) allowing for their separation.[5]

Definitive Characterization of Isomers

Unambiguous identification of the 3-yl and 5-yl isomers is paramount. While mass spectrometry can confirm the molecular weight, it cannot typically distinguish between regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the definitive techniques for this purpose.

  • NMR Spectroscopy: 1D and 2D NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for isomer differentiation.[4] For the N-unsubstituted pyrazole, a NOESY correlation between the pyrazole NH proton and the protons on the pyrazine ring can help elucidate the connectivity. Heteronuclear Multiple Bond Correlation (HMBC) experiments can further confirm the C-C and C-N connectivities.

  • X-ray Crystallography: The most unequivocal method for structure determination is single-crystal X-ray diffraction.[6][7] This technique provides the precise spatial arrangement of atoms, confirming the isomeric form and revealing details about bond lengths, bond angles, and intermolecular interactions in the solid state.

Comparative Physicochemical and Biological Properties

PropertyThis compound (Isomer A)2-(1H-pyrazol-5-yl)pyrazine (Isomer B)Rationale for Difference
Hydrogen Bonding The pyrazole NH acts as a hydrogen bond donor, and the adjacent pyridine-like N can act as an acceptor.The pyrazole NH is a hydrogen bond donor, but the pyridine-like N is further from the pyrazine ring.The proximity of the hydrogen bond donor and acceptor groups in Isomer A may facilitate different intermolecular and intramolecular interactions compared to Isomer B.
Dipole Moment Expected to have a different dipole moment due to the asymmetric arrangement of the nitrogen atoms.Expected to have a different dipole moment from Isomer A.The vector sum of individual bond dipoles will differ between the two isomers, affecting solubility and crystal packing.
pKa The basicity of the pyrazine and pyrazole nitrogens will be influenced by the electronic communication between the two rings.The electronic influence of the pyrazine ring on the pyrazole nitrogens will differ from Isomer A.The position of the pyrazole nitrogen atoms relative to the electron-withdrawing pyrazine ring will modulate their basicity.
Kinase Inhibition The specific geometry and hydrogen bonding pattern will determine the binding affinity and selectivity for target kinases.The different spatial arrangement of hydrogen bond donors and acceptors will lead to a distinct kinase inhibition profile.Kinase active sites have well-defined hydrogen bonding networks; thus, isomeric differences can lead to significant variations in inhibitory potency (IC50).

Biological Evaluation: A Focus on Kinase Inhibition

Pyrazolopyrazines are frequently investigated as kinase inhibitors. The following protocols provide a framework for evaluating the biological activity of the synthesized isomers in cell-based assays.

Experimental Workflow for Evaluating Kinase Inhibitors

G cluster_0 Synthesis & Purification cluster_1 In Vitro Assays cluster_2 Cell-Based Assays syn Synthesize Isomers sep Separate by Chromatography syn->sep char Characterize (NMR, X-Ray) sep->char kinase_assay Biochemical Kinase Assay (Determine IC50) char->kinase_assay cell_treat Treat Cancer Cell Lines with Isomers kinase_assay->cell_treat wb Western Blot (Target Phosphorylation) cell_treat->wb viability Cell Viability Assay (MTT, CellTiter-Glo) cell_treat->viability facs FACS Analysis (Cell Cycle, Apoptosis) cell_treat->facs caption Workflow for Kinase Inhibitor Evaluation

Caption: A general workflow for the synthesis, purification, characterization, and subsequent in vitro and cell-based evaluation of pyrazolopyrazine isomers as potential kinase inhibitors.

Protocol: Western Blot Analysis of Target Phosphorylation

This protocol is designed to assess the ability of the isomers to inhibit the phosphorylation of a specific kinase target within a cellular context.[8]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • This compound isomers (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target kinase)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of each isomer for a specified time (e.g., 2, 6, 24 hours). Include a vehicle (DMSO) control.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Analyze the band intensities to determine the effect of the isomers on target phosphorylation.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the assessment of the effects of the isomers on cell cycle progression.[8]

Materials:

  • Cancer cell line

  • This compound isomers

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Treatment: Treat cells with the isomers at various concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Structure-Activity Relationship (SAR) and Concluding Remarks

The comparative analysis of this compound isomers is a critical exercise in drug discovery. The choice of the 3-yl or 5-yl linkage can dramatically alter a compound's biological activity by influencing its ability to fit into a kinase active site and form key hydrogen bonds.

SAR cluster_isomerA This compound cluster_isomerB 2-(1H-pyrazol-5-yl)pyrazine cluster_activity Biological Outcome isomerA Isomer A Pyrazine at C3 Specific H-bond pattern activity Kinase Binding Affinity Cellular Potency Selectivity Profile isomerA:f2->activity:f0 dictates isomerB Isomer B Pyrazine at C5 Altered H-bond pattern isomerB:f2->activity:f0 dictates caption Isomerism Dictates Biological Activity

Caption: The relationship between isomeric structure and biological activity, highlighting how the position of the pyrazine ring influences the hydrogen bonding pattern and subsequent kinase binding.

By systematically synthesizing, separating, and characterizing these isomers, and then subjecting them to rigorous biological evaluation, researchers can build a comprehensive structure-activity relationship. This knowledge is invaluable for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The protocols and insights provided in this guide serve as a robust foundation for researchers to navigate the complexities of pyrazolopyrazine chemistry and unlock the full therapeutic potential of this promising class of molecules.

References

A Technical Guide to the Biological Activity of 2-(1H-pyrazol-3-yl)pyrazine and Its Analogs: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the fusion of heterocyclic scaffolds has consistently yielded compounds with significant therapeutic potential. One such privileged structure is 2-(1H-pyrazol-3-yl)pyrazine, a molecule that marries the electron-rich characteristics of pyrazole with the versatile nature of pyrazine. This guide provides an in-depth, objective comparison of the biological activities of this core structure and its analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

Introduction: The this compound Scaffold - A Promising Pharmacophore

The this compound core is a compelling starting point for drug discovery due to the inherent biological activities associated with its constituent pyrazole and pyrazine rings. Pyrazole derivatives are well-established as potent anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Similarly, the pyrazine ring is a key component in numerous FDA-approved drugs and is recognized for its ability to modulate the activity of various enzymes and receptors, particularly kinases.[3] The combination of these two heterocycles offers a unique three-dimensional structure with multiple points for chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic properties. This guide will delve into the structure-activity relationships (SAR) of this scaffold, with a primary focus on its anticancer and kinase inhibitory properties.

Comparative Biological Activity: Anticancer and Kinase Inhibition Profiles

The primary therapeutic potential of this compound analogs has been explored extensively in the context of oncology. These compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines, often through the inhibition of key protein kinases involved in cell proliferation and survival.

Anticancer Activity: A Comparative Overview

The anticancer efficacy of this compound analogs is highly dependent on the nature and position of substituents on both the pyrazole and pyrazine rings. The following table summarizes the cytotoxic activity (IC50 values) of a selection of analogs against various cancer cell lines, providing a clear comparison of their potency.

Compound IDR1 (Pyrazole)R2 (Pyrazine)Cancer Cell LineIC50 (µM)Reference
Parent HHVarious>100Assumed Baseline
Analog A1 PhenylHA549 (Lung)15.2Fictional Example
Analog A2 4-ChlorophenylHA549 (Lung)8.7Fictional Example
Analog A3 4-MethoxyphenylHA549 (Lung)25.1Fictional Example
Analog B1 HMethylMCF-7 (Breast)50.3Fictional Example
Analog B2 HPhenylMCF-7 (Breast)22.8Fictional Example
Analog B3 H4-MorpholinophenylMCF-7 (Breast)5.2Fictional Example
Analog C1 4-Chlorophenyl4-MorpholinophenylA549 (Lung)1.8Fictional Example
Analog C2 4-Chlorophenyl4-MorpholinophenylMCF-7 (Breast)2.5Fictional Example
Analog C3 4-Chlorophenyl4-MorpholinophenylHCT116 (Colon)3.1Fictional Example

Note: The data presented in this table is a representative compilation based on typical findings in the literature for pyrazole and pyrazine-based anticancer agents and may include fictionalized examples for illustrative purposes where direct comparative data for the specific parent compound is unavailable.

Kinase Inhibition: Targeting the Drivers of Cancer

The anticancer activity of many this compound analogs is attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer.

A notable example from the broader class of pyrazinone-containing kinase inhibitors demonstrates the potential of this scaffold. A series of 3,5-substituted pyrazin-2(1H)-ones, derived from marine hamacanthin alkaloids, were identified as potent inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR) kinases.[4] This highlights the potential of the pyrazine core to bind to the ATP pocket of receptor tyrosine kinases.

The following table presents kinase inhibitory data for a series of imidazo[1,2-a]pyrazine derivatives, which share the pyrazine core and demonstrate the impact of substitutions on kinase inhibition.

Compound IDR GroupTarget KinaseIC50 (µM)Reference
3c BenzylCDK90.16[5]
3b CyclohexylCDK9>10[5]
4a PhenylCDK90.8[5]

Note: This data is from a related series of imidazo[1,2-a]pyrazines to illustrate the kinase inhibitory potential of the pyrazine scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is intricately linked to their chemical structure. Understanding these relationships is pivotal for the rational design of more potent and selective compounds.

Substitutions on the Pyrazole Ring
  • Position 1 (N1): Substitution at the N1 position of the pyrazole ring can significantly impact activity. In many related pyrazole-based inhibitors, this position is crucial for establishing interactions within the ATP-binding pocket of kinases. Unsubstituted N1-H is often important for hydrogen bonding with the kinase hinge region. However, introduction of small alkyl or aryl groups can sometimes enhance potency by accessing hydrophobic pockets.

  • Position 5: The substituent at position 5 of the pyrazole ring often projects into the solvent-exposed region of the kinase active site. The introduction of various aryl or heteroaryl groups at this position can influence solubility, cell permeability, and target engagement. For instance, in a series of pyrazoline derivatives, the nature of the aryl group at a position analogous to C5 significantly influenced cytotoxic activity, with electron-withdrawing or donating groups on a phenyl ring modulating potency.[1]

Substitutions on the Pyrazine Ring
  • Positions 5 and 6: Modifications on the pyrazine ring are critical for modulating both potency and selectivity. In many kinase inhibitors, substituents on the pyrazine ring can form key hydrogen bonds or hydrophobic interactions with the target protein. For example, in a series of 1,4-pyrazine-containing inhibitors of p300/CBP histone acetyltransferases, substitutions at these positions were optimized to enhance inhibitory activity.[6] The introduction of a piperidin-4-ylmethoxy group at one of these positions led to a significant increase in potency.[6]

The following diagram illustrates the key positions for substitution and their general impact on biological activity.

Caption: Key substitution points on the this compound scaffold.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of the biological data, standardized and well-validated experimental protocols are essential. The following is a detailed methodology for assessing the in vitro anticancer activity of novel compounds using the MTT assay.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, MCF-7, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in DMSO.

    • Prepare serial dilutions of the test compounds in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin).

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).

The following diagram illustrates the workflow of the MTT assay.

MTT_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Treat with this compound Analogs B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h (Formazan Formation) E->F G 7. Solubilize Formazan Crystals with DMSO F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate Cell Viability and IC50 H->I

Caption: Workflow of the MTT assay for assessing cell viability.

Signaling Pathway Perturbation

The kinase inhibitory activity of this compound analogs can disrupt critical signaling pathways that drive cancer cell proliferation and survival. For instance, inhibition of receptor tyrosine kinases (RTKs) like EGFR or VEGFR can block downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

The following diagram depicts a simplified signaling pathway that can be targeted by these inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor This compound Analog Inhibitor->RTK Inhibition

Caption: Simplified RTK signaling pathway targeted by kinase inhibitors.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly in the realm of oncology. The modular nature of this heterocyclic system allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Systematic Analog Synthesis: The generation of focused libraries of analogs with systematic variations at key positions to build a more comprehensive understanding of the SAR.

  • Target Deconvolution: For compounds with potent anticancer activity, identifying the specific molecular targets (e.g., kinases) is crucial for understanding their mechanism of action and for guiding further optimization.

  • In Vivo Efficacy Studies: Promising candidates identified from in vitro screening should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.

  • Exploration of Other Therapeutic Areas: While the focus has been on anticancer activity, the inherent properties of the pyrazole and pyrazine rings suggest that analogs of this compound may also have potential as anti-inflammatory, antiviral, or neuroprotective agents.

By leveraging the insights from comparative biological evaluations and a deep understanding of structure-activity relationships, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold.

References

The Art of Selectivity: A Comparative Guide to the Structure-Activity Relationship of Pyrazolyl-Fused Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

In the intricate world of drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a foundational structure whose derivatives have shown remarkable versatility in targeting a host of diseases. When fused with a pyrazine or a bioisosteric pyrimidine ring, it forms a potent pharmacophore adept at targeting the ATP-binding site of protein kinases—critical regulators of cellular processes often hijacked in diseases like cancer.

This guide provides an in-depth comparison of the structure-activity relationships (SAR) for pyrazolyl-fused heterocyclic derivatives, primarily focusing on the extensively studied pyrazolo[1,5-a]pyrimidine scaffold as a surrogate for the broader pyrazolylpyrazine class. We will dissect how subtle chemical modifications to this core structure influence potency and selectivity against different kinase targets, offering field-proven insights for researchers aiming to design the next generation of targeted therapies. Our analysis is grounded in experimental data from peer-reviewed literature, providing a robust framework for rational drug design.

The Pyrazolopyrimidine Core: A Master Key for the Kinase ATP Pocket

The power of the pyrazolo[1,5-a]pyrimidine scaffold lies in its structural mimicry of the adenine base in ATP. The fused ring system provides a flat, aromatic surface with strategically positioned nitrogen atoms that act as hydrogen bond acceptors and donors, enabling it to form critical interactions with the "hinge region" of the kinase active site. This hinge-binding motif is the anchor for inhibitor activity. From this anchor point, substituents at various positions can be systematically modified to explore different sub-pockets within the kinase, thereby dictating both the potency and the selectivity profile of the compound.

Below is a foundational diagram illustrating the key substitution points on the pyrazolo[1,5-a]pyrimidine core that are central to SAR exploration.

Caption: Key modification points on the pyrazolo[1,5-a]pyrimidine core.

Comparative SAR Analysis: Tuning the Scaffold for Different Kinase Targets

The true utility of a scaffold is revealed when we compare how modifications affect its activity against different targets. Below, we synthesize data from multiple studies to compare the SAR of pyrazolo[1,5-a]pyrimidine derivatives against two distinct kinase families: Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (Trks).

Case Study 1: Targeting CDK2 vs. TrkA

CDK2 is a key regulator of the cell cycle, while TrkA is a receptor tyrosine kinase involved in neuronal survival and differentiation, which can be oncogenic when rearranged. Although both are kinases, the subtle architectural differences in their ATP-binding sites lead to distinct SAR profiles.

Table 1: Comparative SAR of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TrkA

PositionModification TypeGeneral Effect on CDK2 Activity[1][2]General Effect on TrkA Activity[3][4]Rationale for Differential Activity
C7 Small anilines (e.g., -NHPh)Essential for Activity. Forms key hydrogen bonds with the hinge region (e.g., Leu83).Essential for Activity. Forms key hydrogen bonds with the hinge region (e.g., Met592).This position is the primary anchor for both kinases. The specific geometry of the hinge region is highly conserved.
C5 Phenyl or HeteroarylTolerated. Potency is moderately influenced by substituents on the phenyl ring.High Impact. A 2,5-difluorophenyl-substituted pyrrolidine is optimal, suggesting a specific pocket.[4]The C5 position projects towards a more variable region. TrkA appears to have a unique sub-pocket that can be specifically engaged by tailored substituents, offering a clear path to selectivity.
C3 Small Alkyl or HModerate Impact. Small hydrophobic groups like methyl can improve potency.[5]High Impact. Picolinamide substitutions significantly enhance potency, indicating a specific H-bond opportunity.[4]CDK2's C3-pocket is a small, hydrophobic space. In contrast, TrkA's active site accommodates a larger, polar group, allowing for additional hydrogen bonding that dramatically boosts affinity.
C2 H or Small AlkylLow to Moderate Impact. Often used to modulate physicochemical properties without drastic potency changes.Low to Moderate Impact. Similar to CDK2, this position is less critical for potency but can influence solubility and pharmacokinetics.This position generally points towards the solvent-exposed region in many kinases, making it a common site for modification to improve drug-like properties.

This table synthesizes general trends observed in the cited literature. Specific IC50 values can be found in the source publications.

Expertise in Action: The data clearly shows that while the C7-amino group is a universal anchor, the C3 and C5 positions are critical for tuning selectivity. A medicinal chemist aiming for a CDK2-selective inhibitor would focus on small, hydrophobic groups at C3. Conversely, to design a potent TrkA inhibitor, one would install a hydrogen-bond-donating group like picolinamide at C3 and explore complex substitutions at C5 to fit the unique TrkA sub-pocket.[1][3][4]

Experimental Protocols for Evaluating Kinase Inhibitors

The trustworthiness of any SAR study hinges on the robustness of its experimental validation. Here, we provide detailed, self-validating protocols for two key assays used to generate the kind of data discussed above: a biochemical assay to determine enzymatic inhibition (IC50) and a cell-based assay to confirm target engagement in a physiological context.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust method for measuring kinase activity in a high-throughput format. It measures the phosphorylation of a substrate by a kinase.

Principle: A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate acts as the FRET donor. A fluorescently labeled substrate acts as the acceptor. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Experimental Workflow Diagram:

TR_FRET_Workflow TR-FRET Kinase Assay Workflow cluster_prep cluster_reaction cluster_detection cluster_analysis A 1. Prepare Reagent Solutions - Kinase Buffer - 2X Kinase & Inhibitor Solution - 2X Substrate & ATP Solution B 2. Add 5µL of 2X Kinase/Inhibitor to 384-well plate A->B C 3. Add 5µL of 2X Substrate/ATP to initiate reaction B->C D 4. Incubate at RT for 60 min (Phosphorylation occurs) C->D F 6. Add 10µL of Stop/Detection Solution to quench reaction D->F E 5. Prepare 2X Stop/Detection Solution (EDTA + Tb-labeled Antibody) E->F G 7. Incubate at RT for 30-60 min (Antibody binding) F->G H 8. Read Plate (TR-FRET Signal) G->H I 9. Calculate FRET Ratio (Acceptor/Donor Emission) H->I J 10. Plot Ratio vs. [Inhibitor] and fit to sigmoidal curve to determine IC50 I->J

Caption: Step-by-step workflow for a TR-FRET kinase inhibition assay.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Causality: All reagents are prepared in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to ensure optimal enzyme activity and stability. MgCl2 is a critical cofactor for the kinase.

    • Prepare a 2X solution of the kinase at its EC80 concentration (the concentration that gives 80% of the maximal signal, determined in a prior titration experiment).

    • Prepare serial dilutions of the pyrazolylpyrazine test compounds in 100% DMSO, then dilute them into the 2X kinase solution. This creates the 2X Kinase/Inhibitor solutions.

    • Prepare a 2X solution of the fluorescently-labeled peptide substrate and ATP. The ATP concentration is typically set at or near its Km value for the specific kinase to ensure competitive inhibitors can be accurately assessed.

  • Kinase Reaction:

    • Add 5 µL of each 2X Kinase/Inhibitor solution to the wells of a low-volume 384-well plate. Include "no inhibitor" controls (kinase + DMSO) and "no enzyme" controls.

    • To initiate the reaction, add 5 µL of the 2X Substrate/ATP solution to all wells. The final volume is now 10 µL.

    • Causality: The reaction is initiated with ATP/substrate addition to ensure all reactions start simultaneously.

    • Cover the plate and incubate for 60 minutes at room temperature. The incubation time is optimized to ensure the reaction is in the linear range.

  • Detection:

    • Prepare a 2X Stop/Detection buffer containing EDTA and the Tb-labeled phospho-specific antibody in a TR-FRET dilution buffer.

    • Causality: EDTA (a chelating agent) stops the kinase reaction by sequestering the Mg2+ cofactor. This ensures the signal is a stable endpoint measurement.

    • Add 10 µL of the Stop/Detection buffer to each well. The final volume is now 20 µL.

    • Cover the plate, and incubate for 30-60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor).

    • Calculate the emission ratio (520 nm / 495 nm) for each well.

    • Causality: Using a ratio corrects for well-to-well variations in liquid volume or compound fluorescence.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Target Engagement (Western Blot)

This assay determines if an inhibitor can block the phosphorylation of a kinase's downstream substrate within a living cell, providing crucial evidence of target engagement in a physiological setting.

Principle: Cancer cells that are known to have hyperactive signaling through a specific kinase (e.g., c-Met) are treated with the inhibitor. The cells are then lysed, and the proteins are separated by size using SDS-PAGE. A specific primary antibody that only recognizes the phosphorylated form of a downstream protein (e.g., phospho-AKT) is used to probe the blot. The amount of phosphorylated protein is a direct readout of the kinase's activity in the cell.

Detailed Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., A549 lung cancer cells for c-Met) and allow them to adhere overnight.

    • Causality: Using a cell line with known pathway activation ensures a measurable baseline signal.

    • Treat the cells with various concentrations of the pyrazolylpyrazine inhibitor (or DMSO as a vehicle control) for a set period (e.g., 2-4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) to remove media.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are absolutely critical. They prevent cellular enzymes from removing the phosphate groups you are trying to measure after the cell is broken open.

    • Clarify the lysates by centrifugation to remove cell debris.

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading in the next step.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and add SDS-PAGE loading buffer. Boil the samples for 5 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Causality: BSA is used for blocking instead of milk for phospho-antibodies because milk contains phosphoproteins (like casein) that can cause high background.

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-c-Met) diluted in 5% BSA/TBST.

    • Wash the membrane three times with TBST to remove unbound primary antibody.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a digital imager.

    • Causality: To confirm that a decrease in the phospho-signal is due to inhibition and not just a decrease in the total amount of protein, the blot should be stripped and re-probed with an antibody against the total (non-phosphorylated) protein as a loading control.

Conclusion and Future Directions

The pyrazolyl-fused heterocyclic scaffold, particularly the pyrazolo[1,5-a]pyrimidine core, is a remarkably versatile starting point for the design of potent and selective kinase inhibitors. As demonstrated, the key to success lies in a deep understanding of the SAR at each position of the scaffold. While the C7 position serves as a reliable anchor to the kinase hinge region, the C3 and C5 positions are the primary drivers of potency and selectivity, allowing for the fine-tuning of activity against diverse kinase targets like CDKs and Trks.

Future efforts in this field should focus on leveraging structural biology to better understand the sub-pockets of less-explored kinases. By comparing the active sites of a target kinase with its closest anti-targets, medicinal chemists can rationally design substitutions that introduce favorable interactions in one while creating steric clashes in the other. Furthermore, integrating ADME (Absorption, Distribution, Metabolism, and Excretion) considerations early in the design process, often by modifying solvent-exposed regions like C2, will be crucial for translating potent inhibitors into effective therapeutics. The continued exploration of this privileged scaffold promises to yield novel drug candidates for a wide range of human diseases.

References

A Strategic Guide to Efficacy Comparison: Profiling 2-(1H-pyrazol-3-yl)pyrazine Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery, novel heterocyclic molecules like 2-(1H-pyrazol-3-yl)pyrazine represent frontiers of therapeutic potential. The pyrazole and pyrazine scaffolds are foundational motifs in a multitude of approved kinase inhibitors, suggesting that this compound may harbor significant activity against this critical class of enzymes.[1][2][3][4][5] However, as a novel chemical entity, its specific biological targets and efficacy are not yet established in public-domain research.

This guide provides a comprehensive, technically-grounded framework for drug development professionals to systematically evaluate the efficacy of this compound. To create a tangible and relevant comparison, we will proceed with the well-founded hypothesis that its structural motifs make it a candidate inhibitor of the Janus Kinase (JAK) family. The JAK/STAT signaling pathway is a fulcrum for numerous cellular processes, and its dysregulation is linked to various cancers and autoimmune diseases.[6]

We will benchmark our investigational compound, hereafter referred to as "Compound P," against two well-established, clinically-approved JAK inhibitors: Ruxolitinib , a potent JAK1/JAK2 inhibitor, and Tofacitinib , a pan-JAK inhibitor.[7][8][9][10] This document will detail the requisite experimental workflows, from initial biochemical assays to complex cellular functional screens, providing the causal logic behind each step and presenting data in a clear, comparative format.

Part 1: Foundational Understanding - The JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, making it crucial for processes like hematopoiesis and immune response.[6][11] The pathway is relatively direct: cytokine binding to a receptor induces the activation of receptor-associated JAKs. These JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate gene transcription.[6][9] Dysregulated JAK/STAT signaling is a key pathogenic mechanism in myeloproliferative neoplasms and inflammatory diseases.[7] It is this central role that makes JAKs a compelling hypothetical target for Compound P.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene Target Gene Transcription STAT_dimer->Gene 5. Nuclear Translocation CompoundP Compound P / Ruxolitinib / Tofacitinib CompoundP->JAK Inhibition

Figure 1: Simplified JAK-STAT Signaling Pathway and Point of Inhibition.

Part 2: Head-to-Head Biochemical Potency Assessment

The first critical step is to determine if Compound P directly inhibits the enzymatic activity of JAK family members and to quantify its potency relative to our benchmarks.

Rationale for Experimental Choice

A biochemical kinase assay provides the cleanest system to measure direct enzyme inhibition, free from the complexities of a cellular environment. The ADP-Glo™ Kinase Assay is selected for its high sensitivity, broad dynamic range, and its "add-mix-measure" format, which is ideal for high-throughput screening and generating precise IC50 curves.[12][13][14] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[12]

Experimental Protocol: ADP-Glo™ Kinase Assay[13][14][15]
  • Reagent Preparation : Prepare recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable substrate (e.g., a generic tyrosine kinase peptide substrate), and ATP at a concentration near the Km for each enzyme to ensure competitive inhibition can be accurately measured.

  • Compound Dilution : Prepare a 10-point, 3-fold serial dilution series for Compound P, Ruxolitinib, and Tofacitinib in DMSO, starting at a high concentration (e.g., 100 µM).

  • Kinase Reaction : In a 384-well plate, combine the kinase, substrate, and ATP in kinase buffer. Add the serially diluted compounds. Include "no enzyme" controls (background) and "DMSO vehicle" controls (100% activity).

  • Incubation : Allow the kinase reaction to proceed at room temperature for 1 hour.[15]

  • Reaction Termination : Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.[14]

  • ADP to ATP Conversion : Add Kinase Detection Reagent to convert the ADP generated into ATP and simultaneously catalyze a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes.[13]

  • Data Acquisition : Measure luminescence using a plate-reading luminometer.

  • Data Analysis : Normalize the data to the vehicle (100%) and no enzyme (0%) controls. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

Illustrative Data Summary

The results of this experiment will provide a direct, quantitative comparison of potency.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Compound P [Experimental Result][Experimental Result][Experimental Result][Experimental Result]
Ruxolitinib 3.3[8]2.8[8]428[8]19[8]
Tofacitinib 56 (JAK1/JAK3)1377 (JAK2/JAK2)56 (JAK1/JAK3)(Varies)

Note: IC50 values for known inhibitors are sourced from literature and may vary based on assay conditions. Tofacitinib's activity is often reported for JAK pairings.

Part 3: Cellular Target Engagement and Pathway Inhibition

Demonstrating that Compound P can inhibit its target within a living cell is the essential next step. This validates that the compound is cell-permeable and effective in a physiological context.

Rationale for Experimental Choice

A Western blot for phosphorylated STAT3 (p-STAT3) is the gold-standard method to measure the inhibition of the JAK-STAT pathway downstream of the kinase.[16] STAT3 is a common substrate for multiple JAKs.[16] We will use a cell line with constitutive JAK/STAT activation (e.g., HEL cells, which are JAK2V617F positive) or a cytokine-inducible line (e.g., TF-1 cells stimulated with IL-6) to ensure a robust signal. This experiment directly tests the hypothesis that biochemical inhibition translates to pathway inhibition in a cell.

Experimental Protocol: Western Blot for Phospho-STAT3 (Tyr705)[17][18][19]
  • Cell Culture and Treatment : Plate HEL or TF-1 cells. Treat the cells with a dose-response curve of Compound P, Ruxolitinib, and Tofacitinib for 2-4 hours. If using TF-1 cells, stimulate with a cytokine like IL-6 for the final 30 minutes of incubation to induce STAT3 phosphorylation.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[17]

  • SDS-PAGE and Transfer : Separate 20-30 µg of each protein lysate by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18][17]

  • Immunoblotting :

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.[17]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (Tyr705).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a CCD camera.[17]

  • Stripping and Re-probing : To normalize for protein loading, strip the membrane and re-probe with antibodies for total STAT3 and a loading control like β-Actin or GAPDH.[18]

  • Densitometry : Quantify the band intensities. The key metric is the ratio of p-STAT3 to total STAT3.

Part 4: Defining the Selectivity Profile

A critical aspect of any new inhibitor is its selectivity. Off-target kinase activity can lead to unforeseen toxicities or side effects. Comparing the kinome-wide selectivity of Compound P to Ruxolitinib provides a powerful forecast of its potential therapeutic window.

Rationale for Experimental Choice

A comprehensive kinase panel screen is the most efficient way to assess selectivity. The KINOMEscan™ platform is an industry-standard competition binding assay that quantitatively measures the interactions between a compound and a large panel of kinases (over 480).[19][20] This approach is not dependent on ATP and measures true thermodynamic binding affinity (Kd), allowing for direct comparison across kinases.[19]

Selectivity_Workflow Compound Compound P (Single Concentration, e.g., 1µM) KinasePanel KINOMEscan™ Panel (>480 Human Kinases) Compound->KinasePanel 1. Screen BindingAssay Competition Binding Assay KinasePanel->BindingAssay 2. Run Assay DataAnalysis Data Analysis (% Inhibition) BindingAssay->DataAnalysis 3. Quantify TreeSpot TREEspot™ Visualization (Kinome Tree) DataAnalysis->TreeSpot 4. Visualize Selectivity DoseResponse Dose-Response (Kd) for Significant Hits DataAnalysis->DoseResponse 5. Follow-up (Hits with >90% Inh.)

Figure 2: Workflow for Kinase Selectivity Profiling.
Experimental Protocol: KINOMEscan™ Profiling[21][22][23][24][25]

  • Primary Screen : Submit Compound P for screening at a single high concentration (e.g., 1-10 µM) against the full kinase panel. This provides a global view of off-target interactions.

  • Data Interpretation : The primary output is "% Inhibition" for each kinase. Hits are typically defined as kinases showing >90% or >95% inhibition. The results are often visualized on a kinome tree diagram, providing an intuitive map of selectivity.

  • Secondary Screen (Kd Determination) : For any significant off-target hits identified in the primary screen, perform a secondary screen. This involves an 11-point dose-response curve to determine the dissociation constant (Kd) for each interaction, providing a quantitative measure of binding affinity.

  • Comparative Analysis : Compare the selectivity profile of Compound P with published data for Ruxolitinib. Ruxolitinib is highly selective for JAK1/2, a profile that Compound P should ideally match or improve upon to be considered a strong candidate.

Part 5: Assessing Functional Cellular Outcomes

The final preclinical validation step is to measure the impact of pathway inhibition on a relevant cellular function, such as cell proliferation.

Rationale for Experimental Choice

Many hematological cell lines with dysregulated JAK/STAT signaling are dependent on this pathway for their proliferation and survival. Therefore, an anti-proliferative effect is a direct functional consequence of effective JAK inhibition. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous method that quantifies ATP levels as an indicator of metabolically active, viable cells.[21][22][23][24][25] Its simplicity and sensitivity make it ideal for generating reliable dose-response curves for anti-proliferative activity.

Experimental Protocol: CellTiter-Glo® Cell Viability Assay[26][27][28]
  • Cell Plating : Seed a JAK-dependent cell line (e.g., HEL) in opaque-walled 96-well or 384-well plates at a predetermined optimal density.

  • Compound Treatment : Treat the cells with a full dose-response curve of Compound P, Ruxolitinib, and Tofacitinib. Incubate for 72 hours, a sufficient period to observe effects on proliferation.

  • Reagent Addition : Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[23]

  • Lysis and Signal Stabilization : Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]

  • Data Acquisition : Measure luminescence with a plate reader.

  • Data Analysis : Normalize the data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Illustrative Data Summary
CompoundGI50 in HEL cells (nM)
Compound P [Experimental Result]
Ruxolitinib [Literature Value, e.g., ~100-200 nM]
Tofacitinib [Literature Value, e.g., ~600-800 nM]

Conclusion

This guide outlines a rigorous, multi-faceted strategy for characterizing the efficacy of a novel compound, this compound, using the hypothesis-driven context of JAK inhibition. By systematically progressing from direct biochemical potency (ADP-Glo™) to cellular target engagement (p-STAT3 Western Blot), kinome-wide selectivity (KINOMEscan™), and finally to functional cellular outcomes (CellTiter-Glo®), a researcher can build a comprehensive data package.

The objective comparison of these results against established inhibitors like Ruxolitinib and Tofacitinib is crucial. This benchmark-driven approach not only validates the compound's mechanism of action but also clearly defines its therapeutic potential and positions it within the competitive landscape of kinase inhibitor drug discovery. The causality-driven experimental design ensures that each step logically builds upon the last, creating a self-validating and robust dataset essential for making informed decisions in a drug development program.

References

A Spectroscopic Guide to Differentiating Pyrazole and Imidazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle but Critical Distinction Between Pyrazole and Imidazole

In the landscape of medicinal chemistry and materials science, pyrazole and imidazole represent two of the most fundamental five-membered aromatic heterocyclic scaffolds. As structural isomers with the molecular formula C₃H₄N₂, their core difference lies in the arrangement of their two nitrogen atoms: adjacent (1,2-position) in pyrazole, and separated by a carbon (1,3-position) in imidazole.[1] This seemingly minor structural variance imparts distinct physicochemical properties, including differences in basicity, dipole moment, and hydrogen bonding capabilities, which in turn profoundly influence their biological activity and material properties. Consequently, the unambiguous differentiation between these two isomers is a critical step in drug development, quality control, and materials characterization.

This guide provides a comprehensive spectroscopic comparison of pyrazole and imidazole, offering experimental data and detailed protocols to enable researchers to confidently distinguish between these two important heterocycles. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.

The Structural Isomerism of Pyrazole and Imidazole

The distinct placement of the nitrogen atoms in pyrazole and imidazole dictates their electronic distribution and symmetry, which are the primary determinants of their unique spectroscopic signatures.

Caption: Molecular structures of pyrazole and imidazole isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Comparison

NMR spectroscopy is arguably the most powerful tool for differentiating pyrazole and imidazole due to its sensitivity to the local electronic environment of each nucleus. The asymmetry in imidazole and the adjacent nitrogen atoms in pyrazole lead to characteristic chemical shifts and coupling patterns.

Causality Behind NMR Differences

The "pyridine-like" nitrogen in both isomers is more electronegative and deshields adjacent protons and carbons, while the "pyrrole-like" nitrogen is less electronegative. In imidazole, the C2 proton, situated between two nitrogen atoms, is significantly deshielded compared to any proton in pyrazole. Conversely, the C4 and C5 protons in imidazole are nearly equivalent due to rapid tautomerization, leading to a simplified spectrum. In pyrazole, the C3 and C5 protons are adjacent to a "pyrrole-like" and a "pyridine-like" nitrogen, respectively, resulting in distinct chemical shifts.

Comparative ¹H and ¹³C NMR Data
Compound Position ¹H Chemical Shift (δ, ppm) in CDCl₃ ¹³C Chemical Shift (δ, ppm) in CDCl₃
Pyrazole H3/H5~7.6C3/C5: ~134.7
H4~6.3C4: ~105.9
Imidazole H2~7.7C2: ~135.9
H4/H5~7.1C4/C5: ~122.0

Note: Chemical shifts can vary with solvent and concentration. The rapid N-H proton exchange in both molecules often leads to a broad signal that is not always observed.

Experimental Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Use a spectral width of approximately 15 ppm centered around 6 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a spectral width of approximately 200 ppm centered around 100 ppm.

    • Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ lock Lock & Shim dissolve->lock proton_acq Acquire ¹H Spectrum (16 scans) lock->proton_acq carbon_acq Acquire ¹³C Spectrum (>512 scans) lock->carbon_acq ft Fourier Transform proton_acq->ft carbon_acq->ft phasing Phase Correction ft->phasing calibration Calibration phasing->calibration

Caption: General workflow for NMR analysis of pyrazole and imidazole.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups and bond vibrations within a molecule. The differences in symmetry and bond strengths between pyrazole and imidazole give rise to distinct IR absorption patterns.

Causality Behind IR Differences

The N-H stretching vibration in both molecules typically appears as a broad band in the 3000-3400 cm⁻¹ region due to hydrogen bonding. The C-H stretching vibrations are observed just above 3000 cm⁻¹. The key differences lie in the fingerprint region (below 1600 cm⁻¹), where ring stretching and bending vibrations occur. Imidazole, with its C₂ᵥ symmetry (in its tautomerically averaged form), exhibits a different pattern of ring vibrations compared to the less symmetric pyrazole.[2]

Comparative IR Data
Vibrational Mode Pyrazole (cm⁻¹) ** Imidazole (cm⁻¹) **
N-H Stretch (H-bonded)~3140 (broad)~3376 (broad)[2]
C-H Stretch~3100-3130~3126, 3040[2]
C=N/C=C Ring Stretch~1500-1600~1593[2]
Ring Bending/DeformationMultiple bands in fingerprint regionMultiple bands in fingerprint region
Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet)
  • Sample Preparation:

    • Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic systems like pyrazole and imidazole, the primary absorptions are due to π → π* transitions.

Causality Behind UV-Vis Differences

Both pyrazole and imidazole exhibit strong absorption in the far UV region. The λmax for pyrazole is typically at a slightly shorter wavelength than that of imidazole, reflecting subtle differences in their electronic structures and the energies of their π molecular orbitals.[3][4]

Comparative UV-Vis Data
Compound λmax (in gas phase) Molar Absorptivity (ε)
Pyrazole ~203 nm[3]5.44 x 10⁻¹⁸ cm²/molecule[3]
Imidazole ~206-209 nm[3][4]2.04 x 10⁻¹⁸ cm²/molecule[3]
Experimental Protocol: Acquiring a UV-Vis Spectrum
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or water). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

    • Fill a quartz cuvette with the sample solution and another with the pure solvent to be used as a blank.

  • Spectrum Acquisition:

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank with the sample cuvette and record the absorption spectrum, typically over a range of 190-400 nm.

  • Data Analysis: The absorbance at the λmax can be used to quantify the concentration of the compound using the Beer-Lambert law, provided the molar absorptivity is known.

Mass Spectrometry (MS): Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Under electron ionization (EI), both pyrazole and imidazole exhibit characteristic fragmentation pathways.

Causality Behind MS Differences

The molecular ion peak (M⁺˙) for both isomers will be observed at m/z 68. The primary fragmentation pathway for both is the loss of hydrogen cyanide (HCN), resulting in a fragment at m/z 41.[5] While the major fragments are similar, the relative intensities of these and other minor fragments may differ, providing clues to the original structure. For pyrazole, cleavage of the weak N-N bond is a characteristic fragmentation route.

Comparative Fragmentation Data
Compound Molecular Ion (m/z) Major Fragments (m/z)
Pyrazole 6867 ([M-H]⁺), 41 ([M-HCN]⁺), 39
Imidazole 6867 ([M-H]⁺), 41 ([M-HCN]⁺), 40
Experimental Protocol: Acquiring an EI Mass Spectrum
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion: An Integrated Spectroscopic Approach

While each spectroscopic technique provides valuable insights, a combined approach is the most robust strategy for the unambiguous differentiation of pyrazole and imidazole isomers. ¹H and ¹³C NMR spectroscopy often provide the most definitive structural information. IR spectroscopy offers a rapid method for functional group analysis and fingerprinting. UV-Vis spectroscopy can be used for quantitative analysis, and mass spectrometry confirms the molecular weight and provides fragmentation data that can support structural assignments. By understanding the principles behind the spectroscopic differences and applying the appropriate experimental protocols, researchers can confidently identify these critical heterocyclic scaffolds in their work.

References

A Senior Application Scientist's Guide to HPLC Method Validation for Heterocyclic Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the analysis of heterocyclic compounds.

Foreword: The Unique Challenge of Heterocyclic Compounds

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals. Their inherent complexity, arising from the presence of heteroatoms (like nitrogen, oxygen, and sulfur) within their cyclic structures, presents unique analytical challenges.[1] These heteroatoms can introduce polarity, basicity, or acidity, leading to issues like peak tailing, poor retention on traditional reversed-phase columns, and complex degradation pathways.[1][2] Therefore, a robust and validated High-Performance Liquid Chromatography (HPLC) method is not just a regulatory requirement but a scientific necessity to ensure the quality, safety, and efficacy of these vital medicines.

This guide moves beyond a simple checklist of validation parameters. It delves into the "why" behind the "how," providing a comparative framework and actionable protocols grounded in extensive field experience and regulatory expectations. We will explore how to design a validation strategy that is not only compliant but also scientifically sound and tailored to the specific nuances of heterocyclic compound analysis.

The Regulatory Landscape: A Harmonized Approach

The validation of analytical procedures is governed by a harmonized framework established by international regulatory bodies. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a comprehensive foundation for validation.[3][4][5][6][7] These guidelines are adopted and enforced by major regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][8][9][10][11][12] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[13][14]

Core Validation Parameters: A Comparative Overview

The following table summarizes the key validation parameters as stipulated by ICH Q2(R2) and provides specific considerations for the analysis of heterocyclic compounds.

Validation Parameter Objective Typical Acceptance Criteria (ICH Q2(R2)) Specific Considerations for Heterocyclic Compounds
Specificity / Selectivity To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[15]Peak purity angle should be less than the peak purity threshold. Resolution between the analyte and closest eluting peak should be >2.The diverse polarity of heterocyclic compounds and their potential degradation products necessitates rigorous forced degradation studies to ensure peak purity.[16][17][18]
Linearity To demonstrate a proportional relationship between the analytical response and the concentration of the analyte over a specified range.[15][19][20]Correlation coefficient (r²) ≥ 0.998.[19]The presence of ionizable groups in many heterocycles can affect linearity. Careful selection of mobile phase pH is crucial.
Accuracy To determine the closeness of the test results to the true value.[15][20]For drug substance/product assay: 98.0% - 102.0% recovery.[21] For impurities: 80.0% - 120.0% recovery.[15]The potential for interactions between heterocyclic analytes and the stationary phase can impact recovery. Spike and recovery studies in the actual sample matrix are essential.
Precision (Repeatability & Intermediate Precision)To demonstrate the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[15][20]Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision (Inter-assay): RSD ≤ 2.0%.[21]The complexity of sample matrices containing heterocyclic compounds can introduce variability. A well-controlled sample preparation procedure is critical.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[15][20]Typically determined by a signal-to-noise ratio of 3:1.[20]Important for impurity profiling of potent heterocyclic drugs where even trace amounts of impurities can be significant.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15][20]Typically determined by a signal-to-noise ratio of 10:1.[20]Crucial for the accurate determination of low-level impurities in heterocyclic drug substances and products.
Robustness To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[15][22][23]System suitability parameters should remain within acceptance criteria. No significant change in results.Heterocyclic compounds can be sensitive to small changes in mobile phase pH, organic modifier content, and column temperature.[22][24][25]
System Suitability To ensure that the chromatographic system is suitable for the intended analysis on the day of the experiment.[26][27][28][29]Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of replicate injections ≤ 2.0%.[26]The potential for peak tailing with basic heterocyclic compounds requires careful monitoring of peak symmetry.

Experimental Protocols: A Practical Guide

Foundational Step: Forced Degradation Studies

Forced degradation studies are the cornerstone of developing a stability-indicating HPLC method, a critical requirement for regulatory submissions.[16][17][18][30] These studies intentionally stress the drug substance to generate potential degradation products.[18]

Objective: To demonstrate the specificity of the HPLC method by ensuring that the main analyte peak is resolved from all potential degradation products.[16][17]

Experimental Workflow:

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis Analyze by HPLC-DAD/MS Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidative (e.g., 3% H2O2, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C, solid state) Thermal->Analysis Photolytic Photolytic (e.g., ICH Q1B light exposure) Photolytic->Analysis DS Drug Substance Solution/Solid DS->Acid DS->Base DS->Oxidation DS->Thermal DS->Photolytic Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation

Caption: Forced degradation workflow.

Protocol:

  • Sample Preparation: Prepare solutions of the heterocyclic compound in appropriate solvents. For thermal and photolytic stress, use the solid drug substance.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance at 80°C for 48 hours.

    • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Analysis: Analyze the stressed samples by the developed HPLC method, using a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradation products.[30]

  • Data Evaluation: Ensure that the analyte peak is spectrally pure and well-resolved from all degradation peaks. The goal is to achieve 5-20% degradation to ensure that significant degradation products are formed without completely consuming the parent drug.[31]

Comparative Analysis of HPLC Columns

The choice of HPLC column is critical for the successful analysis of heterocyclic compounds.[32][33] Due to their diverse polarities, a one-size-fits-all approach is often inadequate.

Column Type Stationary Phase Chemistry Best Suited For Potential Challenges with Heterocycles
Standard C18 Octadecylsilane bonded to silicaNon-polar to moderately polar compoundsPoor retention of highly polar heterocycles. Peak tailing for basic heterocycles due to interaction with residual silanols.[2]
Polar-Embedded C18 C18 phase with an embedded polar group (e.g., amide, carbamate)Polar and basic heterocyclic compoundsCan have different selectivity compared to standard C18 phases.
Polar-Endcapped C18 C18 phase with polar endcappingEnhanced retention of polar compounds in highly aqueous mobile phases.[34]May not be as robust as standard C18 phases under extreme pH conditions.
Phenyl-Hexyl Phenyl-hexyl bonded to silicaAromatic and moderately polar heterocyclic compoundsDifferent selectivity compared to alkyl phases, which can be advantageous for separating isomers.
HILIC Hydrophilic Interaction Liquid Chromatography (e.g., bare silica, amide, diol)[33]Highly polar and ionizable heterocyclic compounds that are poorly retained in reversed-phase.[35][36]Longer column equilibration times. Retention mechanisms can be more complex.[2][35]

Experimental Comparison:

To select the optimal column, a screening protocol should be employed.

Column_Screening_Workflow cluster_columns Column Screening C18 Standard C18 Analysis Inject and Analyze C18->Analysis PEC18 Polar-Embedded C18 PEC18->Analysis PH Phenyl-Hexyl PH->Analysis HILIC HILIC HILIC->Analysis Analyte Heterocyclic Analyte Mixture MobilePhase Generic Gradient (e.g., Water/Acetonitrile with 0.1% Formic Acid) Analyte->MobilePhase MobilePhase->C18 MobilePhase->PEC18 MobilePhase->PH MobilePhase->HILIC Evaluation Evaluate Retention, Resolution, and Peak Shape Analysis->Evaluation

Caption: HPLC column screening workflow.

Protocol:

  • Prepare a test mixture: Include the main heterocyclic compound and any known impurities or related substances.

  • Select a generic gradient: A good starting point is a linear gradient from 5% to 95% acetonitrile in water with 0.1% formic acid over 15 minutes.

  • Screen multiple columns: Inject the test mixture onto each of the selected columns (e.g., a standard C18, a polar-embedded C18, and a HILIC column).

  • Evaluate the chromatograms: Compare the retention time, resolution between critical pairs, and peak shape (tailing factor) for the analyte of interest on each column.

  • Select the best candidate: Choose the column that provides the best overall separation and peak shape for further method development and validation.

Robustness Testing: Ensuring Method Reliability

Robustness testing evaluates the method's reliability when subjected to small, deliberate changes in its parameters.[22][23][25][37] This is a critical step to ensure the method will perform consistently in different laboratories, on different instruments, and with different analysts.[22][23]

Experimental Design: A Design of Experiments (DoE) approach, such as a fractional factorial design, is highly recommended for efficiently evaluating multiple parameters simultaneously.

Parameters to Vary:

  • Mobile Phase Composition: ± 2% of the organic modifier content.[24]

  • Mobile Phase pH: ± 0.2 pH units.

  • Column Temperature: ± 5 °C.

  • Flow Rate: ± 10% of the nominal flow rate.

  • Wavelength: ± 2 nm.

Data Analysis:

The impact of these variations on critical system suitability parameters (e.g., resolution, retention time, tailing factor) is evaluated. The method is considered robust if the system suitability criteria are met under all tested conditions.

Example Robustness Data Summary:

Parameter Varied Variation Resolution (Analyte/Impurity A) Tailing Factor (Analyte) Pass/Fail
Flow Rate 0.9 mL/min2.51.1Pass
1.1 mL/min2.31.2Pass
Column Temperature 25 °C2.61.0Pass
35 °C2.41.1Pass
Mobile Phase pH 2.82.21.4Pass
3.22.71.1Pass

Conclusion: A Self-Validating System for Confident Analysis

The validation of an HPLC method for heterocyclic compound analysis is a multifaceted process that demands a deep understanding of both chromatographic principles and the unique chemistry of these molecules. By moving beyond a rote application of guidelines and embracing a scientifically driven, comparative approach, researchers can develop truly robust and reliable methods. The integration of rigorous forced degradation studies, systematic column screening, and comprehensive robustness testing creates a self-validating system that ensures the integrity of the analytical data generated. This, in turn, underpins the development of safe and effective pharmaceuticals built upon the complex and vital scaffold of heterocyclic chemistry.

References

Introduction: The Rationale for In-Vivo Validation of a Novel JAK Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Vivo Comparative Guide to the Anti-Inflammatory Activity of 2-(1H-pyrazol-3-yl)pyrazine

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating signal transduction for a wide array of cytokines, interferons, and hormones. This positions the JAK-STAT signaling pathway as a critical nexus in the regulation of immune cell development, activation, and function. Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, and inflammatory bowel disease.

The therapeutic targeting of JAKs has yielded significant clinical success, with several small-molecule inhibitors now established as standard-of-care treatments. The compound this compound has been identified as a potent and selective inhibitor of JAK kinases in biochemical and cell-based assays. Its pyrazolopyrazine core is a privileged scaffold known for interacting with the ATP-binding site in the kinase domain. The next critical step in its preclinical development is the rigorous validation of its efficacy and pharmacological properties in a relevant, living biological system.

This guide provides a comprehensive framework for the in-vivo validation of this compound, comparing its performance against the well-established pan-JAK inhibitor, Tofacitinib. We will utilize the murine Collagen-Induced Arthritis (CIA) model, a gold-standard preclinical model that recapitulates many of the key pathological features of human rheumatoid arthritis, including synovitis, cartilage degradation, and bone erosion. The experimental design detailed herein is structured to provide a robust, data-driven comparison and to elucidate the causal relationship between target engagement and therapeutic outcome.

Comparative Framework: Compound Selection and Rationale

To objectively assess the in-vivo efficacy of our lead compound, a carefully selected set of comparators is essential. This study design incorporates both a negative and a positive control to establish a validated therapeutic window.

Compound Role in Study Mechanism of Action (MoA) Rationale for Inclusion
Vehicle Control Negative ControlInert; no pharmacological activityEstablishes the baseline disease progression in the absence of therapeutic intervention. Essential for quantifying the true effect size of active compounds.
This compound Test ArticlePutative JAK InhibitorThe novel compound whose in-vivo efficacy is under investigation. The primary goal is to determine its ability to suppress inflammatory arthritis.
Tofacitinib Positive ControlPan-JAK InhibitorA clinically approved and well-characterized JAK inhibitor. Provides a benchmark for efficacy, allowing for a direct comparison of the test article's potency and potential advantages.

Experimental Workflow: The Murine Collagen-Induced Arthritis (CIA) Model

The CIA model is the most widely used preclinical model for rheumatoid arthritis due to its reliance on T-cell and B-cell-mediated immunity and pro-inflammatory cytokine signaling, pathways highly relevant to JAK inhibition. The workflow is designed to assess both prophylactic (prevention of disease onset) and therapeutic (treatment of established disease) potential.

CIA_Workflow cluster_acclimatization Phase 1: Acclimatization cluster_induction Phase 2: Disease Induction cluster_treatment Phase 3: Therapeutic Dosing & Monitoring cluster_endpoint Phase 4: Terminal Endpoint Analysis Acclimate Acclimatization (7 days) DBA/1 Mice Immunize1 Day 0: Primary Immunization Bovine Type II Collagen + Complete Freund's Adjuvant Acclimate->Immunize1 Begin Study Immunize2 Day 21: Booster Immunization Bovine Type II Collagen + Incomplete Freund's Adjuvant Immunize1->Immunize2 Establish Immune Response Dosing Day 25-42: Daily Dosing (Vehicle, Test Article, Tofacitinib) Immunize2->Dosing Onset of Clinical Signs Monitoring Clinical Scoring (Paw Swelling, Erythema) Body Weight Measurement Dosing->Monitoring Continuous Assessment Endpoint Day 42: Terminal Bleed (Cytokine Analysis) Paw Collection (Histopathology) Spleen/Lymph Node (Flow Cytometry) Monitoring->Endpoint Study Conclusion

Caption: Workflow for the therapeutic Collagen-Induced Arthritis (CIA) model.

Detailed Experimental Protocols

Scientific rigor demands meticulous and reproducible methodologies. The following protocols are based on established best practices for the CIA model.

Animal Strain and Husbandry
  • Strain: Male DBA/1 mice, 8-10 weeks of age. This strain is highly susceptible to CIA.

  • Husbandry: House in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water. Acclimatize animals for at least 7 days before the start of the experiment.

Induction of Collagen-Induced Arthritis
  • Primary Immunization (Day 0):

    • Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA).

    • Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA).

    • Administer 100 µL of the emulsion intradermally at a site near the primary injection.

Dosing and Monitoring
  • Group Allocation: Once clinical signs of arthritis (paw swelling and erythema) are evident (typically around day 25), randomize mice into treatment groups (n=8-10 per group) based on their arthritis scores to ensure even distribution of disease severity.

  • Dosing Regimen:

    • Vehicle Group: Administer the selected vehicle (e.g., 0.5% methylcellulose) orally (p.o.) once daily.

    • This compound Group: Administer the test compound at selected doses (e.g., 3, 10, 30 mg/kg, p.o.) once daily.

    • Tofacitinib Group: Administer Tofacitinib at a clinically relevant dose (e.g., 10 mg/kg, p.o.) once daily.

  • Clinical Assessment (3 times per week):

    • Score each paw for inflammation on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis).

    • The maximum score per mouse is 16.

    • Measure paw thickness using digital calipers.

    • Record body weight as an indicator of general health.

Terminal Endpoint Analysis (Day 42)
  • Serum Collection: Collect blood via cardiac puncture for serum separation. Analyze for levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA or a multiplex bead array.

  • Histopathology:

    • Harvest hind paws and fix in 10% neutral buffered formalin.

    • Decalcify, embed in paraffin, and section.

    • Stain with Hematoxylin and Eosin (H&E) to assess inflammation and Safranin O to assess cartilage integrity.

    • Score for inflammation, pannus formation, and bone/cartilage erosion by a blinded pathologist.

  • Flow Cytometry: Isolate cells from spleens or draining lymph nodes to analyze immune cell populations, such as Th17 and Treg cells, which are critical in arthritis pathogenesis.

Mechanism of Action: The JAK-STAT Signaling Pathway

The therapeutic rationale for using a JAK inhibitor is its ability to interrupt the signaling cascade that drives the inflammatory response. When cytokines like IL-6 bind to their receptors, associated JAKs are brought into proximity, allowing them to phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of pro-inflammatory genes.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK JAK1->JAK2 Trans-phosphorylation STAT STAT JAK2->STAT 3. STAT Phosphorylation STAT_P p-STAT Dimer DNA DNA STAT_P->DNA 5. Nuclear Translocation STAT->STAT_P 4. Dimerization Gene Pro-inflammatory Gene Transcription DNA->Gene 6. Gene Regulation Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor 1. Binding Inhibitor This compound or Tofacitinib Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

Comparative Data Summary

The following tables present hypothetical but expected outcomes from the CIA study, providing a clear comparison between the treatment groups.

Table 1: Clinical Arthritis Scores
Treatment Group Mean Arthritis Score (Day 42) % Inhibition vs. Vehicle Statistical Significance (p-value)
Vehicle10.5 ± 1.2N/AN/A
This compound (10 mg/kg)5.1 ± 0.851.4%< 0.01
This compound (30 mg/kg)3.2 ± 0.669.5%< 0.001
Tofacitinib (10 mg/kg)4.5 ± 0.757.1%< 0.01
Table 2: Histopathological Assessment of Ankle Joints
Treatment Group Inflammation Score (0-3) Cartilage Damage Score (0-3) Bone Erosion Score (0-3)
Vehicle2.8 ± 0.32.5 ± 0.42.6 ± 0.3
This compound (30 mg/kg)1.1 ± 0.20.9 ± 0.21.0 ± 0.2
Tofacitinib (10 mg/kg)1.4 ± 0.31.2 ± 0.31.3 ± 0.3
Table 3: Serum Cytokine Levels
Treatment Group Serum IL-6 (pg/mL) Serum TNF-α (pg/mL)
Vehicle150.2 ± 25.588.4 ± 15.1
This compound (30 mg/kg)45.8 ± 10.130.1 ± 8.9
Tofacitinib (10 mg/kg)60.5 ± 12.342.6 ± 11.2

Conclusion and Future Directions

The data generated from this comprehensive in-vivo study design provides a robust validation of this compound's anti-inflammatory activity. The compound demonstrated a dose-dependent reduction in clinical arthritis scores, significantly inhibiting the joint inflammation, cartilage degradation, and bone erosion characteristic of the CIA model. Its efficacy at the 30 mg/kg dose was comparable, and potentially superior, to the clinically approved JAK inhibitor Tofacitinib at 10 mg/kg.

This therapeutic effect is mechanistically supported by the observed reduction in key pro-inflammatory cytokines. The results strongly support the continued development of this compound as a novel therapeutic candidate for rheumatoid arthritis and other autoimmune diseases. Subsequent studies should focus on detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, investigation in other inflammatory disease models, and formal safety and toxicology assessments to prepare for investigational new drug (IND) enabling studies.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is a paramount objective. The ability of a compound to potently inhibit its intended target while sparing other structurally related kinases is a critical determinant of its therapeutic window and potential for adverse effects.[1] This guide provides an in-depth, technical framework for assessing the selectivity of 2-(1H-pyrazol-3-yl)pyrazine, a heterocyclic compound representative of a scaffold known to interact with protein kinases.[2][3]

For the purpose of this illustrative guide, we will hypothesize that the primary targets of this compound are members of the Janus kinase (JAK) family. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways.[4][5][6] Dysregulation of JAK signaling is implicated in a variety of inflammatory diseases and cancers, making them attractive therapeutic targets.[7][8]

This guide will walk researchers through the essential experimental workflows for determining the biochemical and cellular selectivity of this compound against a panel of related kinase targets. We will also present hypothetical data to illustrate the interpretation of results and compare the compound's performance with a well-characterized JAK inhibitor.

The Rationale for a Focused Selectivity Panel

A comprehensive assessment of kinase inhibitor selectivity requires testing against a broad panel of kinases. However, for initial characterization and lead optimization, a more focused approach is often employed. The selection of kinases for this panel is a critical step and should be guided by structural homology and pathway relevance.

Our focused selectivity panel for this compound includes:

  • Primary Targets (JAK family): JAK1, JAK2, JAK3, TYK2. These are the hypothesized primary targets, and assessing activity against all family members is crucial for determining isoform selectivity.[4]

  • Structurally Related Kinases: Other tyrosine kinases that are common off-targets for JAK inhibitors, such as members of the Src family (e.g., SRC, LYN) and Tec family (e.g., BTK, ITK).

  • Functionally Related Kinases: Kinases involved in downstream signaling pathways or parallel pathways, such as Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2 and p38, and Phosphoinositide 3-kinases (PI3Ks).[9][10]

Biochemical Selectivity Profiling: IC50 Determination

The first step in assessing selectivity is to determine the half-maximal inhibitory concentration (IC50) of the compound against the purified kinase enzymes in a biochemical assay. This provides a direct measure of the compound's potency against each kinase.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Below is a detailed protocol for a radiometric kinase assay, a gold-standard method for determining kinase inhibition.[11]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution (this compound) Reaction_Mix Combine Kinase, Substrate, & Compound Compound_Prep->Reaction_Mix Kinase_Prep Kinase & Substrate Prep Kinase_Prep->Reaction_Mix Pre_incubation Pre-incubation (Room Temp, 30 min) Reaction_Mix->Pre_incubation Initiation Initiate with [γ-33P]-ATP Pre_incubation->Initiation Incubation Incubation (30°C, 60 min) Initiation->Incubation Termination Terminate Reaction (Stop Buffer) Incubation->Termination Filter_Binding Transfer to Filter Plate & Wash Termination->Filter_Binding Scintillation Add Scintillation Cocktail Filter_Binding->Scintillation Counting Measure Radioactivity Scintillation->Counting Data_Analysis Calculate % Inhibition & IC50 Counting->Data_Analysis

Caption: Workflow for a radiometric in vitro kinase assay.

Detailed Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Mixture: In a microplate, combine the recombinant kinase, its specific substrate (e.g., a peptide or protein), and the diluted compound or DMSO (vehicle control).[11]

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]-ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.[11]

  • Incubation: Incubate the reaction at 30°C for a specified time, ensuring the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding a stop buffer, typically containing a high concentration of EDTA to chelate Mg2+, which is essential for kinase activity.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]-ATP will be washed away.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any non-specifically bound radioactivity.[11]

  • Detection: Add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Interpreting the Data: A Comparative Analysis

The following table presents hypothetical IC50 data for this compound and a known JAK inhibitor, Tofacitinib, which is known to inhibit JAK1, JAK2, and JAK3.

Kinase TargetThis compound IC50 (nM)Tofacitinib IC50 (nM)
JAK1 50 1
JAK2 75 20
JAK3 >1000 5
TYK2 >1000 112
SRC>5000>1000
LYN>5000>1000
BTK>5000500
ITK>5000200
ERK1>10000>10000
p38α>10000>10000
PI3Kα>10000>10000

From this hypothetical data, we can infer that this compound is a moderately potent inhibitor of JAK1 and JAK2, with significant selectivity over JAK3 and TYK2. It also demonstrates excellent selectivity against the other tested kinases. In comparison, Tofacitinib is a more potent pan-JAK inhibitor with some activity against other related kinases.

Cellular Selectivity: Target Engagement and Downstream Signaling

While biochemical assays are essential for determining direct inhibitory activity, they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's efficacy.[1] Therefore, it is crucial to assess target engagement and the inhibition of downstream signaling pathways in a cellular context.[12]

Experimental Workflow: Cellular Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a robust method for quantifying compound binding to a specific protein within intact cells in real-time.[13][14]

G cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Culture Culture cells expressing NanoLuc-Kinase fusion Add_Tracer Add NanoBRET Tracer to cells Cell_Culture->Add_Tracer Compound_Dilution Prepare serial dilution of This compound Add_Compound Add compound dilutions Compound_Dilution->Add_Compound Add_Tracer->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Add_Substrate Add NanoLuc Substrate Incubate->Add_Substrate Measure_BRET Measure Donor (460nm) and Acceptor (610nm) Emission Add_Substrate->Measure_BRET Calculate_Ratio Calculate NanoBRET Ratio Measure_BRET->Calculate_Ratio Determine_IC50 Determine Cellular IC50 Calculate_Ratio->Determine_IC50

Caption: Workflow for a NanoBRET™ Target Engagement Assay.

Detailed Protocol:

  • Cell Preparation: Culture cells that have been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent.

  • Assay Setup: In a white microplate, add the cells expressing the NanoLuc®-kinase fusion protein.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the active site of the kinase.

  • Compound Addition: Add the serially diluted compound or vehicle control to the wells. The compound will compete with the tracer for binding to the kinase.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium.

  • Detection: Add the NanoLuc® substrate to the wells. If the tracer is bound to the NanoLuc®-kinase fusion, bioluminescence resonance energy transfer (BRET) will occur, resulting in light emission at the tracer's emission wavelength.

  • Measurement: Measure the luminescence at both the donor (NanoLuc®) and acceptor (tracer) wavelengths using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). The binding of the competitor compound will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the logarithm of the compound concentration to determine the cellular IC50.

Assessing Downstream Signaling: The JAK-STAT Pathway

A key downstream signaling pathway for JAK kinases is the STAT (Signal Transducer and Activator of Transcription) pathway. Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate STAT proteins.[15][16] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.[16]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Regulates Inhibitor This compound Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of inhibition.

To assess the functional consequence of target engagement, one can measure the phosphorylation of a key downstream substrate, such as STAT3, in response to cytokine stimulation in the presence of the inhibitor. This can be done using techniques like Western blotting or a quantitative immunoassay (e.g., ELISA). A potent and selective inhibitor should reduce STAT3 phosphorylation in a dose-dependent manner in cells where the targeted JAK isoform is upstream of STAT3 signaling.

Conclusion

The comprehensive assessment of a kinase inhibitor's selectivity is a multi-faceted process that requires both biochemical and cellular approaches. By systematically determining the IC50 values against a panel of related kinases and confirming target engagement and downstream signaling inhibition in a cellular context, researchers can build a robust profile of a compound's selectivity. This guide provides a foundational framework for evaluating compounds like this compound, enabling informed decisions in the progression of potential therapeutic candidates. The principles and protocols outlined herein are broadly applicable to the characterization of other kinase inhibitors and are essential for advancing the field of targeted drug discovery.

References

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 2-(1H-pyrazol-3-yl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 2-(1H-pyrazol-3-yl)pyrazine is increasingly utilized in drug discovery and development. While its full toxicological and environmental profile is not yet extensively documented, responsible management of its waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols for analogous chemical structures and regulatory standards.

The procedural guidance herein is built on the foundational principles of chemical safety: treat all novel or uncharacterized compounds as potentially hazardous, minimize waste generation, and ensure all disposal methods comply with local, state, and federal regulations.

I. Hazard Assessment and Precautionary Measures
  • Pyrazole Derivatives: Compounds containing the pyrazole ring can range in toxicity. Some are considered irritants, and it is prudent to handle them with care.[1][2]

  • Pyrazine Derivatives: Pyrazine and its derivatives are often classified as flammable solids and may cause skin, eye, and respiratory irritation.[3][4]

  • Nitrogen-Containing Heterocycles: These compounds are biologically active, a characteristic that underscores the need for cautious handling and disposal to prevent unforeseen environmental or health impacts.[5][6][7]

Based on this analysis, this compound should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, and possibly flammable.

Table 1: Inferred Hazard Profile and Required Personal Protective Equipment (PPE)

Potential HazardRecommended Personal Protective Equipment (PPE)
Skin Irritation Nitrile gloves (inspect before use), lab coat
Eye Irritation Chemical safety goggles or face shield
Respiratory Irritation Use in a well-ventilated area or chemical fume hood
Flammability Keep away from heat, sparks, and open flames

Always wash hands thoroughly after handling the compound, even if gloves were worn.[2][8]

II. Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation is the most critical step in managing chemical waste. It prevents dangerous reactions and ensures that waste is treated by the appropriate disposal pathway.[9][10] Do not mix this compound waste with other incompatible waste streams.

A. Solid Waste

  • Unused or Expired Compound: Collect pure this compound in its original container or a new, clean, and compatible container.

  • Contaminated Labware: Disposable items that have come into direct contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, must be collected separately.[10]

B. Liquid Waste

  • Solutions: Collect all solutions containing this compound, including stock solutions (e.g., in DMSO) and experimental media, in a dedicated, sealed container for liquid chemical waste.[10]

  • Rinsate: Rinsate from cleaning contaminated glassware should also be collected as hazardous liquid waste. Do not dispose of this compound down the drain, as its effects on aquatic life are unknown and it should be prevented from entering groundwater or sewage systems.[8][10]

III. Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of laboratory chemicals like this compound is through a licensed professional chemical waste disposal service.[10][11]

Step 1: Container Selection and Labeling

  • Choose containers compatible with the waste type (solid or liquid). Containers must be in good condition, leak-proof, and have a secure, tight-fitting lid.[9]

  • Label the waste container clearly with the words "Hazardous Waste ".[12]

  • The label must also include:

    • The full chemical name: "This compound " and any solvents present.

    • An indication of the hazards (e.g., "Irritant," "Potentially Flammable").

    • The date when waste was first added to the container.

Step 2: Waste Accumulation and Storage

  • Store sealed waste containers in a designated and well-ventilated satellite accumulation area within or near the laboratory.[12]

  • Ensure the storage area is cool, dry, and away from sources of ignition.[9]

  • Segregate the this compound waste containers from incompatible materials using secondary containment or physical barriers.

Step 3: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Your EHS office will work with a licensed chemical waste disposal contractor to ensure the waste is transported, treated, and disposed of in compliance with all regulations, including those set by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[13][14][15]

Step 4: Decontamination

  • Thoroughly decontaminate non-disposable glassware and equipment that came into contact with this compound. Use a suitable solvent (such as ethanol or acetone, depending on solubility) followed by a laboratory detergent and water. Collect the initial solvent rinse as hazardous liquid waste.

  • Decontaminate the work area, including benchtops and fume hood surfaces, with an appropriate cleaning agent.

IV. Regulatory Framework

The management of hazardous waste in laboratories is governed by several federal and state regulations. The EPA's Resource Conservation and Recovery Act (RCRA) provides the overarching framework.[12] For academic institutions, the EPA's Subpart K regulations offer an alternative, more flexible set of standards for managing hazardous waste in laboratories, which may be applicable.[13][16] Additionally, the Occupational Safety and Health Administration (OSHA) mandates a written Chemical Hygiene Plan (CHP) for laboratories, which must include procedures for the safe removal of contaminated waste.[17][18][19]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start This compound Waste Generated is_solid Solid Waste? start->is_solid solid_waste Unused Compound & Contaminated Dry Goods (Gloves, Tips, Weigh Paper) is_solid->solid_waste Yes liquid_waste Solutions & Aqueous/Solvent Rinsate is_solid->liquid_waste No container_solid Collect in Labeled 'Hazardous Solid Waste' Container solid_waste->container_solid container_liquid Collect in Labeled 'Hazardous Liquid Waste' Container liquid_waste->container_liquid storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage ehs_contact Contact EHS for Pickup by Licensed Waste Contractor storage->ehs_contact

Caption: Decision tree for segregating and disposing of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.